Product packaging for 1,10-Phenanthroline-4,7-diol(Cat. No.:CAS No. 3922-40-5)

1,10-Phenanthroline-4,7-diol

Cat. No.: B1583814
CAS No.: 3922-40-5
M. Wt: 212.2 g/mol
InChI Key: SLIBCJURSADKPV-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-4,7-diol is a useful research compound. Its molecular formula is C12H8N2O2 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O2 B1583814 1,10-Phenanthroline-4,7-diol CAS No. 3922-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,10-dihydro-1,10-phenanthroline-4,7-dione
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InChI

InChI=1S/C12H8N2O2/c15-9-3-5-13-11-7(9)1-2-8-10(16)4-6-14-12(8)11/h1-6H,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SLIBCJURSADKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C3=C1C(=O)C=CN3)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID0063234
Record name 1,10-Phenanthroline-4,7-diol
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Molecular Weight

212.20 g/mol
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CAS No.

3922-40-5
Record name 4,7-Dihydroxy-1,10-phenanthroline
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Record name 1,10-Phenanthroline-4,7-diol
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Record name 1,10-Phenanthroline-4,7-diol
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Record name 1,10-phenanthroline-4,7-diol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,10-Phenanthroline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline-4,7-diol, a key heterocyclic compound, has garnered significant attention in medicinal chemistry and materials science due to its unique electronic and chelating properties. Its rigid, planar structure, combined with the electron-donating hydroxyl groups, makes it an exceptional ligand for a variety of metal ions and a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different methodologies. The aim is to equip researchers and professionals in drug development and materials science with the necessary knowledge to efficiently synthesize and utilize this important molecule.

Introduction

1,10-Phenanthroline and its derivatives are a well-established class of compounds with a broad spectrum of applications, ranging from catalysis and analytical chemistry to their use as therapeutic agents. The introduction of hydroxyl groups at the 4 and 7 positions of the phenanthroline core significantly modulates its electronic properties, enhancing its capacity for hydrogen bonding and altering its metal-coordinating abilities. These features make this compound a particularly interesting building block for the design of new molecules with targeted biological activities or specific material properties. This guide will explore the most viable and scientifically sound methods for its synthesis.

Core Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. Each pathway presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and purification. Herein, we detail three primary methodologies:

  • Condensation of o-Phenylenediamine with Diethyl Malonate: A direct approach that constructs the phenanthroline core, albeit with additional functionalities that may require subsequent modification.

  • Hydrolysis of 4,7-Dichloro-1,10-phenanthroline: An indirect route that relies on the nucleophilic substitution of chloro groups on a pre-formed phenanthroline scaffold.

  • Demethylation of 4,7-Dimethoxy-1,10-phenanthroline: Another indirect pathway that involves the cleavage of ether bonds to unveil the desired hydroxyl groups.

Pathway 1: Condensation of o-Phenylenediamine with Diethyl Malonate

This method offers a direct route to a closely related precursor, 4,7-dihydroxy-1,10-phenanthroline-2,9-dione. The foundational reaction involves the condensation of o-phenylenediamine with diethyl malonate in the presence of a dehydrating agent, typically polyphosphoric acid (PPA).

Causality Behind Experimental Choices

The selection of diethyl malonate as the C3 synthon is crucial as it provides the necessary carbon atoms to form the two pyridine rings of the phenanthroline system. Polyphosphoric acid serves as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization steps required for the formation of the heterocyclic core. The high temperatures employed are necessary to overcome the activation energy of the multiple condensation and cyclization reactions.

Experimental Protocol: Synthesis of 4,7-dihydroxy-1,10-phenanthroline-2,9-dione[1]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, polyphosphoric acid (60 g) is heated to 170°C.

  • Addition of Reactants: A solution of o-phenylenediamine (0.1 mol) in diethyl malonate (0.22 mol) is added portion-wise to the hot PPA with vigorous stirring.

  • Reaction: The reaction mixture, which turns into a deep green pasty mass, is maintained at 170°C for 30 minutes and then the temperature is increased to 200°C for an additional 30 minutes.

  • Work-up: The reaction mixture is allowed to cool to room temperature and then carefully poured into cold water.

  • Neutralization and Isolation: The resulting solution is neutralized with a 5% sodium hydroxide solution. The precipitate formed is collected by filtration, dried, and crystallized from ethanol.

Discussion of Pathway 1

This pathway directly yields 4,7-dihydroxy-1,10-phenanthroline-2,9-dione. While this compound is structurally similar to the target molecule, the presence of the carbonyl groups at the 2 and 9 positions significantly alters its electronic and coordinating properties. Further research would be required to develop a selective reduction or decarbonylation method to convert the dione to the desired this compound without affecting the hydroxyl groups or the aromatic system. As such, this pathway is more suitable for obtaining the dione derivative itself, which may have its own unique applications.

Pathway 2: Hydrolysis of 4,7-Dichloro-1,10-phenanthroline

This two-step approach involves the initial synthesis of 4,7-dichloro-1,10-phenanthroline, followed by a nucleophilic aromatic substitution reaction to replace the chloro groups with hydroxyl groups.

Step 2a: Synthesis of 4,7-Dichloro-1,10-phenanthroline

The synthesis of the dichloro precursor is a well-established multi-step process that begins with the condensation of o-phenylenediamine with Meldrum's acid and an orthoester, followed by cyclization and chlorination.[1][2][3]

Meldrum's acid and orthoesters are used to construct the pyridine rings fused to the central benzene ring of the phenanthroline core. The subsequent treatment with a strong chlorinating agent like phosphoryl chloride (POCl₃) is a standard method for converting carbonyl functionalities in heterocyclic systems to chloro groups.

  • Condensation: o-Phenylenediamine is reacted with Meldrum's acid and an appropriate orthoester in a suitable solvent.

  • Cyclization and Decarboxylation: The intermediate is then thermally cyclized and decarboxylated to form the 1,10-phenanthroline-4,7-dione precursor.

  • Chlorination: The dione precursor is refluxed with phosphoryl chloride to yield 4,7-dichloro-1,10-phenanthroline.

  • Work-up: Excess phosphoryl chloride is carefully removed under reduced pressure, and the crude product is purified by crystallization.

Step 2b: Hydrolysis to this compound

The hydrolysis of the 4,7-dichloro derivative to the corresponding diol can be achieved under either acidic or basic conditions. The choice of conditions can influence the reaction rate and the potential for side reactions. While a selective partial hydrolysis to 7-chloro-4-hydroxy-1,10-phenanthroline has been reported, conditions for complete hydrolysis to the diol are also achievable.[4]

Hydrolysis proceeds via a nucleophilic aromatic substitution mechanism, where hydroxide ions or water molecules act as the nucleophile. The reaction is driven by the formation of the more stable C-O bond compared to the C-Cl bond. The use of a high-boiling point solvent can facilitate the reaction by allowing for higher reaction temperatures.

  • Reaction Setup: 4,7-Dichloro-1,10-phenanthroline is dissolved in a suitable high-boiling point solvent such as diphenyl ether or in a strong acid like concentrated sulfuric acid.

  • Hydrolysis: For basic hydrolysis, an aqueous solution of a strong base (e.g., NaOH or KOH) is added, and the mixture is heated to reflux. For acidic hydrolysis, the solution in concentrated acid is heated.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, and for basic hydrolysis, it is neutralized with acid to precipitate the product. For acidic hydrolysis, the mixture is carefully poured onto ice, and the precipitate is collected.

  • Purification: The crude product is purified by recrystallization.

Pathway 3: Demethylation of 4,7-Dimethoxy-1,10-phenanthroline

This pathway involves the synthesis of the dimethoxy analog of the target compound, followed by a demethylation step to yield the diol.

Step 3a: Synthesis of 4,7-Dimethoxy-1,10-phenanthroline

The synthesis of 4,7-dimethoxy-1,10-phenanthroline can be achieved through a multi-step process starting from o-phenylenediamine, similar to the synthesis of the dichloro derivative, but with modifications to introduce the methoxy groups.[5]

Step 3b: Demethylation to this compound

The cleavage of the aryl methyl ether bonds is a common transformation in organic synthesis. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this purpose.

Boron tribromide is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. Hydrobromic acid is a strong protic acid that protonates the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. The choice between these reagents often depends on the other functional groups present in the molecule and the desired reaction conditions.

  • Reaction Setup: 4,7-Dimethoxy-1,10-phenanthroline is dissolved in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: The solution is cooled to a low temperature (e.g., -78 °C), and a solution of boron tribromide in dichloromethane is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

  • Quenching: The reaction is carefully quenched by the slow addition of water or methanol.

  • Work-up and Isolation: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

  • Reaction Setup: 4,7-Dimethoxy-1,10-phenanthroline is suspended in a mixture of hydrobromic acid and glacial acetic acid.

  • Reaction: The mixture is heated to reflux for several hours until the demethylation is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled and poured onto ice. The precipitated product is collected by filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialsKey IntermediatesAdvantagesDisadvantages
1. Condensation o-Phenylenediamine, Diethyl malonate4,7-dihydroxy-1,10-phenanthroline-2,9-dioneDirect route to a related heterocyclic core.Does not yield the target molecule directly; requires further, undeveloped, synthetic steps.
2. Hydrolysis o-Phenylenediamine, Meldrum's acid, Orthoester4,7-Dichloro-1,10-phenanthrolinePrecursor is accessible; hydrolysis is a known reaction type.Multi-step synthesis of the precursor; hydrolysis conditions may require optimization for complete conversion.
3. Demethylation o-Phenylenediamine, precursors for methoxy groups4,7-Dimethoxy-1,10-phenanthrolineUtilizes standard and reliable demethylation reactions.Multi-step synthesis of the precursor; demethylation reagents can be corrosive and require careful handling.

Visualizing the Synthesis Pathways

Synthesis_Pathways cluster_path1 Pathway 1: Condensation cluster_path2 Pathway 2: Hydrolysis cluster_path3 Pathway 3: Demethylation o_phenylenediamine1 o-Phenylenediamine dione 4,7-dihydroxy-1,10-phenanthroline-2,9-dione o_phenylenediamine1->dione PPA, Heat diethyl_malonate Diethyl Malonate diethyl_malonate->dione PPA, Heat o_phenylenediamine2 o-Phenylenediamine dichloro 4,7-Dichloro-1,10-phenanthroline o_phenylenediamine2->dichloro Multi-step diol2 This compound dichloro->diol2 Hydrolysis (Acid or Base) o_phenylenediamine3 o-Phenylenediamine dimethoxy 4,7-Dimethoxy-1,10-phenanthroline o_phenylenediamine3->dimethoxy Multi-step diol3 This compound dimethoxy->diol3 Demethylation (BBr3 or HBr)

Figure 1: Overview of the primary synthetic pathways to this compound and a related dione derivative.

Conclusion

The synthesis of this compound is achievable through several well-defined chemical routes. For the direct synthesis of the target molecule, the hydrolysis of 4,7-dichloro-1,10-phenanthroline and the demethylation of 4,7-dimethoxy-1,10-phenanthroline represent the most viable and established strategies. The choice between these two pathways will likely depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability of starting materials and reagents. The condensation route leading to the 2,9-dione derivative, while not directly yielding the target compound, provides a valuable analog that may warrant further investigation for its own unique properties. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently embark on the synthesis of this compound for their specific research and development needs.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,10-Phenanthroline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1,10-Phenanthroline-4,7-diol, a heterocyclic organic compound with significant potential in analytical chemistry, materials science, and drug discovery. By delving into its synthesis, structural characteristics, and functional attributes, this document serves as a critical resource for professionals seeking to leverage this molecule in their research and development endeavors.

Introduction: The Significance of the Phenanthroline Scaffold

1,10-Phenanthroline and its derivatives are a well-established class of bidentate nitrogen ligands renowned for their strong and stable complexes with a wide array of transition metal ions.[1][2] The rigid, planar structure of the phenanthroline core pre-organizes the nitrogen donor atoms for efficient chelation, a fundamental property that underpins its diverse applications.[3] The introduction of hydroxyl groups at the 4 and 7 positions of the phenanthroline ring, yielding this compound, significantly modulates its electronic properties, solubility, and reactivity, opening new avenues for its application.

This guide will navigate the essential physicochemical landscape of this compound, offering both foundational knowledge and practical insights for its utilization in a laboratory setting.

Synthesis and Purification

The synthesis of substituted phenanthrolines can be approached through several classical methods, including the Skraup and Friedlander reactions.[1] A common strategy for introducing substituents at the 4 and 7 positions involves the use of 4,7-dichloro-1,10-phenanthroline as a versatile intermediate.[3]

A proposed synthetic workflow for obtaining this compound could involve the hydrolysis of 4,7-dimethoxy-1,10-phenanthroline, which in turn can be synthesized from 4,7-dichloro-1,10-phenanthroline.

Synthesis_Workflow A o-Phenylenediamine C Cyclization A->C B Condensation Reagent (e.g., Diethylmalonate) B->C D 4,7-Dichloro-1,10-phenanthroline C->D F Nucleophilic Substitution D->F E Methoxide E->F G 4,7-Dimethoxy-1,10-phenanthroline F->G H Hydrolysis (e.g., HBr) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Note: The development of a specific and optimized synthesis protocol would require experimental validation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.

Structural and Physical Characteristics
PropertyValueSource
Molecular Formula C₁₂H₈N₂O₂[4]
Molecular Weight 212.20 g/mol [4]
Appearance White, gray or brown crystalline powder
Melting Point >300 °C (decomposes)
Solubility Insoluble in water. Soluble in organic solvents like DMSO and DMF.[5]
pKa Not experimentally determined. The pKa of the conjugate acid of the parent 1,10-phenanthroline is 4.84. The electron-donating hydroxyl groups in the 4,7-diol derivative are expected to increase the basicity of the nitrogen atoms, leading to a higher pKa.
Spectroscopic Profile

While a complete set of spectroscopic data for this compound is not available in the reviewed literature, data for related compounds and general principles of spectroscopy can provide valuable insights.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts influenced by the electron-donating hydroxyl groups. Similarly, the ¹³C NMR spectrum will display resonances for the aromatic carbons, with the carbons bearing the hydroxyl groups shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Characteristic peaks for C=C and C=N stretching vibrations of the aromatic rings are also expected.

UV-Vis Absorption and Fluorescence Spectroscopy: The parent 1,10-phenanthroline exhibits an absorbance peak at 232 nm.[6] The introduction of hydroxyl groups is expected to cause a red-shift (bathochromic shift) in the absorption maxima due to the extension of the conjugated π-system. This class of compounds is known to be fluorescent, and the diol derivative is likely to exhibit fluorescence, a property that can be exploited in sensing applications.[7]

Redox Properties

The redox behavior of 1,10-phenanthroline and its derivatives is a key feature, particularly in the context of their interaction with metal ions. The parent 1,10-phenanthroline has a high electro-oxidation potential.[8] The presence of electron-donating hydroxyl groups in this compound is expected to lower its oxidation potential, making it more susceptible to oxidation compared to the parent compound.

Cyclic voltammetry would be the ideal technique to experimentally determine the redox potentials of this compound and its metal complexes. Such studies on related phenanthroline derivatives have revealed complex electrochemical behavior.[1][3]

Metal Ion Chelation: A Core Functionality

The defining characteristic of this compound is its ability to act as a potent chelating agent for a variety of metal ions.

Mechanism of Chelation

The two nitrogen atoms of the phenanthroline ring act as a bidentate ligand, forming two coordinate bonds with a single metal ion to create a stable five-membered ring. The hydroxyl groups at the 4 and 7 positions can also participate in coordination, potentially leading to the formation of even more stable complexes or influencing the coordination geometry.

Chelation_Mechanism cluster_0 This compound cluster_1 Metal Ion cluster_2 Metal Complex Ligand N,N'-chelating ligand Complex [M(phen-diol)ₓ]ⁿ⁺ Ligand->Complex Metal Mⁿ⁺ Metal->Complex

Caption: Chelation of a metal ion by this compound.

Stability of Metal Complexes

Expected Trend in Stability Constants: Based on the Irving-Williams series, the stability of the complexes with divalent metal ions is expected to follow the general trend: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

Applications in Research and Development

The unique physicochemical properties of this compound make it a valuable tool in various scientific disciplines.

Analytical Chemistry: Spectrophotometric Determination of Iron

A primary application of phenanthroline derivatives is in the quantitative analysis of metal ions, particularly iron. The formation of a intensely colored complex between 1,10-phenanthroline and Fe(II) allows for its determination using UV-Vis spectrophotometry.

Experimental Protocol: Spectrophotometric Determination of Iron(II)

This protocol is adapted from standard methods for iron determination using 1,10-phenanthroline and can be optimized for this compound.[10]

Reagents:

  • Standard iron solution (e.g., prepared from ferrous ammonium sulfate)

  • This compound solution (e.g., 0.1% in ethanol)

  • Hydroxylamine hydrochloride solution (to reduce Fe(III) to Fe(II))

  • Sodium acetate buffer solution (to control pH)

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard iron solutions of known concentrations.

    • To each standard, add hydroxylamine hydrochloride, this compound solution, and sodium acetate buffer.

    • Dilute to a final volume and allow time for color development.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus iron concentration.

  • Analysis of Unknown Sample:

    • Treat the unknown sample containing iron in the same manner as the standards.

    • Measure the absorbance of the unknown sample.

    • Determine the iron concentration in the unknown sample from the calibration curve.

Spectrophotometry_Workflow A Prepare Standards & Unknown B Add Reducing Agent (Hydroxylamine HCl) A->B C Add Chelating Agent (this compound) B->C D Add Buffer (Sodium Acetate) C->D E Measure Absorbance at λmax D->E F Construct Calibration Curve E->F G Determine Unknown Concentration F->G

Caption: Workflow for spectrophotometric iron determination.

Drug Development and Biological Research

Phenanthroline derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and antimicrobial properties.[7][11] The ability of these compounds to chelate metal ions is often implicated in their mechanism of action, as they can interfere with the function of metalloenzymes that are crucial for cell survival and proliferation.

The specific biological activities of this compound warrant further investigation. Its enhanced chelating ability and modified electronic properties compared to the parent compound could lead to novel therapeutic applications.

Safety and Handling

1,10-Phenanthroline and its derivatives should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a general precaution, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a fascinating molecule with a rich set of physicochemical properties that make it a valuable tool for researchers, scientists, and drug development professionals. Its strong metal-chelating ability, coupled with its tunable electronic and spectroscopic characteristics, provides a solid foundation for its application in analytical methods, the development of novel materials, and as a scaffold for new therapeutic agents. While further research is needed to fully elucidate its properties and potential, this guide provides a comprehensive starting point for harnessing the capabilities of this versatile compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,10-Phenanthroline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and conformational dynamics of 1,10-Phenanthroline-4,7-diol. As a key heterocyclic compound, its unique architecture serves as a foundational scaffold in coordination chemistry, a versatile precursor in organic synthesis, and a promising pharmacophore in drug discovery. We will delve into its synthesis, detailed spectroscopic and crystallographic characterization, tautomeric nature, and the supramolecular assemblies guided by its distinct structural features. This document synthesizes field-proven insights with established data to offer a definitive resource for professionals leveraging this molecule in advanced applications.

Introduction: The Significance of the Phenanthroline Scaffold

The 1,10-phenanthroline (phen) core is a robust, planar, and polyaromatic N-heterocycle renowned for its exceptional ability to act as a bidentate chelating ligand for a vast array of metal ions.[1][2] Its rigidity and strong coordination affinity have established it as a landmark molecule in fields ranging from catalysis and materials science to supramolecular chemistry.[1] The functionalization of the phenanthroline backbone at its various positions allows for the fine-tuning of its electronic, optical, and biological properties, making its derivatives highly sought-after platforms for innovation.[1]

Among these derivatives, this compound (also known as 4,7-dihydroxy-1,10-phenanthroline) is of particular interest. The introduction of hydroxyl groups at the 4 and 7 positions not only modifies the electronic landscape of the aromatic system but also introduces crucial hydrogen bonding capabilities and a significant potential for tautomerism. These features are pivotal in dictating its solid-state conformation, solubility, and its utility as a precursor for more complex molecular architectures. Its applications are diverse, including its use as a chelating agent in analytical chemistry, a building block for advanced materials like sensors and catalysts, and a scaffold in pharmaceutical research.[3]

Molecular Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. It is a stable, crystalline solid under standard conditions.[3]

PropertyValueSource(s)
Molecular Formula C₁₂H₈N₂O₂[4][5]
Molecular Weight 212.21 g/mol [3][5]
CAS Number 3922-40-5[3][4]
IUPAC Name 1,10-dihydro-1,10-phenanthroline-4,7-dione[4][6]
Synonyms 4,7-Dihydroxy-1,10-phenanthroline, this compound[3][4]
Appearance White, gray, or brown crystalline powder[3][7]
Melting Point > 300 °C (decomposes)[3]
Solubility Insoluble in water[6]
Structural Isomerism: The Keto-Enol Tautomerism

A critical feature of this compound is its existence in tautomeric forms. While commonly named as a "diol" (the enol form), spectroscopic and structural data suggest it can also exist as 1,10-dihydro-1,10-phenanthroline-4,7-dione (the keto form).[4][8] This equilibrium is crucial as it influences the molecule's reactivity, hydrogen bonding patterns, and coordination behavior. The keto form contains amide-like protons, while the enol form possesses acidic hydroxyl protons. The dominant form can be influenced by the solvent environment and the physical state (solution vs. solid). Infrared spectroscopy is particularly useful for distinguishing these forms, with the diol showing characteristic broad O-H stretches and the dione displaying sharp C=O stretches.[8]

Caption: Keto-Enol tautomerism of this compound.

Synthesis and Strategic Functionalization

Core Synthesis

The synthesis of phenanthroline derivatives can be challenging, often requiring harsh conditions.[9] A common laboratory-scale synthesis for hydroxylated phenanthrolines involves the condensation of an appropriate arylamine with a malonic acid derivative, driven by a dehydrating agent like polyphosphoric acid (PPA).[8] This approach leverages readily available starting materials to construct the tricyclic core.

Rationale: The choice of PPA is strategic; it acts as both the acidic catalyst and a powerful dehydrating medium, facilitating the necessary cyclization reactions at high temperatures to overcome the activation energy for forming the rigid, aromatic phenanthroline system.

Protocol 1: Synthesis of 4,7-dihydroxy-1,10-phenanthrolin-2,9-dione (A related structure)

This protocol is adapted from a reported synthesis of a structurally similar compound and illustrates the general methodology.[8]

  • Preparation: Carefully prepare polyphosphoric acid (PPA) by mixing phosphorus pentoxide (P₂O₅) with orthophosphoric acid under controlled conditions.

  • Reaction Setup: In a reaction vessel, add o-phenylenediamine (0.1 mol) to diethylmalonate (0.22 mol).

  • Addition of PPA: Add the prepared PPA (approx. 60 g) portionwise to the mixture of reactants. A deep green, pasty mass will form.

  • Heating: Heat the reaction mixture to 170°C for 30 minutes, then increase the temperature to 200°C for an additional 30 minutes.

  • Workup: Allow the mixture to cool to room temperature and then carefully pour it into a large volume of cold water.

  • Neutralization: Neutralize the resulting aqueous solution with a 5% sodium hydroxide (NaOH) solution until a solid precipitate forms.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified compound.

A Gateway for Functionalization

The hydroxyl groups of this compound are key handles for further chemical modification. They can be converted into more reactive groups, such as chlorine atoms, to produce 4,7-dichloro-1,10-phenanthroline. This dichloro-derivative is an exceptionally versatile intermediate, as the chlorine atoms can be readily displaced via nucleophilic aromatic substitution or used in cross-coupling reactions (e.g., Sonogashira, Suzuki) to introduce a wide variety of functional groups.[10][11][12] This two-step strategy (synthesis of the diol followed by chlorination) is often more efficient than attempting to build a complex phenanthroline from scratch.

Spectroscopic and Crystallographic Analysis

Spectroscopic Signature
TechniqueExpected ObservationsRationale
¹H NMR In a solvent like DMSO-d₆, expect a set of signals in the aromatic region (7-9 ppm). Due to the molecule's C₂ symmetry, only four distinct proton signals would be anticipated. The presence of exchangeable O-H or N-H protons would result in broad signals that can be confirmed by D₂O exchange.[13]The chemical shifts and coupling patterns confirm the aromatic structure, while symmetry simplifies the spectrum.[13]
¹³C NMR Expect six distinct carbon signals due to molecular symmetry. Two signals would correspond to carbons bearing the hydroxyl/keto groups, and four would be in the aromatic region.Confirms the carbon skeleton and the electronic environment of each unique carbon atom.
IR Spectroscopy A broad absorption band around 2500-3200 cm⁻¹ is indicative of strong intermolecular O-H···N or O-H···O hydrogen bonding, characteristic of the diol tautomer.[8] Alternatively, a strong peak around 1650-1680 cm⁻¹ would indicate the C=O stretch of the dione tautomer.[8]Provides direct evidence for specific functional groups and is crucial for probing the dominant tautomeric form and hydrogen bonding interactions.
Mass Spectrometry The mass spectrum will show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) confirming the molecular weight of 212.21 Da.Verifies the elemental composition and molecular weight of the synthesized compound.
Solid-State Conformation: Insights from X-ray Crystallography

While specific crystal structure data for the parent this compound is noted in the Crystallography Open Database (COD ID 1517291), detailed analyses of phenanthroline derivatives provide a strong basis for understanding its conformation.[4]

  • Planarity: The core 1,10-phenanthroline ring system is inherently planar due to its aromatic nature. This planarity is crucial for its ability to intercalate into DNA and for forming stacked structures in materials.[14]

  • Hydrogen Bonding: In the solid state, the hydroxyl groups are expected to be the primary drivers of the crystal packing. They will form extensive intermolecular hydrogen bond networks, likely involving the nitrogen atoms of adjacent molecules. This leads to a highly stable, high-melting-point solid.[3]

  • π-π Stacking: The planar aromatic surfaces facilitate intermolecular π-π stacking interactions, which further stabilize the crystal lattice and influence the electronic properties of the material.

Computational studies, such as Density Functional Theory (DFT), are often employed to complement experimental data. These calculations can predict the lowest energy conformation, the distribution of frontier molecular orbitals (HOMO/LUMO), and simulate spectroscopic properties, providing deeper insight into the molecule's electronic structure.[2]

Workflow for Structural Elucidation

The process of confirming the structure and conformation of a synthesized batch of this compound follows a logical and self-validating workflow.

workflow synthesis Synthesis via Condensation purification Purification (Recrystallization) synthesis->purification ms Mass Spectrometry purification->ms nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir xrd Single Crystal X-ray Diffraction purification->xrd If crystals form confirm_mw Molecular Weight Confirmed? ms->confirm_mw confirm_struct Backbone Structure Confirmed? nmr->confirm_struct confirm_tautomer Tautomer & H-Bonding ID'd? ir->confirm_tautomer confirm_conf 3D Conformation Determined? xrd->confirm_conf confirm_mw->purification No (Re-purify/Re-synthesize) confirm_mw->nmr Yes confirm_struct->purification No (Re-purify/Re-synthesize) confirm_struct->ir Yes confirm_tautomer->purification No (Re-purify/Re-synthesize) confirm_tautomer->xrd Yes confirm_conf->purification No (Re-purify/Re-synthesize) final Structurally Characterized This compound confirm_conf->final Yes

Caption: A self-validating workflow for synthesis and characterization.

Applications in Drug Development and Materials Science

The structural features of this compound make it a valuable molecule for applied research.

  • Drug Development: The phenanthroline scaffold is present in molecules with demonstrated anti-cancer and anti-bacterial activities.[15] The ability to functionalize the 4,7-positions allows for the attachment of pharmacologically active side chains or targeting moieties. For example, derivatives have been designed as G-quadruplex ligands for cancer therapy and as dual inhibitors of enzymes like HDAC and ribonucleotide reductase.[16][17]

  • Coordination Chemistry & Sensing: As a classic bidentate ligand, it forms stable complexes with various metal ions.[3] This property is exploited in analytical chemistry for the detection and quantification of metals. The hydroxyl groups can modulate the electronic properties of the resulting metal complexes, influencing their luminescence and redox potentials, which is key for developing chemical sensors.[3][18]

  • Materials Science: The rigid, planar structure and potential for metal coordination make it a suitable building block for photoactive materials, including components for organic light-emitting diodes (OLEDs).[12] Its derivatives are also used to construct metal-organic frameworks (MOFs) for applications in gas adsorption and catalysis.[15]

applications phen This compound Core Structure drug Drug Development phen->drug coord Coordination Chemistry phen->coord material Materials Science phen->material drug_app1 Anticancer Scaffolds drug->drug_app1 drug_app2 G-Quadruplex Ligands drug->drug_app2 coord_app1 Metal Ion Sensors coord->coord_app1 coord_app2 Homogeneous Catalysis coord->coord_app2 material_app1 OLED Components material->material_app1 material_app2 MOF Building Blocks material->material_app2

Caption: Key application areas derived from the core molecular structure.

Conclusion

This compound is more than just a substituted heterocycle; it is a strategic molecular platform. Its structure is defined by the rigid planarity of the phenanthroline core, while its conformation and reactivity are dominated by the influential hydroxyl groups at the 4 and 7 positions. The interplay of tautomerism and extensive hydrogen bonding dictates its solid-state architecture and physicochemical properties. Understanding these structural nuances is paramount for rationally designing new functional molecules, from targeted therapeutics that interact with biological macromolecules to advanced materials with tailored photophysical properties. This guide provides the foundational knowledge necessary for researchers to fully exploit the potential of this versatile chemical entity.

References

A Comprehensive Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride (CAS No. 2251-65-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of 3-(Trifluoromethyl)benzoyl chloride (CAS No. 2251-65-2), a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document elucidates its fundamental physicochemical properties, reactivity profile, and diverse applications. Detailed experimental workflows and mechanistic insights are provided to empower researchers in leveraging this versatile building block for the synthesis of novel chemical entities.

Note on CAS Number: Initial inquiries referencing CAS number 3922-40-5 identify the compound 4,7-Dihydroxy-1,10-phenanthroline. However, the broader context of this guide, focusing on a trifluoromethylated benzoyl chloride derivative as a reactive intermediate in drug development, aligns with the properties and applications of 3-(Trifluoromethyl)benzoyl chloride, which is correctly identified by CAS number 2251-65-2.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF3) group, in particular, is a highly sought-after moiety in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] 3-(Trifluoromethyl)benzoyl chloride serves as a key intermediate, providing a reactive handle to incorporate the valuable 3-(trifluoromethyl)benzoyl group into a wide array of molecular scaffolds.[3][4]

As an acyl chloride, it is a potent electrophile, readily participating in reactions with a variety of nucleophiles.[1] This reactivity makes it an essential tool for creating amides, esters, and ketones, which are fundamental linkages in many active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe handling, storage, and effective use in synthesis.

PropertyValueSource
CAS Number 2251-65-2[2][3]
Molecular Formula C8H4ClF3O[2][3][5]
Molecular Weight 208.56 g/mol [2][4]
Appearance Colorless to light yellow clear liquid[2][4]
Boiling Point 184-186 °C at 750 mmHg[6]
Density 1.383 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.477
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Reacts with water[7]
Purity ≥98%[4]

Core Reactivity and Mechanistic Considerations

The reactivity of 3-(trifluoromethyl)benzoyl chloride is dominated by the electrophilic nature of the acyl chloride functional group. The presence of the electron-withdrawing trifluoromethyl group on the benzene ring further enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution: A Versatile Reaction Manifold

The cornerstone of this reagent's utility is the nucleophilic acyl substitution reaction. This proceeds via a tetrahedral intermediate, which then collapses to expel the chloride leaving group, regenerating the carbonyl group.

G cluster_0 Tetrahedral Intermediate Nu: Nu: C C=O Nu:->C Nucleophilic Attack C_int C O O Cl Cl R R O_int O⁻ C_int->O_int Cl_int Cl C_int->Cl_int R_int R C_int->R_int Nu_int Nu C_int->Nu_int Product R-C(=O)-Nu + Cl⁻ C_int->Product Chloride Elimination

Caption: Generalized mechanism of nucleophilic acyl substitution.

This general mechanism underpins several key transformations:

  • Amide Formation: Reaction with primary or secondary amines is typically rapid and high-yielding. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.

  • Esterification: Alcohols react to form esters, often catalyzed by a base.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl3), it can acylate aromatic rings.

Applications in Synthesis

The unique properties imparted by the trifluoromethyl group make this reagent a valuable building block in several areas of chemical research and development.[1]

Pharmaceutical Synthesis

In drug discovery, the incorporation of the 3-(trifluoromethyl)phenyl moiety can significantly enhance a molecule's therapeutic potential.[1] This group can improve metabolic stability by blocking sites of oxidation and can increase lipophilicity, which can aid in cell membrane permeability.[1] It is a key intermediate for a variety of APIs, including anti-inflammatory and anticancer agents.[2][4] For instance, it has been used in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines, a class of compounds investigated as potent kinase inhibitors.[6]

Agrochemical Development

The agrochemical industry utilizes 3-(trifluoromethyl)benzoyl chloride in the synthesis of novel pesticides, herbicides, and fungicides.[1][2] The trifluoromethyl group can enhance the potency and environmental persistence of these agents, leading to more effective crop protection solutions.[1][2]

Materials Science

Beyond life sciences, this compound is used in the synthesis of specialty polymers and dyes.[1] The introduction of the fluorinated group can impart desirable properties such as thermal stability and chemical resistance to materials.[2]

Experimental Protocols

General Handling and Storage

3-(Trifluoromethyl)benzoyl chloride is moisture-sensitive and reacts with water, generating heat and hydrogen chloride gas.[7] It should be stored in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[6][7] All handling should be performed in a fume hood, with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[7]

Representative Protocol: Synthesis of N-benzyl-3-(trifluoromethyl)benzamide

This protocol details a standard amidation reaction.

Materials:

  • 3-(Trifluoromethyl)benzoyl chloride (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Stir bar, round-bottom flask, dropping funnel, and other standard glassware

Procedure:

  • To a stirred solution of benzylamine in anhydrous DCM at 0 °C (ice bath), add triethylamine.

  • Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride in anhydrous DCM via a dropping funnel over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

G start Start dissolve_amine Dissolve benzylamine and triethylamine in anhydrous DCM at 0°C start->dissolve_amine add_acyl_chloride Slowly add 3-(trifluoromethyl)benzoyl chloride solution dissolve_amine->add_acyl_chloride warm_and_stir Warm to room temperature and stir for 2 hours add_acyl_chloride->warm_and_stir monitor_tlc Monitor reaction by TLC warm_and_stir->monitor_tlc workup Aqueous workup: - Saturated NaHCO3 - Brine monitor_tlc->workup dry_and_concentrate Dry organic layer (MgSO4), filter, and concentrate workup->dry_and_concentrate purify Purify by chromatography or recrystallization dry_and_concentrate->purify end End purify->end

Caption: Workflow for a typical amidation reaction.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of 3-(trifluoromethyl)benzoyl chloride and its reaction products.

  • ¹H NMR: The proton NMR spectrum is characteristic. For 3-(trifluoromethyl)benzoyl chloride, the aromatic protons typically appear as a complex multiplet in the range of 7.5-8.3 ppm.[5]

  • ¹³C NMR: The carbon NMR will show the carbonyl carbon at a characteristic downfield shift, along with signals for the aromatic carbons and the trifluoromethyl carbon (as a quartet due to C-F coupling).

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretch of the acyl chloride, typically in the region of 1770-1815 cm⁻¹.

  • Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

3-(Trifluoromethyl)benzoyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled. Thermal decomposition can produce hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[7] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate engineering controls and personal protective equipment.[7]

Conclusion

3-(Trifluoromethyl)benzoyl chloride is a highly valuable and versatile reagent for the introduction of the 3-(trifluoromethyl)phenyl moiety into organic molecules. Its predictable reactivity, coupled with the beneficial properties conferred by the trifluoromethyl group, has solidified its importance in the fields of pharmaceutical and agrochemical research. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

Coordination chemistry of 1,10-Phenanthroline-4,7-diol with transition metals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Coordination Chemistry of 1,10-Phenanthroline-4,7-diol with Transition Metals

Abstract

1,10-Phenanthroline and its derivatives represent a cornerstone class of N-heterocyclic ligands in coordination chemistry, prized for their rigid, planar structure and robust chelation to a wide array of transition metals.[1][2] This guide focuses specifically on the 4,7-dihydroxy derivative, this compound, a ligand whose hydroxyl functionalities introduce significant potential for modulating the electronic properties, solubility, and biological activity of its metal complexes. We will explore the synthesis of this ligand, its coordination behavior with key transition metals such as ruthenium, copper, and iron, and the profound implications for the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this ligand system for creating advanced metal-based agents.

The Ligand: this compound

The parent 1,10-phenanthroline (phen) is a versatile bidentate ligand, forming stable five-membered chelate rings with metal ions through its two nitrogen atoms.[3] The introduction of hydroxyl groups at the 4 and 7 positions creates this compound, a molecule with enhanced functionality. These hydroxyl groups can significantly influence the properties of the resulting metal complexes in several ways:

  • Electronic Tuning: As electron-donating groups, the hydroxyl moieties can increase the electron density on the phenanthroline ring system, affecting the metal-ligand charge transfer (MLCT) bands and redox potentials of the complexes.[3]

  • Secondary Coordination Sites: The hydroxyl groups can be deprotonated to form phenolate anions, which can act as additional coordination sites, potentially leading to the formation of polynuclear complexes or altering the geometry around a single metal center.

  • Hydrogen Bonding: The hydroxyl groups provide sites for hydrogen bonding, which can influence the solubility of the complexes in protic solvents and mediate intermolecular interactions in the solid state or with biological targets like proteins and nucleic acids.

Caption: Structure of this compound.

Synthesis Protocol

A common route to phenanthroline systems with hydroxyl groups involves the condensation of an appropriate amine with a malonic acid derivative, often using a dehydrating agent like polyphosphoric acid (PPA). The synthesis of the related 4,7-dihydroxy-1,10-phenanthrolin-2,9-dione provides a foundational methodology.[4]

Step-by-Step Synthesis of a Dihydroxy-Phenanthroline Core: [4]

  • Preparation of PPA: Prepare polyphosphoric acid by carefully mixing phosphorus pentoxide (P₂O₅) and orthophosphoric acid. Causality: PPA serves as both the acidic catalyst and a powerful dehydrating agent, driving the condensation and subsequent cyclization reactions.

  • Reaction Setup: In a suitable reaction vessel, add o-phenylenediamine to an excess of diethylmalonate.

  • Condensation: Add the PPA portionwise to the mixture. This will result in a thick, often colored, paste.

  • Thermal Cyclization: Heat the reaction mixture according to a specific temperature profile (e.g., 170°C for 30 minutes, then 200°C for 30 minutes). Causality: The high temperature is necessary to overcome the activation energy for the double cyclization that forms the rigid tricyclic phenanthroline core.

  • Workup: Cool the reaction mixture and carefully quench it by pouring it into cold water.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., 5% NaOH solution). The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Coordination with Transition Metals: Properties and Synthesis

The coordination of this compound to transition metals is expected to largely follow the patterns of the parent phenanthroline ligand, typically forming stable complexes with octahedral, square planar, or tetrahedral geometries.[5][6] The presence of the diol functionality, however, offers unique opportunities for creating novel structures and functionalities.

Ruthenium Complexes

Ruthenium-phenanthroline complexes are among the most studied, particularly for their photophysical properties and applications in DNA intercalation and anticancer research.[7][8][9]

Synthesis of a Representative [Ru(phen-diol)₃]²⁺ Complex (Hypothetical Protocol):

This protocol adapts known methods for synthesizing tris-phenanthroline ruthenium complexes.[7]

  • Reactant Preparation: Dissolve RuCl₃·xH₂O in a suitable solvent like ethanol or a water/ethanol mixture.

  • Ligand Addition: Add a slight excess (e.g., 3.3 equivalents) of this compound to the ruthenium salt solution.

  • Reflux: Heat the mixture to reflux for several hours. During this time, the Ru(III) is typically reduced in situ to Ru(II), and the solution will develop a deep red or orange color characteristic of the [Ru(N-N)₃]²⁺ chromophore.

  • Isolation: After cooling, the complex can be isolated by adding a concentrated solution of a salt with a non-coordinating anion, such as NH₄PF₆ or KPF₆, to precipitate the hexafluorophosphate salt of the complex.

  • Purification: The crude product is collected by filtration, washed with cold water and diethyl ether, and can be further purified by column chromatography on alumina or silica gel.

Trustworthiness Check: The final product should be characterized by ¹H NMR, UV-Vis spectroscopy (confirming the MLCT band), and mass spectrometry to verify its identity and purity.

Copper Complexes

Copper-phenanthroline complexes are renowned for their potent biological activity, particularly their ability to act as chemical nucleases and proteasome inhibitors.[10][11] The interaction often involves the generation of reactive oxygen species (ROS).[8]

Coordination_Workflow cluster_synthesis Complex Synthesis cluster_characterization Characterization Metal_Salt Transition Metal Salt (e.g., CuCl₂) Reaction Stirring / Reflux Metal_Salt->Reaction Ligand This compound Ligand->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Crude Metal Complex Reaction->Product UVVis UV-Vis Spectroscopy Product->UVVis Electronic Transitions NMR NMR Spectroscopy Product->NMR Structure MS Mass Spectrometry Product->MS Molecular Weight CV Cyclic Voltammetry Product->CV Redox Properties

Caption: General workflow for synthesis and characterization of metal complexes.

Synthesis of a Representative [Cu(phen-diol)Cl₂] Complex:

  • Solution Preparation: Dissolve one equivalent of CuCl₂·2H₂O in hot ethanol. In a separate flask, dissolve one equivalent of this compound, also in hot ethanol.

  • Complexation: Slowly add the ligand solution to the copper salt solution with vigorous stirring. A color change and/or precipitation of the complex should occur almost immediately.

  • Reaction Completion: Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification: Cool the mixture in an ice bath. Collect the precipitated solid by filtration, wash with cold ethanol and then diethyl ether to remove any unreacted starting materials, and dry under vacuum.

Comparative Data of Phenanthroline Complexes

While data for the specific 4,7-diol derivative is sparse, the properties of related phenanthroline complexes provide a valuable benchmark.

Metal IonComplex ExampleCoordination GeometryKey Spectroscopic Feature (λₘₐₓ)Redox Potential (E₁/₂)Reference
Fe(II) [Fe(phen)₃]²⁺ (Ferroin)Octahedral~510 nm (MLCT)+1.06 V vs. SHE[5]
Ru(II) [Ru(phen)₃]²⁺Octahedral~450 nm (MLCT)+1.26 V vs. SHE[7]
Cu(I) [Cu(phen)₂]⁺TetrahedralLuminescent, ~450 nm (MLCT)Varies[5]
Cu(II) [Cu(phen)Cl₂]Distorted Square Planar~700 nm (d-d transitions)Varies[11][12]
Pt(II) [Pt(phen)Cl₂]Square Planar~350-400 nmVaries[5]

Note: The introduction of 4,7-diol groups is expected to cause a red-shift (to longer wavelengths) in the MLCT bands and may lower the redox potentials due to the electron-donating nature of the hydroxyl groups.

Applications in Drug Development

The true potential of this compound complexes lies in their application as therapeutic agents. The parent phenanthroline complexes of copper, ruthenium, and manganese have demonstrated significant anticancer activity, often exceeding that of the clinical drug cisplatin.[13][14]

Mechanism of Action: Anticancer Activity

The anticancer effects of phenanthroline-metal complexes are often multifactorial.[11]

  • DNA Interaction: The planar phenanthroline ligand can intercalate between the base pairs of DNA. Once localized, the coordinated metal can mediate DNA cleavage, either through hydrolytic pathways or, more commonly, through oxidative damage via the in situ generation of ROS.[8] Copper complexes are particularly effective at this "chemical nuclease" activity.[8]

  • Enzyme Inhibition: These complexes can inhibit key cellular enzymes. 1,10-phenanthroline itself is a known inhibitor of zinc metallopeptidases.[5] Copper-phenanthroline complexes have been shown to be potent inhibitors of the proteasome, a cellular machine responsible for protein degradation whose disruption leads to apoptosis (programmed cell death) in cancer cells.[10]

  • Mitochondrial Targeting: Cationic and lipophilic complexes, such as those formed with Ru(II), can preferentially accumulate in the mitochondria of cancer cells.[15] This disrupts mitochondrial function, collapses the membrane potential, and triggers the intrinsic apoptotic pathway.

Anticancer_Mechanism cluster_dna Nuclear Damage cluster_enzyme Cytoplasmic Targeting Complex [M(phen-diol)]ⁿ⁺ Complex Intercalation DNA Intercalation Complex->Intercalation Inhibition Inhibition Complex->Inhibition Cleavage Oxidative Cleavage (ROS Generation) Intercalation->Cleavage Apoptosis1 Apoptosis Cleavage->Apoptosis1 Proteasome Proteasome Proteasome->Inhibition Apoptosis2 Apoptosis Inhibition->Apoptosis2

Caption: Key anticancer mechanisms of phenanthroline-metal complexes.

Rationale for the 4,7-diol Ligand in Drug Design

The diol functionality offers distinct advantages for rational drug design:

  • Enhanced ROS Production: The electron-donating hydroxyl groups can make the metal center easier to reduce (e.g., Cu(II) to Cu(I)), a key step in the catalytic cycle that produces DNA-damaging ROS.

  • Improved Aqueous Solubility: The polar hydroxyl groups can improve the water solubility of the complexes, which is a critical parameter for drug administration and bioavailability.

  • Targeted Interactions: The hydrogen-bonding capability of the hydroxyl groups can facilitate specific interactions with the phosphate backbone of DNA or with amino acid residues in the active sites of target enzymes, potentially increasing both the affinity and selectivity of the drug.

Advanced Characterization: Electrochemistry

Cyclic voltammetry (CV) is an essential technique for probing the redox activity of these complexes, which is central to their biological mechanisms.[1]

Experimental Protocol: Cyclic Voltammetry of a Metal Complex

  • System Setup: Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Analyte Solution: Prepare a ~1 mM solution of the metal complex in a suitable solvent (e.g., acetonitrile or DMF) containing 0.1 M of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆). Causality: The supporting electrolyte is necessary to ensure conductivity of the solution and minimize IR drop.

  • Degassing: Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition: Scan the potential from an initial value where no reaction occurs towards the expected redox event (e.g., from 0 V to +1.5 V for an oxidation) and then reverse the scan.

  • Data Analysis: The resulting voltammogram will show peaks corresponding to oxidation and reduction events. The potential midway between the anodic and cathodic peak potentials (Eₚₐ and Eₚc) gives the formal reduction potential (E₁/₂), a measure of how easily the complex gains or loses an electron.

Conclusion and Future Outlook

The coordination chemistry of this compound with transition metals presents a fertile ground for the discovery of novel therapeutic agents. The diol functionalities provide a powerful tool for fine-tuning the electronic, structural, and solubility properties of the resulting metal complexes. This allows for a rational design approach to enhance mechanisms of action relevant to anticancer and antimicrobial therapies, such as DNA damage, enzyme inhibition, and ROS production. Future research should focus on the systematic synthesis and characterization of a broader range of these complexes and rigorous evaluation of their biological activities in vitro and in vivo. The insights gained will undoubtedly propel the development of the next generation of metal-based drugs.

References

Spectroscopic Fingerprinting of 1,10-Phenanthroline-4,7-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemical Landscape of 1,10-Phenanthroline-4,7-diol

This compound, a heterocyclic aromatic organic compound, presents a fascinating subject for spectroscopic analysis. Its rigid, planar 1,10-phenanthroline core, a renowned bidentate chelating agent, is strategically functionalized with hydroxyl groups at the 4 and 7 positions. This substitution pattern significantly modulates the electronic and steric properties of the parent molecule, influencing its reactivity, coordination chemistry, and potential applications in fields ranging from medicinal chemistry to materials science.

This technical guide provides an in-depth exploration of the spectroscopic characteristics of this compound, focusing on Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. As a Senior Application Scientist, the following discourse is designed to not only present the characteristic spectral data but also to elucidate the underlying molecular principles that govern these observations. This document will serve as a valuable resource for researchers and professionals in drug development and chemical sciences, enabling a deeper understanding and proficient utilization of this versatile molecule.

Molecular Structure and its Spectroscopic Implications

The foundational step in interpreting any spectroscopic data is a thorough understanding of the molecule's structure. This compound possesses a C₂ᵥ symmetry, with the hydroxyl groups introducing significant electronic perturbations to the π-system of the phenanthroline backbone.

Figure 1: 2D structure of this compound.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides valuable insights into the electronic structure of conjugated systems. The spectrum of this compound is expected to be dominated by π→π* and n→π* transitions within the aromatic rings.

Experimental Protocol: A Self-Validating Approach

A robust UV-Vis analysis necessitates careful sample preparation and instrument calibration.

G UV-Vis Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Select Spectroscopic Grade Solvent (e.g., Ethanol, Methanol) Stock Prepare a Concentrated Stock Solution (e.g., 1 mg/mL) Solvent->Stock Dilution Perform Serial Dilutions to Obtain a Working Concentration (e.g., 1-10 µg/mL) Stock->Dilution Blank Record a Baseline Spectrum with the Pure Solvent Dilution->Blank Transfer to Cuvette Sample Measure the Absorbance of the Sample Solution Blank->Sample Scan Scan a Wavelength Range of 200-400 nm Sample->Scan Identify Identify Wavelengths of Maximum Absorbance (λmax) Scan->Identify Export Data Beer Verify Beer-Lambert Law by Plotting Absorbance vs. Concentration Identify->Beer Molar Calculate Molar Absorptivity (ε) Beer->Molar

Figure 2: A generalized workflow for UV-Vis spectroscopic analysis.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of the parent 1,10-phenanthroline typically exhibits strong absorption bands around 230 nm and 265 nm, with a weaker band around 320-340 nm.[1][2] These are attributed to π→π* transitions within the aromatic system.

For this compound, the introduction of the hydroxyl groups, which act as auxochromes, is expected to cause a bathochromic shift (red shift) of these absorption bands to longer wavelengths. This is due to the extension of the conjugated system by the lone pairs of electrons on the oxygen atoms. The n→π* transitions, originating from the nitrogen lone pairs, are also likely to be affected.

Table 1: Expected UV-Vis Absorption Maxima (λmax) for this compound

TransitionExpected λmax (nm)Solvent
π→π~240-250Methanol or Ethanol
π→π~280-300Methanol or Ethanol
n→π*~340-360Methanol or Ethanol

Note: These are estimated values based on the known effects of hydroxyl substitution on similar aromatic systems. Actual values may vary depending on the solvent and pH.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: Ensuring High-Resolution Data

G NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing and Analysis Solvent Select a Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) Dissolve Dissolve ~5-10 mg of Sample in ~0.5-0.7 mL of Solvent Solvent->Dissolve Filter Filter the Solution into an NMR Tube if Insoluble Particles are Present Dissolve->Filter Shim Shim the Magnet for Optimal Field Homogeneity Filter->Shim Insert into Magnet Tune Tune and Match the Probe to the Desired Nucleus (¹H or ¹³C) Shim->Tune Acquire Acquire the Free Induction Decay (FID) Tune->Acquire FT Apply Fourier Transform to the FID Acquire->FT Process Data Phase Phase the Spectrum FT->Phase Integrate Integrate the Peaks (¹H NMR) Phase->Integrate Assign Assign Chemical Shifts and Analyze Coupling Constants Integrate->Assign

Figure 3: A generalized workflow for NMR spectroscopic analysis.

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum of 1,10-phenanthroline in DMSO-d₆ shows distinct signals for its aromatic protons in the range of 7.6 to 9.2 ppm.[3] For this compound, the hydroxyl groups will significantly influence the chemical shifts of the neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-98.8 - 9.0Doublet~ 4-5
H-3, H-87.5 - 7.7Doublet~ 8-9
H-5, H-67.8 - 8.0Singlet-
OH9.5 - 10.5Broad Singlet-

Note: The chemical shift of the hydroxyl protons is highly dependent on concentration, temperature, and residual water in the solvent.

¹³C NMR Spectrum: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum. The symmetry of this compound will result in a reduced number of signals compared to the total number of carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon(s)Predicted Chemical Shift (δ, ppm)
C-4, C-7155 - 160
C-10a, C-10b145 - 150
C-2, C-9148 - 152
C-4a, C-6a125 - 130
C-5, C-6120 - 125
C-3, C-8115 - 120

III. Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Solid-State Analysis

FTIR spectra of this compound are typically acquired using a KBr pellet or as a Nujol mull.[4][5]

G FTIR Spectroscopy Workflow (KBr Pellet) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind_Sample Grind a Small Amount of Sample (~1-2 mg) Mix Thoroughly Mix with Dry KBr (~100-200 mg) Grind_Sample->Mix Press Press the Mixture into a Transparent Pellet Mix->Press Background Collect a Background Spectrum of Air Press->Background Place in Spectrometer Acquire Acquire the IR Spectrum of the KBr Pellet Background->Acquire Identify Identify Characteristic Absorption Bands Acquire->Identify Process Spectrum Assign Assign Bands to Specific Vibrational Modes Identify->Assign

Figure 4: A generalized workflow for FTIR spectroscopic analysis using the KBr pellet method.

Interpretation of the IR Spectrum

The IR spectrum of this compound will exhibit characteristic bands for the O-H, C-O, C=N, C=C, and C-H bonds.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (H-bonded)3200 - 3500Broad, Strong
Aromatic C-H stretch3000 - 3100Medium
C=N stretch1620 - 1650Medium
Aromatic C=C stretch1400 - 1600Medium to Strong
C-O stretch (phenol)1200 - 1260Strong
Aromatic C-H out-of-plane bend700 - 900Strong

The presence of a broad, strong absorption in the 3200-3500 cm⁻¹ region is a definitive indicator of the hydroxyl groups.[6] The C=N and C=C stretching vibrations of the phenanthroline ring are expected in the 1400-1650 cm⁻¹ range.[7]

Conclusion: A Unified Spectroscopic Portrait

The spectroscopic characterization of this compound provides a detailed and self-consistent picture of its molecular structure. The UV-Vis spectrum reveals the influence of the hydroxyl groups on the electronic transitions of the conjugated phenanthroline core. NMR spectroscopy precisely maps the hydrogen and carbon framework, confirming the substitution pattern and providing insights into the electronic environment of each nucleus. Finally, IR spectroscopy offers a clear signature of the key functional groups, most notably the hydroxyl moieties.

By integrating the data from these three powerful analytical techniques, researchers can confidently verify the identity and purity of this compound, paving the way for its application in novel chemical and biological systems. This guide serves as a foundational reference, empowering scientists to interpret their own experimental data with a higher degree of confidence and to further explore the rich chemistry of this intriguing molecule.

References

The Solubility Profile of 1,10-Phenanthroline-4,7-diol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

1,10-Phenanthroline and its derivatives represent a class of heterocyclic compounds with significant utility in medicinal and analytical chemistry.[1][2] Their planar structure allows for DNA intercalation, a property exploited in the development of anticancer agents, while the nitrogen atoms provide excellent metal-chelating capabilities, crucial for applications in analytical chemistry and catalysis.[1][3][4] This guide focuses on a specific derivative, 1,10-Phenanthroline-4,7-diol, providing a deep dive into the theoretical and practical aspects of its solubility in various organic solvents. Understanding and predicting the solubility of this compound is a cornerstone for its effective application in drug discovery, formulation, and analytical method development. This document provides a theoretical framework for predicting its solubility based on molecular structure and outlines a detailed experimental protocol for its empirical determination.

Introduction to this compound

This compound (also known as 4,7-dihydroxy-1,10-phenanthroline) is a derivative of the parent 1,10-phenanthroline. The addition of two hydroxyl groups at the 4 and 7 positions dramatically alters the molecule's physicochemical properties, particularly its polarity and hydrogen bonding capacity. These modifications are often strategic in the design of new therapeutic agents to enhance biological activity or modulate pharmacokinetic properties.[1] The compound's ability to form stable complexes with metal ions also makes it a valuable reagent in analytical techniques for metal detection and quantification.[3]

Given its applications, from serving as a pharmacophore in drug design to a chelating agent in sensitive assays, a thorough understanding of its solubility is paramount.[5][6] The choice of solvent is critical for chemical synthesis, purification (e.g., crystallization), preparing stock solutions for biological screening, and formulation development.

Physicochemical Properties and Molecular Structure

A compound's solubility is intrinsically linked to its physical and chemical properties. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₈N₂O₂[7]
Molecular Weight 212.20 g/mol [7]
Appearance White, gray or brown crystalline powder[3]
Melting Point >300 °C (decomposes)[3][8]
CAS Number 3922-40-5[3][7]
Water Solubility Reported as insoluble[9]

The molecular structure is the primary determinant of its solubility behavior.

Caption: Chemical structure of this compound.

Theoretical Solubility Profile: A Mechanistic Perspective

The principle of "like dissolves like" is the foundation for predicting solubility.[10] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • The Aromatic Core: The tricyclic 1,10-phenanthroline system is inherently aromatic, non-polar, and hydrophobic. This large hydrocarbon backbone would favor solubility in non-polar or moderately polar aprotic solvents that can engage in π-π stacking interactions.

  • The Diol Substituents: The two hydroxyl (-OH) groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. This feature introduces a significant hydrophilic character to the molecule.

  • The Nitrogen Heteroatoms: The two nitrogen atoms within the ring system are also sites for potential hydrogen bonding (as acceptors) with protic solvents.

Predicted Solubility Behavior:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The strong intermolecular hydrogen bonds between the diol groups of the solute molecules will be difficult to overcome by the weak van der Waals forces offered by these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can act as hydrogen bond acceptors, which can interact with the hydroxyl groups of the solute. Solubility is predicted to be significantly higher than in non-polar solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often excellent solvents for compounds with both aromatic and hydrogen-bonding features.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While this would suggest good solubility, the hydrophobic nature of the large phenanthroline core counteracts this. As noted, solubility in water is reportedly poor, likely because the energy required to break the crystal lattice of the solute and disrupt the hydrogen-bonding network of water is not sufficiently compensated by solute-water interactions.[9] In alcohols like methanol and ethanol, solubility is expected to be moderate, better than in water but potentially less than in high-polarity aprotic solvents like DMSO.

  • Acidic/Basic Aqueous Solutions: The nitrogen atoms in the phenanthroline ring are basic and can be protonated in acidic solutions to form a more polar, water-soluble salt. Conversely, the hydroxyl groups are weakly acidic and can be deprotonated in a strong basic solution to form a phenolate salt, which would also increase water solubility.[11]

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for qualitatively and semi-quantitatively assessing the solubility of this compound. This self-validating system ensures consistency and reliability of results.

Materials and Equipment
  • This compound (high purity)

  • Analytical balance (±0.1 mg precision)

  • Vortex mixer

  • Small glass vials (e.g., 1.5 mL or 4 mL) with screw caps

  • Calibrated micropipettes

  • A selection of organic solvents (analytical grade):

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: DMSO, DMF, Acetone, Acetonitrile

    • Low Polarity: Dichloromethane (DCM), Toluene

    • Aqueous Buffers: 5% HCl, 5% NaOH[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_solv Solvent Addition & Mixing cluster_decision Decision Point cluster_outcome Outcome & Iteration weigh 1. Weigh ~5 mg of This compound transfer 2. Transfer to a labeled vial weigh->transfer add_solvent 3. Add 100 µL of solvent transfer->add_solvent vortex 4. Vortex for 60 seconds add_solvent->vortex observe 5. Visually inspect for undissolved solid vortex->observe is_dissolved Completely dissolved? observe->is_dissolved record_soluble 6a. Record as 'Soluble' (>50 mg/mL). Stop. is_dissolved->record_soluble Yes add_more 6b. Add another 900 µL of solvent (Total 1 mL) is_dissolved->add_more No vortex2 7. Vortex for 60 seconds add_more->vortex2 observe2 8. Visually inspect vortex2->observe2 is_dissolved2 Completely dissolved? observe2->is_dissolved2 record_sparingly 9a. Record as 'Soluble' (>5 mg/mL) is_dissolved2->record_sparingly Yes record_insoluble 9b. Record as 'Sparingly Soluble' or 'Insoluble' (<5 mg/mL) is_dissolved2->record_insoluble No

Caption: Workflow for semi-quantitative solubility determination.

Step-by-Step Procedure

This procedure is designed to classify solubility into practical categories.[10][12]

  • Preparation: Accurately weigh approximately 5.0 mg of this compound into a clean, dry glass vial. Prepare one vial for each solvent to be tested.

  • Initial Solvent Addition: Add 100 µL of the first test solvent to the vial. This creates an initial concentration of 50 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds.[10]

  • Observation 1: Visually inspect the vial against a dark background.

    • If the solid is completely dissolved: The compound is considered "Very Soluble" (>50 mg/mL) in this solvent. The test for this solvent is complete.

    • If any solid remains: Proceed to the next step.

  • Dilution: Add an additional 900 µL of the same solvent to the vial, bringing the total volume to 1.0 mL. This dilutes the concentration to 5 mg/mL.

  • Mixing 2: Recap the vial and vortex again for 60 seconds.

  • Observation 2: Visually inspect the vial again.

    • If the solid is completely dissolved: The compound is considered "Soluble" (5-50 mg/mL).

    • If the solid is partially dissolved: The compound is considered "Sparingly Soluble" .

    • If the solid appears largely undissolved: The compound is considered "Insoluble" (<5 mg/mL).

  • Repeat: Repeat steps 2-7 for each solvent to be tested.

Data Presentation and Interpretation

The results of the experimental protocol should be compiled into a clear, comparative table.

Table 1: Predicted and Experimental Solubility of this compound

Solvent ClassSolventPredicted SolubilityExperimental Result (mg/mL)Observations
Polar ProticMethanolModerate[Record Data Here]
EthanolModerate[Record Data Here]
Polar AproticDMSOHigh[Record Data Here]
DMFHigh[Record Data Here]
AcetoneModerate[Record Data Here]
AcetonitrileLow-Moderate[Record Data Here]
Low PolarityDichloromethaneLow[Record Data Here]
TolueneVery Low[Record Data Here]
Aqueous Acid5% HClHigh (salt formation)[Record Data Here]
Aqueous Base5% NaOHHigh (salt formation)[Record Data Here]

Interpreting the Results for Practical Application:

  • For Chemical Reactions: Solvents in the "Soluble" or "Very Soluble" categories (e.g., likely DMSO, DMF) are ideal for ensuring a homogeneous reaction mixture.

  • For Purification: A solvent in which the compound is "Sparingly Soluble" at room temperature but becomes "Soluble" when heated is an excellent candidate for recrystallization.

  • For Biological Assays: DMSO is a common choice for creating high-concentration stock solutions for cell-based assays, which are then diluted into aqueous media. The high solubility in DMSO is a critical enabling factor.

  • For Formulation: For potential oral drug formulations, understanding the pH-dependent solubility in aqueous acid/base is crucial for predicting its dissolution in the gastrointestinal tract.

Conclusion

The solubility of this compound is governed by a delicate balance between its large, hydrophobic aromatic core and its two polar, hydrogen-bonding hydroxyl groups. While theoretical principles provide a strong predictive framework, empirical determination is essential for practical applications. This guide provides both the theoretical understanding and a robust experimental protocol for researchers to accurately characterize the solubility of this versatile compound. This knowledge is indispensable for advancing its use in drug discovery, materials science, and analytical chemistry, ensuring that solvent selection is an informed, science-driven decision rather than a matter of trial and error.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 1,10-Phenanthroline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,10-Phenanthroline-4,7-diol is a heterocyclic organic compound featuring the robust 1,10-phenanthroline framework, a prototypical bidentate nitrogen-containing ligand central to coordination chemistry.[1] The addition of hydroxyl groups at the 4 and 7 positions significantly modifies its electronic properties, enhancing its potential as a versatile chelating agent, a building block for advanced materials, and a scaffold in medicinal chemistry.[1][2] This guide provides an in-depth framework for researchers, chemists, and drug development professionals on the application of theoretical and computational methodologies to elucidate the structural, electronic, and interactive properties of this molecule. By integrating Density Functional Theory (DFT) for quantum chemical analysis and molecular docking for biomolecular interactions, this document outlines the essential protocols and interpretive logic required to predict the molecule's reactivity, spectroscopic signatures, and binding affinity to biological targets. The overarching goal is to provide a self-validating system of inquiry that bridges theoretical predictions with experimental pursuits, thereby accelerating the research and development lifecycle.

Part I: Introduction to this compound

Molecular Profile and Significance

This compound (C₁₂H₈N₂O₂) is a planar, tricyclic aromatic compound.[3][4] Its core structure, 1,10-phenanthroline, is renowned for its ability to form stable five-membered chelate rings with metal ions through its two nitrogen atoms.[1] The hydroxyl substituents at the 4 and 7 positions act as electron-donating groups, which can modulate the electronic structure of the entire π-conjugated system. This tuning is critical for applications ranging from catalysis and optoelectronics to bioinorganic chemistry.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₈N₂O₂ [3]
Molecular Weight 212.21 g/mol [2]
CAS Number 3922-40-5 [2][3]
Appearance White, gray or brown crystalline powder [2]
Melting Point > 300 °C (decomposes) [2]

| Solubility | Insoluble in water |[5] |

Rationale for Theoretical & Computational Investigation

Experimental characterization of a molecule provides invaluable data but can be resource-intensive and may not fully reveal the underlying mechanisms governing its behavior. Theoretical and computational studies offer a predictive, cost-effective approach to:

  • Elucidate Electronic Structure: Understanding the distribution of electrons, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential is fundamental to predicting a molecule's reactivity, stability, and interaction sites.[6][7]

  • Predict Spectroscopic Signatures: Simulating IR, Raman, and UV-Vis spectra aids in the interpretation of experimental data and confirms molecular structure.[8]

  • Screen for Biological Activity: Computational methods like molecular docking allow for rapid screening of the molecule against vast libraries of biological targets (e.g., proteins, DNA), predicting binding modes and affinities to prioritize experimental testing.[9][10][11]

  • Guide Synthesis and Functionalization: By predicting how structural modifications affect electronic properties, theoretical studies can guide the rational design of new derivatives with enhanced performance for specific applications, such as corrosion inhibition or photovoltaic efficiency.[1][7][12]

Part II: Theoretical Quantum Chemical Studies with Density Functional Theory (DFT)

Foundational Concept: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its core principle is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is computationally more tractable than solving the Schrödinger equation for each electron's wavefunction. For organic molecules like this compound, DFT provides an excellent balance of accuracy and computational cost for predicting geometries, energies, and electronic properties.[7][8]

Protocol: Geometry Optimization and Vibrational Analysis

The first and most critical step in any theoretical study is to find the molecule's most stable three-dimensional structure—its ground-state geometry.

Step-by-Step Protocol:

  • Initial Structure Creation: Build the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial "clean-up" using molecular mechanics to generate a reasonable 3D starting geometry.

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies the calculation type, theoretical method, basis set, and initial atomic coordinates.

    • Causality: The choice of method and basis set is crucial. The B3LYP functional is a widely used hybrid functional that often yields reliable results for organic molecules.[13] The 6-31G(d) basis set is a good starting point, providing a balance between accuracy and computational time.[7] For higher accuracy, larger basis sets like 6-311+G(d,p) can be employed.[13]

  • Execution of Calculation: Submit the input file to the software. The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the system.

  • Verification of Minimum: After the optimization converges, a frequency calculation must be performed at the same level of theory.

    • Trustworthiness: A true energy minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the geometry is not stable and requires further optimization. The output of this calculation also provides the predicted IR and Raman vibrational modes.[8]

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis & Validation Build 1. Build 2D/3D Initial Structure Input 2. Create Input File (Method: B3LYP) (Basis Set: 6-31G(d)) Build->Input Opt 3. Geometry Optimization Input->Opt Freq 4. Frequency Calculation Opt->Freq Verify Imaginary Frequencies? Freq->Verify Stable Stable Geometry (True Minimum) Verify->Stable No Unstable Unstable Geometry (Saddle Point) Verify->Unstable Yes Unstable->Opt Re-optimize

Caption: Workflow for DFT Geometry Optimization and Verification.

Analysis of Molecular Properties

Once a stable geometry is obtained, a wealth of information can be extracted.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive.[4][6]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential is expected around the nitrogen and oxygen atoms.

  • Global Reactivity Descriptors: These parameters, derived from HOMO and LUMO energies, quantify reactivity.

Table 2: Key Quantum Chemical Parameters and Their Significance

Parameter Formula Significance
Ionization Potential (I) I ≈ -E_HOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMO Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness; indicates reactivity.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.

| Electrophilicity Index (ω) | ω = (χ²) / (2η) | Measures the electrophilic power of a molecule. |

These parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules or its derivatives.[4]

Part III: Computational Studies of Biomolecular Interactions

Foundational Concept: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, e.g., a drug candidate) when bound to a second (a receptor, e.g., a protein or DNA) to form a stable complex.[10] It is instrumental in drug discovery for virtual screening and lead optimization. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each conformation.[9]

Protocol: Molecular Docking against a Target Protein

Here, we outline a protocol for docking this compound against a potential therapeutic target, such as the DNA Gyrase B subunit, which is a validated antibacterial target.[9][14]

Step-by-Step Protocol (using AutoDock Vina):

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB), for example, code 1BNA for DNA or 3V03 for Bovine Serum Albumin (BSA).[10]

    • Using software like AutoDock Tools or UCSF Chimera, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound from Part II.

    • Assign rotatable bonds and save the file in the required format (e.g., PDBQT for AutoDock).

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is typically a 3D box centered on the known active site of the receptor or a region identified from literature. The size of the box must be large enough to encompass the entire binding pocket.

  • Running the Docking Simulation:

    • Execute the docking program (e.g., Vina) using a configuration file that specifies the paths to the prepared receptor and ligand files, the grid box coordinates, and other parameters like exhaustiveness (which controls the computational effort).

  • Analysis of Results:

    • The software will output a series of binding poses (conformations) for the ligand, ranked by their predicted binding affinity (docking score) in kcal/mol. The pose with the lowest energy score is considered the most probable binding mode.

    • Visualize the top-ranked poses within the receptor's active site using software like PyMOL or Discovery Studio to analyze intermolecular interactions.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB 1. Obtain Receptor (e.g., from PDB) PrepReceptor Clean Receptor (Remove H₂O, Add H) PDB->PrepReceptor Ligand 2. Obtain Ligand (DFT Optimized) PrepLigand Prepare Ligand (Set Rotatable Bonds) Ligand->PrepLigand Grid 3. Define Grid Box (Binding Site) PrepReceptor->Grid PrepLigand->Grid RunDock 4. Run Docking (e.g., AutoDock Vina) Grid->RunDock Poses 5. Get Binding Poses & Scores RunDock->Poses Analyze 6. Visualize & Analyze Interactions (H-Bonds, etc.) Poses->Analyze Conclusion Predict Binding Mode & Affinity Analyze->Conclusion

Caption: General workflow for a molecular docking experiment.

Interpretation of Docking Results

The output of a docking simulation requires careful interpretation to be meaningful.

  • Binding Affinity: The docking score is an estimation of the free energy of binding. More negative values indicate stronger, more favorable binding. While not perfectly quantitative, these scores are highly effective for ranking different compounds or different binding poses of the same compound.[9]

  • Interaction Analysis: The true value of docking lies in identifying the specific interactions that stabilize the ligand-receptor complex. Key interactions to look for include:

    • Hydrogen Bonds: Between the hydroxyl groups of the diol and polar residues in the protein.

    • π-π Stacking: Between the aromatic phenanthroline ring system and aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

    • Hydrophobic Interactions: Between the carbon framework and nonpolar residues.

    • Metal Coordination: If the active site contains a metal ion, the bidentate nitrogen atoms of the phenanthroline core can form coordination bonds.

Table 3: Example Template for Summarizing Docking Results

Target Protein Best Pose Score (kcal/mol) Key Interacting Residues Types of Interaction
DNA Gyrase B -8.5 Asp73, Ile78, Pro79, Gly77 H-bond, Hydrophobic
EGFR Kinase -7.9 Leu718, Val726, Met793 Hydrophobic, π-π Stacking

| Data are hypothetical for illustrative purposes. | | | |

Conclusion

The theoretical and computational methodologies detailed in this guide provide a robust, multi-faceted approach to characterizing this compound. By leveraging Density Functional Theory, researchers can build a foundational understanding of the molecule's intrinsic electronic properties, which dictate its reactivity and spectroscopic behavior. Complementing this, molecular docking serves as a powerful tool to explore its potential in a biological context, predicting interactions with therapeutic targets and guiding the design of future experiments. This integrated computational strategy enables a more efficient, informed, and rational path in the fields of materials science, coordination chemistry, and drug development, ultimately accelerating the transition from molecular concept to real-world application.

References

The Enduring Legacy of 1,10-Phenanthroline: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For over a century, 1,10-phenanthroline and its derivatives have captivated the scientific community, evolving from a chemical curiosity to an indispensable tool in numerous research and development sectors. This in-depth technical guide provides a comprehensive overview of this remarkable heterocyclic compound, tracing its historical discovery, detailing its synthesis, and exploring its multifaceted applications. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights, offering a valuable resource for both seasoned experts and newcomers to the field. We delve into the intricacies of its coordination chemistry, its pivotal role in analytical methods, its catalytic prowess, and its burgeoning significance in the biomedical arena. Through detailed protocols, quantitative data, and mechanistic visualizations, this guide aims to illuminate the enduring legacy and future potential of 1,10-phenanthroline derivatives.

A Historical Overture: The Dawn of 1,10-Phenanthroline

The journey of 1,10-phenanthroline (phen) began in the late 19th century, a period of burgeoning discovery in organic and coordination chemistry. While the parent phenanthrene hydrocarbon was known, the introduction of nitrogen atoms into its rigid, polyaromatic framework to create 1,10-phenanthroline was a pivotal moment. The first synthesis is credited to F. Blau in 1898, who prepared this novel heterocyclic compound, recognizing its exceptional ability to form intensely colored and stable complexes with metal ions, most notably iron(II). This discovery laid the foundation for a new class of bidentate chelating ligands that would profoundly impact various scientific disciplines.

The initial applications of 1,10-phenanthroline were predominantly in analytical chemistry, where the vibrant red color of its tris(1,10-phenanthroline)iron(II) complex, aptly named "ferroin," became a cornerstone for the spectrophotometric determination of iron. The remarkable stability and high molar absorptivity of this complex allowed for the sensitive and accurate quantification of iron in a wide range of samples, a method still employed today. This early success spurred further investigations into the coordination chemistry of 1,10-phenanthroline with a diverse array of metal ions, revealing a rich tapestry of structures, reactivities, and potential applications.

The Art of Synthesis: Crafting the 1,10-Phenanthroline Core and its Progeny

The versatility of 1,10-phenanthroline and its derivatives stems from the ability to strategically modify its core structure. The classical and still widely used method for synthesizing the parent 1,10-phenanthroline is the Skraup reaction . This powerful cyclization reaction provides a direct route to the phenanthroline skeleton.

The Skraup Synthesis: A Time-Honored Protocol

The Skraup synthesis involves the reaction of glycerol with an aromatic amine, in this case, o-phenylenediamine, in the presence of a dehydrating agent (typically concentrated sulfuric acid) and an oxidizing agent (such as arsenic pentoxide or nitrobenzene). The reaction proceeds through a series of steps, including the dehydration of glycerol to acrolein, Michael addition of the amine to acrolein, cyclization, dehydration, and finally, oxidation to yield the aromatic 1,10-phenanthroline ring system.

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ (dehydration) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct o_Phenylenediamine o-Phenylenediamine o_Phenylenediamine->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate Dehydration Phenanthroline 1,10-Phenanthroline Dehydrated_Intermediate->Phenanthroline Oxidation (e.g., As₂O₅)

Caption: The Skraup synthesis of 1,10-phenanthroline.

Experimental Protocol: Synthesis of 1,10-Phenanthroline via Skraup Reaction

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • o-Phenylenediamine

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic Pentoxide (As₂O₅) or Nitrobenzene

  • Sodium Hydroxide (NaOH) solution

  • Activated Charcoal

  • Ethanol

Procedure:

  • Carefully add concentrated sulfuric acid to glycerol in a reaction flask, keeping the mixture cool in an ice bath.

  • To this mixture, slowly add o-phenylenediamine.

  • Add the oxidizing agent (arsenic pentoxide or nitrobenzene) portion-wise to control the reaction temperature.

  • Heat the reaction mixture under reflux for several hours. The reaction is typically vigorous, so careful monitoring is essential.

  • After cooling, pour the reaction mixture into a large volume of water.

  • Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline. This will precipitate the crude 1,10-phenanthroline.

  • Filter the crude product and wash it thoroughly with water.

  • For purification, dissolve the crude product in hot ethanol, treat with activated charcoal to remove colored impurities, and filter.

  • Allow the filtrate to cool to crystallize the pure 1,10-phenanthroline.

  • Collect the crystals by filtration and dry them.

Functionalization of the Phenanthroline Core: A Gateway to Diverse Derivatives

The true power of 1,10-phenanthroline lies in the ability to introduce a wide array of functional groups onto its aromatic framework. This functionalization allows for the fine-tuning of its electronic, steric, and chelating properties, leading to derivatives with tailored functionalities for specific applications. Common strategies for derivatization include:

  • Electrophilic Aromatic Substitution: Nitration and halogenation can introduce nitro and halo groups, which can be further converted to other functionalities.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the phenanthroline ring makes it susceptible to nucleophilic attack, allowing for the introduction of groups like amines and alkoxides.

  • Oxidation: The nitrogen atoms can be oxidized to form N-oxides, which can alter the electronic properties and coordination behavior of the ligand.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for introducing aryl and other organic moieties.

Two of the most well-known and commercially important derivatives are neocuproine (2,9-dimethyl-1,10-phenanthroline) and bathophenanthroline (4,7-diphenyl-1,10-phenanthroline). Neocuproine is synthesized via a Skraup reaction using o-nitroaniline and crotonaldehyde. The methyl groups at the 2 and 9 positions introduce steric hindrance around the nitrogen atoms, leading to unique coordination geometries. Bathophenanthroline, synthesized from 4,7-diamino-1,10-phenanthroline, possesses phenyl groups that enhance its hydrophobicity and π-stacking interactions.

A Spectrum of Applications: From Analysis to Medicine

The unique chemical properties of 1,10-phenanthroline and its derivatives have led to their widespread use in a multitude of scientific and industrial applications.

Analytical Chemistry: The Foundation of its Utility

The ability of 1,10-phenanthroline to form stable, intensely colored complexes with metal ions remains a cornerstone of its application in analytical chemistry.

Spectrophotometric Determination of Iron: The reaction of 1,10-phenanthroline with Fe(II) to form the tris(1,10-phenanthroline)iron(II) complex ([Fe(phen)₃]²⁺) is a classic and highly reliable method for quantifying iron. The complex exhibits a strong absorbance maximum at approximately 510 nm, allowing for sensitive spectrophotometric measurements. To ensure all iron in a sample is in the Fe(II) state, a reducing agent such as hydroxylamine hydrochloride is typically added.

Iron_Determination_Workflow Sample Iron-containing Sample Reduction Reduction of Fe(III) to Fe(II) (e.g., with Hydroxylamine HCl) Sample->Reduction Complexation Addition of 1,10-Phenanthroline (Formation of [Fe(phen)₃]²⁺) Reduction->Complexation Measurement Spectrophotometric Measurement (Absorbance at ~510 nm) Complexation->Measurement Quantification Quantification using Beer-Lambert Law Measurement->Quantification

Caption: Workflow for the spectrophotometric determination of iron.

Experimental Protocol: Spectrophotometric Determination of Iron

Materials:

  • Standard iron solution (e.g., from ferrous ammonium sulfate)

  • Hydroxylamine hydrochloride solution (10% w/v)

  • 1,10-Phenanthroline solution (0.1% w/v in ethanol)

  • Sodium acetate buffer solution (pH ~4.5)

  • Unknown iron sample

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard iron solutions of known concentrations by diluting the stock standard solution.

    • To each standard, add hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).

    • Add the 1,10-phenanthroline solution to form the colored complex.

    • Add sodium acetate buffer to maintain the optimal pH for complex formation.

    • Dilute to a final volume with deionized water and allow the color to develop.

  • Preparation of Unknown Sample:

    • Treat the unknown sample in the same manner as the standards, adding the reducing agent, complexing agent, and buffer.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each standard and the unknown sample at the wavelength of maximum absorbance (~510 nm) using a spectrophotometer, with a blank solution (containing all reagents except iron) as the reference.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the iron standards.

    • Determine the concentration of iron in the unknown sample by interpolating its absorbance on the calibration curve.

Catalysis: Accelerating Chemical Transformations

The ability of 1,10-phenanthroline derivatives to form stable complexes with a wide range of transition metals has made them valuable ligands in catalysis. These complexes can facilitate a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond formation. The electronic and steric properties of the phenanthroline ligand can be tuned to optimize the catalytic activity and selectivity of the metal center.

Catalyst SystemReactionKey Performance Metrics
[NiBr₂(phen)] / MMAO-12Ethylene OligomerizationActivity: 66.2 x 10³ mol C₂H₄·molNi⁻¹·h⁻¹[1]
Iron(II)-phenanthroline complexAerobic Oxidation of CatecholsTurnover number (kcat) = 3.55 × 10³ h⁻¹[2]
Biomedical Applications: A New Frontier

In recent years, 1,10-phenanthroline and its derivatives have emerged as promising candidates in drug discovery and development, exhibiting a range of biological activities.

Enzyme Inhibition: A significant area of interest is their ability to inhibit metalloenzymes, particularly zinc-dependent matrix metalloproteinases (MMPs). MMPs play a crucial role in tissue remodeling and are often overexpressed in cancer, contributing to tumor invasion and metastasis. 1,10-Phenanthroline acts as a zinc chelator, removing the essential zinc ion from the active site of the enzyme and thereby inhibiting its activity.[3][4][5]

MMP_Inhibition MMP_active Active MMP (with Zn²⁺) MMP_inactive Inactive Apo-MMP MMP_active->MMP_inactive Chelation of Zn²⁺ Phen_Zn_complex [Zn(phen)n]²⁺ Complex MMP_active->Phen_Zn_complex Phenanthroline 1,10-Phenanthroline Phenanthroline->Phen_Zn_complex

Caption: Mechanism of MMP inhibition by 1,10-phenanthroline.

Quantitative Data on Enzyme Inhibition:

Compound/ComplexTarget EnzymeIC₅₀ (µM)
[Ru(dip)₃]²⁺ (dip = 4,7-diphenyl-1,10-phenanthroline)MMP-2~5[6]
[Ru(dip)₃]²⁺ (dip = 4,7-diphenyl-1,10-phenanthroline)MMP-9~2[6]
[Ru(dip)₂(bpy-SC)]²⁺MMP-2~12[6]
[Ru(dip)₂(bpy-SC)]²⁺MMP-9~4[6]
o-PhenanthrolineCollagenase110.5[7]

Antimicrobial and Antitumor Activity: Metal complexes of 1,10-phenanthroline have demonstrated significant antimicrobial activity against a broad spectrum of bacteria.[8] Furthermore, certain derivatives and their metal complexes exhibit promising antitumor properties, with mechanisms of action that include the induction of oxidative stress and the inhibition of key cellular processes.

Future Perspectives: The Unfolding Potential

The journey of 1,10-phenanthroline and its derivatives is far from over. The continuous development of novel synthetic methodologies allows for the creation of increasingly complex and functionalized phenanthroline-based ligands. In the field of materials science, these compounds are being explored for the development of luminescent sensors, advanced catalysts, and novel electronic materials. In medicine, the design of targeted 1,10-phenanthroline-based drugs holds immense promise for the treatment of cancer and infectious diseases. The rich coordination chemistry and tunable properties of this remarkable heterocyclic scaffold ensure that it will remain a vibrant and fruitful area of research for years to come.

References

Methodological & Application

Application Notes and Protocols: 1,10-Phenanthroline-4,7-diol as a Selective "Turn-On" Fluorescent Probe for Zinc (II) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selective Metal Ion Detection

The precise and sensitive detection of metal ions is of paramount importance in a myriad of scientific disciplines, including environmental monitoring, clinical diagnostics, and drug development. Zinc (Zn²⁺), in particular, is the second most abundant transition metal in the human body and plays a vital role in numerous physiological processes, acting as a cofactor for a vast array of enzymes and transcription factors. Dysregulation of zinc homeostasis has been implicated in several neurological disorders and diseases. Consequently, the development of robust and selective fluorescent probes for tracking Zn²⁺ in biological and environmental systems is an area of intense research.

1,10-phenanthroline and its derivatives have emerged as a privileged scaffold in the design of fluorescent metal ion sensors due to their inherent ability to chelate metal ions.[1] This application note details the use of 1,10-Phenanthroline-4,7-diol as a highly selective "turn-on" fluorescent probe for the detection of Zn²⁺. The hydroxyl groups at the 4 and 7 positions enhance the water solubility and provide strong coordination sites for metal ions, leading to a pronounced and selective fluorescence response upon binding to Zn²⁺.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of this compound is relatively weak in its free form due to non-radiative decay processes. However, upon chelation with a suitable metal ion, such as Zn²⁺, the rigidity of the molecule is increased. This increased rigidity restricts intramolecular vibrations and rotations, which in turn minimizes the energy loss through non-radiative pathways. As a result, the radiative decay pathway (fluorescence) becomes more favorable, leading to a significant enhancement of the fluorescence intensity. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF).[2]

The selectivity for Zn²⁺ arises from the specific coordination geometry and electronic properties of the complex formed between this compound and the metal ion. The hard-soft acid-base (HSAB) principle also plays a role, with the nitrogen and oxygen donor atoms of the probe showing a high affinity for a borderline acid like Zn²⁺.

Materials and Methods

Materials and Instruments
  • This compound (Probe)

  • Zinc Chloride (ZnCl₂) or Zinc Perchlorate (Zn(ClO₄)₂)

  • Stock solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₂, NiCl₂, CoCl₂, CdCl₂, HgCl₂) for selectivity studies.

  • HEPES buffer (or other suitable biological buffer)

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution preparation)

  • Fluorometer with excitation and emission wavelength control

  • UV-Vis Spectrophotometer

  • pH meter

  • High-purity water

  • Quartz cuvettes

Preparation of Solutions
  • Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO or ethanol to prepare a 1 mM stock solution. Store in the dark at 4°C.

  • Working Probe Solution (10 µM): Dilute the 1 mM stock solution with HEPES buffer (e.g., 10 mM, pH 7.4) to a final concentration of 10 µM.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of ZnCl₂ and other metal salts in high-purity water.

  • Metal Ion Working Solutions: Prepare a series of dilutions from the stock solutions using the same buffer as the probe working solution.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
  • Transfer 2 mL of the 10 µM probe working solution into a quartz cuvette.

  • Place the cuvette in the fluorometer.

  • Scan the excitation spectrum while monitoring the emission at a wavelength approximately 50 nm higher than the expected excitation maximum (a preliminary broad scan can help identify the approximate emission region).

  • Set the excitation monochromator to the determined optimal excitation wavelength.

  • Scan the emission spectrum to determine the optimal emission wavelength.

  • Repeat steps 1-5 with a solution containing the probe and an excess of Zn²⁺ (e.g., 5-10 equivalents) to observe any spectral shifts upon binding.

Protocol 2: Fluorescence Titration for Zn²⁺ Detection
  • Place 2 mL of the 10 µM probe working solution into a quartz cuvette.

  • Record the initial fluorescence spectrum using the optimal excitation and emission wavelengths determined in Protocol 1.

  • Incrementally add small aliquots of a Zn²⁺ working solution (e.g., 100 µM) to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes.

  • Record the fluorescence spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau.

  • Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.

Protocol 3: Selectivity and Competition Studies
  • Prepare a series of cuvettes, each containing 2 mL of the 10 µM probe working solution.

  • To each cuvette, add a 10-fold excess (e.g., 100 µM) of a different metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺).

  • Record the fluorescence spectrum for each solution.

  • For competition studies, to a solution of the probe and Zn²⁺, add an excess of a potentially interfering metal ion and record the fluorescence spectrum.

Data Presentation and Analysis

Table 1: Spectroscopic and Performance Characteristics of this compound for Zn²⁺ Detection

ParameterValue
Optimal Excitation Wavelength (λex) ~350 nm
Optimal Emission Wavelength (λem) ~450 nm
Fluorescence Enhancement (Fold) > 20-fold
Linear Range 0.5 - 10 µM
Limit of Detection (LOD) ~100 nM
Binding Stoichiometry (Probe:Zn²⁺) 1:1
Binding Constant (Ka) ~ 1 x 10⁵ M⁻¹
Optimal pH Range 6.5 - 8.0
Response Time < 2 minutes

Note: These are representative values based on similar phenanthroline-based probes. Actual values should be determined experimentally.

Mechanism of Action and Experimental Rationale

The "turn-on" fluorescence response of this compound upon binding to Zn²⁺ is a classic example of Chelation-Enhanced Fluorescence (CHEF). The diol and phenanthroline nitrogen atoms form a stable five-membered chelate ring with the Zn²⁺ ion. This coordination restricts the intramolecular rotation and vibration of the phenanthroline ring system, which are major pathways for non-radiative energy dissipation in the free ligand. By locking the molecule in a more rigid conformation, the probability of radiative decay (fluorescence) is significantly increased.

CHEF_Mechanism cluster_free Free Probe cluster_bound Probe-Zn²⁺ Complex Free_Probe This compound (Weak Fluorescence) Non_Radiative Non-Radiative Decay (Vibration, Rotation) Free_Probe->Non_Radiative Dominant Pathway Zn_ion Zn²⁺ Free_Probe->Zn_ion Chelation Excitation1 Excitation (Light Energy) Excitation1->Free_Probe Absorption Bound_Probe [Zn(Probe)]²⁺ Complex (Strong Fluorescence) Radiative Radiative Decay (Fluorescence) Bound_Probe->Radiative Dominant Pathway Excitation2 Excitation (Light Energy) Excitation2->Bound_Probe Absorption Zn_ion->Bound_Probe Forms Rigid Complex Workflow A 1. Solution Preparation - Probe Stock (1 mM) - Metal Ion Stocks (10 mM) - Working Solutions B 2. Spectroscopic Characterization - Determine λex and λem A->B E 5. Selectivity Studies - Test against other metal ions A->E C 3. Fluorescence Titration - Incremental addition of Zn²⁺ - Record fluorescence spectra B->C D 4. Data Analysis - Plot Intensity vs. [Zn²⁺] - Determine LOD and Ka C->D F 6. Application - Quantify Zn²⁺ in samples D->F E->F

References

Application Note: High-Sensitivity Colorimetric Sensing of Iron (II) Using 1,10-Phenanthroline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Principle of Detection: A High-Affinity Chelating System

The quantitative determination of ferrous iron (Fe²⁺) is critical in diverse fields, from environmental water quality monitoring to pharmaceutical quality control and clinical diagnostics.[1] This application note details a robust colorimetric method utilizing 1,10-Phenanthroline-4,7-diol, a powerful chelating agent, for the sensitive and specific detection of Fe(II).[2]

The underlying mechanism is based on the coordination chemistry between the Fe(II) ion and the bidentate ligand, this compound. Three molecules of the ligand coordinate with one ferrous ion, forming a stable, intensely colored tris-complex, [Fe(C₁₂H₈N₂O₂)₃]²⁺.[3] The formation of this complex results in a distinct color change, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of Fe(II) in the sample, adhering to the Beer-Lambert Law within a defined concentration range.[4]

The hydroxyl groups at the 4 and 7 positions of the phenanthroline ring system distinguish this reagent from its well-known parent compound, 1,10-phenanthroline. These functional groups are anticipated to enhance aqueous solubility and may modify the spectral properties of the resulting iron complex, potentially offering advantages in specific assay conditions. The chemistry of iron (III) derivatives with 4,7-dihydroxy-1,10-phenanthroline has been studied, noting that the oxidation of the "intensely red" iron (II) complex results in a grey iron (III) compound.[5]

Reaction Mechanism Visualization

The chelation process involves the lone pair of electrons on each of the two nitrogen atoms in the phenanthroline ring system coordinating with the central Fe(II) ion.

G cluster_reactants Reactants cluster_product Product Fe Fe(II) Ion (Aqueous) Complex [Fe(phen-diol)₃]²⁺ Intensely Red-Orange Complex Fe->Complex Chelation Phen 3 x this compound (Colorless Ligand) Phen->Complex

Caption: Chelation of one Fe(II) ion by three this compound ligands.

Expertise & Experience: Causality Behind Experimental Choices

The reliability of this assay hinges on precise control over key chemical parameters. Understanding the rationale behind each step is crucial for robust and reproducible results.

  • Pre-reduction of Iron: The specific and high-affinity complexation occurs exclusively with ferrous iron (Fe²⁺). Samples may contain ferric iron (Fe³⁺), which does not produce the colored complex. Therefore, a crucial initial step is the addition of a reducing agent, hydroxylamine hydrochloride (NH₂OH·HCl), to quantitatively convert any Fe³⁺ to Fe²⁺, ensuring the measurement of total iron content.[4][6]

  • pH Optimization and Buffering: The stability and color intensity of the [Fe(phen-diol)₃]²⁺ complex are pH-dependent. The analogous complex with unsubstituted 1,10-phenanthroline is stable over a broad pH range of 2 to 9.[4] To ensure consistent and maximal color development, the reaction is buffered. Sodium acetate is an excellent choice as it maintains the pH within an optimal range (typically 3.5 to 6), preventing protonation of the ligand at very low pH and the precipitation of iron hydroxides at high pH.[4][7]

  • Stoichiometry and Reagent Excess: The reaction stoichiometry is 3:1 (ligand:Fe²⁺). In practice, the this compound solution is added in significant molar excess. This ensures that the reaction proceeds to completion and that even trace amounts of iron are complexed, maximizing the sensitivity of the assay.

  • Wavelength Selection (λmax): The accuracy of the spectrophotometric measurement depends on using the wavelength of maximum absorbance (λmax), where the complex absorbs light most strongly. For the parent ferroin complex, this is approximately 510 nm.[4][7] For the 4,7-diol derivative, it is imperative to perform a wavelength scan (e.g., from 400-600 nm) on a prepared standard to experimentally determine the precise λmax for the [Fe(C₁₂H₈N₂O₂)₃]²⁺ complex before proceeding with quantitative measurements.[4][8]

Trustworthiness: A Self-Validating Protocol

This protocol is designed as a self-validating system. By generating a standard curve from a series of known concentrations for each run, the user inherently validates the assay's performance on that day, under those specific conditions. The linearity of the standard curve (indicated by an R² value > 0.99) confirms that the assay is performing correctly and that the Beer-Lambert law is being obeyed.

Detailed Experimental Protocol

Part A: Reagent Preparation

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Hydroxylamine hydrochloride is harmful.[7]

  • Standard Iron Stock Solution (100 mg/L Fe):

    • Accurately weigh 0.7022 g of analytical grade ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].[1]

    • Dissolve in approximately 500 mL of deionized water in a 1 L volumetric flask.

    • Carefully add 2.5 mL of concentrated sulfuric acid to prevent oxidation and hydrolysis of the iron salt.[4]

    • Dilute to the 1 L mark with deionized water and mix thoroughly.

  • Standard Iron Working Solution (10 mg/L Fe):

    • Pipette 50.0 mL of the 100 mg/L iron stock solution into a 500 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly. Prepare this solution fresh daily.

  • This compound Solution (0.1% w/v):

    • Dissolve 0.1 g of this compound in 100 mL of deionized water.

    • Gentle warming may be necessary to facilitate complete dissolution.[4]

  • Hydroxylamine Hydrochloride Solution (10% w/v):

    • Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water.[4]

  • Sodium Acetate Buffer Solution (1.0 M):

    • Dissolve 13.6 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in 100 mL of deionized water.

Part B: Standard Curve Generation
  • Label six 50 mL volumetric flasks as "Blank", "S1", "S2", "S3", "S4", and "S5".

  • Using a burette or calibrated pipettes, add the volumes of the 10 mg/L standard iron working solution to the flasks as detailed in the table below.

  • To each of the six flasks, add the following reagents in the specified order, mixing after each addition:[6]

    • 1.0 mL of Hydroxylamine Hydrochloride Solution.

    • 5.0 mL of this compound Solution.

    • 5.0 mL of Sodium Acetate Buffer Solution.[1]

  • Dilute each flask to the 50 mL mark with deionized water. Stopper and invert several times to mix thoroughly.

  • Allow the solutions to stand for at least 10 minutes to ensure complete color development.[4][7]

  • Set a spectrophotometer to the predetermined λmax (near 510 nm).

  • Use the "Blank" solution to zero the spectrophotometer.

  • Measure and record the absorbance of standards S1 through S5.

Flask IDVolume of 10 mg/L Fe Solution (mL)Final Fe Concentration (mg/L)Absorbance (at λmax)
Blank0.00.00.000
S11.00.2(Record Value)
S22.50.5(Record Value)
S35.01.0(Record Value)
S410.02.0(Record Value)
S520.04.0(Record Value)
Part C: Analysis of an Unknown Sample
  • Pipette a suitable aliquot of your unknown sample into a 50 mL volumetric flask. The volume should be chosen so the final absorbance falls within the range of the standard curve. If the iron concentration is high, perform a pre-dilution.

  • Add the reagents as described in Part B, step 3.

  • Dilute to the 50 mL mark with deionized water, mix, and allow 10 minutes for color development.

  • Measure the absorbance of the unknown sample against the blank at λmax.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the colorimetric determination of Iron (II).

Data Analysis and Performance Characteristics

  • Calibration Curve: Plot a graph of Absorbance (y-axis) versus the final Fe concentration (mg/L) for the standards.

  • Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where y is absorbance, m is the slope, x is the concentration, and c is the y-intercept. The R² value should be ≥ 0.99 for a valid curve.

  • Calculate Unknown Concentration: Use the equation from the linear regression to calculate the concentration of the unknown sample.

    • Concentration (mg/L) = (Absorbance of Unknown - c) / m

    • Remember to account for any initial dilutions made to the sample.

Benchmark Performance Data (for 1,10-Phenanthroline)

The following table summarizes typical performance characteristics for the standard 1,10-phenanthroline method. These values serve as a benchmark; performance with the 4,7-diol derivative should be experimentally validated.

ParameterTypical ValueSource
Wavelength (λmax)508 - 512 nm[4][9]
Molar Absorptivity (ε)11,100 M⁻¹cm⁻¹[4]
Linear Range1 - 30 mg/L[9]
Limit of Detection (LOD)0.5 mg/L[9]
pH Independence2 - 9[4]
Potential Interferences

Certain metal ions can form complexes with phenanthroline derivatives and may interfere with the analysis. High concentrations of ions such as zinc, copper, cobalt, nickel, and cadmium can potentially interfere.[10] If significant interference is suspected, further sample preparation steps like masking or extraction may be required.

References

Application Notes: 1,10-Phenanthroline-4,7-diol as a Versatile Ligand for Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining a Classic Ligand Scaffold for Modern Catalysis

The 1,10-phenanthroline (phen) core is a cornerstone of coordination chemistry, prized for its rigid, planar structure and robust bidentate chelation to a wide array of transition metals.[1][2] Its derivatives have found extensive use as ligands in catalytic processes, including the Nobel-winning cross-coupling reactions that have revolutionized organic synthesis, drug discovery, and materials science.[2][3] While the parent phenanthroline is highly effective, contemporary challenges in catalysis—such as the demand for greener solvents, lower catalyst loadings, and enhanced reactivity—necessitate intelligent ligand design.

This guide focuses on a specific, yet underexplored, derivative: 1,10-Phenanthroline-4,7-diol (phen-diol) . By introducing hydroxyl groups at the 4 and 7 positions, we fundamentally alter the ligand's electronic and physical properties. These modifications offer compelling potential advantages:

  • Enhanced Solubility: The polar hydroxyl groups can significantly increase solubility in polar organic solvents and, most notably, in aqueous media. This opens the door to "on-water" or mixed aqueous-organic catalytic systems, aligning with the principles of green chemistry.[4][5]

  • Modulated Electronic Properties: The electron-donating nature of the hydroxyl groups can influence the electron density at the coordinated metal center, potentially impacting the kinetics of key catalytic steps like oxidative addition and reductive elimination.

  • Secondary Coordination Sphere Interactions: The hydroxyl groups can participate in hydrogen bonding with substrates or solvent molecules, creating a unique microenvironment around the catalytic center that may influence selectivity and reaction rates.

This document serves as a technical guide for researchers and drug development professionals, providing foundational knowledge, actionable protocols, and expert insights into leveraging the this compound ligand in palladium- and copper-catalyzed cross-coupling reactions.

Part 1: Synthesis of the this compound Ligand

The most practical route to phen-diol begins with the readily synthesized 4,7-dichloro-1,10-phenanthroline precursor.[6] The subsequent nucleophilic aromatic substitution (hydrolysis) replaces the chloro groups with hydroxyl moieties.

Proposed Synthetic Protocol: Two-Step Synthesis
  • Step 1: Synthesis of 4,7-dichloro-1,10-phenanthroline. This precursor can be prepared via a three-step condensation reaction involving Meldrum's acid, orthoesters, and an appropriate ortho-phenylenediamine, followed by cyclization and treatment with phosphoryl chloride.[6]

  • Step 2: Hydrolysis to this compound.

    • To a sealed pressure vessel, add 4,7-dichloro-1,10-phenanthroline (1.0 eq).

    • Add a solution of sodium hydroxide (e.g., 2 M aqueous solution, 10-20 eq).

    • Add a co-solvent such as 1,4-dioxane to improve solubility of the starting material.

    • Seal the vessel and heat to 150-180 °C for 12-24 hours. Rationale: High temperature and pressure are required to drive the nucleophilic aromatic substitution of the relatively unreactive chloro groups.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After cooling to room temperature, carefully unseal the vessel.

    • Acidify the reaction mixture with aqueous HCl (e.g., 2 M) until the pH is approximately 6-7. The product should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a paramount tool for constructing C(sp²)-C(sp²) bonds, essential for synthesizing biaryl compounds prevalent in pharmaceuticals and organic materials.[7][8] The phen-diol ligand can be used to form a highly active in situ catalyst with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. The ligand's role is to stabilize the Pd(0) active species and facilitate the catalytic cycle.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general starting point for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • This compound (0.012 mmol, 1.2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

  • Solvent: Toluene/H₂O (e.g., 10:1 v/v, 5 mL)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and this compound in a small amount of the reaction solvent. Stir for 15-20 minutes at room temperature. This allows the ligand to coordinate to the palladium center before the reaction begins.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, arylboronic acid, and K₃PO₄.

  • Purge with Inert Gas: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Addition of Reagents: Under the inert atmosphere, add the solvent mixture via syringe, followed by the pre-formed catalyst solution.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Suzuki-Miyaura Conditions
EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acid1.01.2K₃PO₄Toluene/H₂O90>95
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid1.01.2K₂CO₃Dioxane/H₂O100>90
32-Bromopyridine3-Thienylboronic acid1.01.2Cs₂CO₃DMF80>85
Note: Yields are hypothetical and based on typical results for similar phenanthroline-ligated systems. Optimization is required.

Mechanistic Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 [Pd⁰(phen-diol)] Active Catalyst OxAdd Oxidative Addition PdII_Aryl [Ar-PdII(X)(phen-diol)] Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Biaryl [Ar-PdII(Ar')(phen-diol)] PdII_Aryl->PdII_Biaryl Ar'-B(OR)₃⁻ PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) RedElim->Product Substrates Ar-X + Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) Borate Ar'-B(OR)₃⁻ Base->Borate

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Part 3: Application in Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone for creating C(sp²)-C(sp) bonds.[11] While often palladium-catalyzed, copper/phenanthroline systems have emerged as a robust and economical alternative, particularly for C-N and C-C bond formations.[12][13][14] The phen-diol ligand can chelate to a Cu(I) salt, promoting the formation of a copper acetylide and facilitating the coupling process.

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

This protocol describes a copper-catalyzed coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (1.5 mmol, 1.5 eq)

  • Copper(I) Iodide [CuI] (0.05 mmol, 5 mol%)

  • This compound (0.055 mmol, 5.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) (4 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI, this compound, and Cs₂CO₃.

  • Purge with Inert Gas: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Trustworthiness Check: This rigorous removal of air and moisture is crucial for copper catalysis, as Cu(I) is susceptible to oxidation to the less active Cu(II) state.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous DMF, followed by the aryl iodide and the terminal alkyne via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether (25 mL) and filter through a short pad of Celite to remove inorganic salts. Wash the filtrate with water (3 x 15 mL) to remove DMF.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

General Workflow Visualization

General_Workflow start Start setup 1. Add Solids (Catalyst, Ligand, Base, Substrate 1) start->setup purge 2. Purge with Inert Gas (Ar or N₂) setup->purge add_liquids 3. Add Solvent & Liquid Substrates purge->add_liquids react 4. Heat and Stir (Monitor Progress via TLC/GC-MS) add_liquids->react workup 5. Quench, Extract & Wash react->workup purify 6. Dry & Purify (Column Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: General experimental workflow for cross-coupling.

Part 4: Field-Proven Insights & Troubleshooting

As with any catalytic system, optimization is key. Below are common issues and expert recommendations when using the phen-diol ligand.

  • Issue: Poor Ligand/Catalyst Solubility.

    • Cause: While the diol enhances polarity, aggregation via intermolecular hydrogen bonding can sometimes reduce solubility in less polar solvents like toluene.

    • Solution:

      • Increase the proportion of the polar co-solvent (e.g., H₂O, NMP, DMAc).

      • Employ a phase-transfer catalyst in biphasic systems to facilitate interaction between reactants.

      • Slightly increase the reaction temperature to improve solubility.

  • Issue: Low Reaction Yield or Slow Conversion.

    • Cause: Catalyst deactivation or insufficient catalyst activity. The electronic properties of the phen-diol ligand may require different conditions compared to the parent phenanthroline.

    • Solution:

      • Screen the Base: The choice of base is critical. For Suzuki coupling, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.

      • Adjust Ligand:Metal Ratio: A slight excess of ligand (e.g., 1.2:1 to 2:1 L:M) is often beneficial to prevent metal agglomeration and maintain a stable catalytic species.

      • Solvent Choice: For Pd-catalyzed reactions, ethereal solvents (dioxane, THF) or polar aprotic solvents (DMF, DMAc) can be effective alternatives to toluene.

  • Issue: Formation of Side Products (e.g., Homocoupling).

    • Cause: This is common in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne homocoupling, i.e., Glaser coupling). It is often promoted by the presence of oxygen.

    • Solution:

      • Ensure rigorous deoxygenation of the reaction setup and solvents. Use freeze-pump-thaw cycles for particularly sensitive reactions.

      • Slowly add the more reactive coupling partner (e.g., the boronic acid) over a period of time to maintain its low concentration in the reaction mixture.

Conclusion

This compound represents a thoughtful evolution of a classic ligand scaffold. Its introduction of hydroxyl functionality provides a powerful handle to tune solubility and electronic properties, making it a promising candidate for developing more sustainable and efficient cross-coupling protocols. The methodologies outlined in this guide provide a robust starting point for researchers to explore the full potential of this versatile ligand in constructing the complex molecular architectures demanded by modern chemistry.

References

Application Notes and Protocols for the Synthesis of 1,10-Phenanthroline-4,7-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 1,10-phenanthroline-4,7-diol and its derivatives, compounds of significant interest in medicinal chemistry, materials science, and coordination chemistry.[1][2] 1,10-phenanthroline (phen) derivatives are renowned for their role as bidentate nitrogen ligands, forming stable complexes with a wide array of metal ions.[1] The introduction of hydroxyl groups at the 4 and 7 positions specifically enhances their chelating properties and opens avenues for further functionalization, making them valuable precursors for novel therapeutics and advanced materials.[3][2] This guide presents two primary, field-proven synthetic pathways: a direct synthesis of a dihydroxy-phenanthroline core and a more versatile route via a 4,7-dihalo-1,10-phenanthroline intermediate. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and outline critical safety considerations.

Introduction: The Significance of 4,7-Disubstituted Phenanthrolines

The 1,10-phenanthroline scaffold is a cornerstone in the design of functional molecules. Its rigid, planar structure and potent metal-chelating ability have led to its use in applications ranging from anticancer agents to luminescent sensors and photocatalysts.[2][4][5] While substitutions at the 2,9-positions are common, functionalization at the 4,7-positions offers a distinct advantage: it allows for the tuning of the ligand's electronic properties without sterically hindering the crucial nitrogen coordination sites.

The target molecule, this compound, is particularly noteworthy. The hydroxyl groups can act as hydrogen-bond donors and acceptors, influence the molecule's solubility, and serve as reactive handles for subsequent derivatization. These derivatives are explored in pharmaceutical research for targeting metal-dependent biological pathways and in materials science for creating novel sensors and catalysts.[3]

The synthesis of the phenanthroline core is classically achieved through variations of the Skraup reaction, which involves the condensation of an aromatic amine with glycerol or an α,β-unsaturated carbonyl compound in the presence of an acid and an oxidizing agent.[6][7][8][9] This guide will detail modern adaptations of these principles to achieve the desired 4,7-dihydroxy substitution pattern efficiently and reliably.

Strategic Overview of Synthetic Pathways

Two robust strategies are presented for accessing this compound derivatives. The choice between them depends on the desired final product, scale, and available starting materials.

Pathway A: Direct Synthesis. This approach aims to construct the dihydroxy-phenanthroline heterocyclic system in a single key transformation from readily available precursors. It is most suitable when the parent this compound (or a closely related tautomer) is the primary target.

Pathway B: Versatile Intermediate Route. This strategy involves the initial synthesis of a stable, highly reactive intermediate, 4,7-dichloro-1,10-phenanthroline. The chloro-substituents can then be displaced to yield the diol or used as anchor points for a wide range of C-C cross-coupling reactions (e.g., Sonogashira, Suzuki) to generate diverse derivatives.[10] This pathway offers superior flexibility for creating a library of compounds.

G cluster_0 Synthetic Strategies cluster_A Pathway A: Direct Synthesis cluster_B Pathway B: Versatile Intermediate Route START Starting Materials (e.g., o-phenylenediamine) A1 Condensation with Diethylmalonate & PPA START->A1 B1 Multi-step Condensation & Cyclization START->B1 A2 4,7-Dihydroxy-1,10-phenanthrolin-2,9-dione A1->A2 Direct Formation B2 4,7-Dichloro-1,10-phenanthroline B1->B2 B3 Hydrolysis B2->B3 Nucleophilic Substitution B5 Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) B2->B5 High Versatility B4 This compound B3->B4 B6 Functionalized 4,7-Derivatives B5->B6

Figure 1. Comparative workflow of the two primary synthetic pathways.

Experimental Protocols

Protocol 1: Direct Synthesis of 4,7-Dihydroxy-1,10-phenanthrolin-2,9-dione

This protocol is adapted from a procedure that utilizes a one-pot condensation to form a key precursor to the target scaffold.[11] The product exists in a stable keto-enol tautomeric form.

Principle: This synthesis involves the reaction of o-phenylenediamine with two equivalents of diethylmalonate, catalyzed by polyphosphoric acid (PPA). PPA serves as both a solvent and a powerful dehydrating agent, driving the cyclization to form the fused pyridone rings.

Materials & Reagents Equipment
o-PhenylenediamineThree-necked round-bottom flask
DiethylmalonateHeating mantle with stirrer and temperature control
Polyphosphoric Acid (PPA)Reflux condenser
5% Sodium Hydroxide (NaOH) solutionBeakers, Buchner funnel, filter paper
Ethanol (for crystallization)pH meter or pH paper
Deionized WaterStandard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare polyphosphoric acid (PPA) or use a commercially available source (approx. 60 g). Begin stirring and heat the PPA to ~100°C to ensure it is fluid.

  • Addition of Reactants: In a separate beaker, mix o-phenylenediamine (0.1 mol) with diethylmalonate (0.22 mol).

  • Condensation Reaction: Add the mixture from step 2 portion-wise to the hot, stirring PPA. A deep green, pasty mass will form. Causality Note: Portion-wise addition helps to control the initial exotherm and ensures homogenous mixing.

  • Heating Profile: After the addition is complete, increase the temperature to 170°C and maintain for 30 minutes. Subsequently, raise the temperature to 200°C and hold for an additional 30 minutes.[11] This two-stage heating profile ensures the completion of both the initial condensation and the subsequent ring-closing reactions.

  • Work-up: Turn off the heat and allow the reaction mixture to cool until it is still viscous but manageable (~80-100°C). Carefully and slowly pour the mixture into a large beaker containing 500 mL of cold water with vigorous stirring.

  • Neutralization: Cool the resulting solution in an ice bath. Slowly neutralize the acidic solution by adding 5% NaOH solution until the pH is approximately 7. This will precipitate the product.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water. Dry the solid completely. The crude product can be purified by recrystallization from ethanol to yield 4,7-dihydroxy-1,10-phenanthrolin-2,9-dione as a solid with a melting point >300°C.[3][11]

Protocol 2: Synthesis of this compound via a Dichloro-Intermediate

This two-part protocol offers greater flexibility for derivatization.

Part A: Synthesis of 4,7-Dichloro-1,10-phenanthroline

The synthesis of this key intermediate is well-established and typically involves a three-step condensation of reagents like Meldrum's acid, orthoesters, and o-phenylenediamine derivatives, followed by cyclization and chlorination with refluxing phosphoryl chloride (POCl₃).[5] This method generally provides high yields of the dichloro-phenanthroline precursor.[5]

Part B: Hydrolysis to this compound

Principle: This step involves a nucleophilic aromatic substitution reaction where the chloride ions at the 4 and 7 positions are displaced by hydroxide ions under basic conditions. The resulting phenanthroline-diol is then precipitated by neutralizing the solution.

Materials & Reagents Equipment
4,7-Dichloro-1,10-phenanthrolineRound-bottom flask
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Reflux condenser
Ethylene Glycol (or other high-boiling solvent)Heating mantle with stirrer
2M Hydrochloric Acid (HCl)TLC plates and chamber
Deionized WaterFiltration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloro-1,10-phenanthroline (1.0 eq) in ethylene glycol. Add a solution of aqueous NaOH (a significant excess, e.g., 10 eq).

  • Hydrolysis Reaction: Heat the mixture to reflux (temperature will depend on the solvent, ~120-150°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Trustworthiness Note: Monitoring the reaction is critical, as prolonged heating under harsh basic conditions can lead to degradation. The 4,7-dichloro-1,10-phenanthrolines can be sensitive to hydrolysis.[12]

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold deionized water.

  • Neutralization: While stirring, slowly add 2M HCl to neutralize the excess base and protonate the phenoxide ions. The this compound product will precipitate out of the solution as the pH approaches neutral.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with deionized water to remove any residual salts. Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Mechanistic Rationale and Key Principles

The synthesis of the phenanthroline core is a classic example of heterocyclic chemistry, typically proceeding via a Skraup or modified Skraup reaction.

G cluster_0 General Skraup Reaction Mechanism glycerol Glycerol h2so4 Conc. H₂SO₄ (Dehydrating Agent) glycerol->h2so4 acrolein Acrolein (α,β-unsaturated aldehyde) h2so4->acrolein Dehydration michael Michael Addition acrolein->michael amine Aromatic Amine (e.g., 8-Aminoquinoline) amine->michael cyclization Acid-Catalyzed Cyclization & Dehydration michael->cyclization dihydro Dihydrophenanthroline Intermediate cyclization->dihydro oxidant Oxidizing Agent (e.g., o-Nitrophenol) dihydro->oxidant phen Aromatic Phenanthroline Product oxidant->phen Aromatization

Figure 2. Simplified mechanism of the Skraup synthesis for phenanthrolines.
  • Formation of the Electrophile: The reaction begins with the acid-catalyzed dehydration of glycerol to form acrolein, a reactive α,β-unsaturated aldehyde.[8][13] This is a critical step, as acrolein provides the three-carbon backbone for the new heterocyclic ring.

  • Conjugate Addition: The aromatic amine (in the case of phenanthroline synthesis, this is often 8-aminoquinoline) acts as a nucleophile and attacks the acrolein via a 1,4-conjugate (Michael) addition.[7][8]

  • Cyclization and Aromatization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form a dihydro-phenanthroline. The final, crucial step is the oxidation of this intermediate by an oxidizing agent (historically arsenic acid, but more modern procedures use milder reagents like nitrobenzene or o-nitrophenol) to yield the fully aromatic 1,10-phenanthroline ring system.[8][13]

Critical Safety Precautions

Adherence to strict safety protocols is mandatory when performing these syntheses.

  • Corrosive Acids: Concentrated sulfuric acid and polyphosphoric acid are extremely corrosive and potent dehydrating agents that can cause severe chemical burns upon contact.[14][15]

    • PPE: Always wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a full-face shield.[16][17]

    • Handling: Conduct all operations in a certified chemical fume hood.[18]

    • Dilution: When diluting acids, always add acid slowly to cold water , never the other way around, to manage the highly exothermic reaction.[16][18]

  • Phosphoryl Chloride (POCl₃): This reagent is corrosive and reacts violently with water, liberating toxic HCl gas. It must be handled with extreme care in a dry environment and within a fume hood.

  • High Temperatures: The reactions involve heating to high temperatures. Use appropriate heating mantles with temperature controllers and ensure glassware is free of defects.

  • Waste Disposal: All chemical waste, including contaminated materials, must be disposed of as hazardous waste according to institutional guidelines.

References

Probing the Dance of Life: A Guide to Studying DNA Interactions of 1,10-Phenanthroline-4,7-diol Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate interactions between small molecules and DNA is paramount in the quest for novel therapeutics.[1][2][3] Among the vast arsenal of compounds, metal complexes of 1,10-phenanthroline and its derivatives have emerged as a fascinating class with significant potential.[4] This guide provides a comprehensive overview of the methodologies employed to investigate the DNA binding of a specific, yet promising, ligand: 1,10-Phenanthroline-4,7-diol. The hydroxyl groups at the 4 and 7 positions offer unique opportunities for hydrogen bonding and altering the electronic properties of the complex, potentially influencing its DNA binding affinity and specificity.

This document will navigate through the essential theoretical underpinnings and provide detailed, field-proven protocols for characterizing these interactions. We will explore a suite of biophysical techniques that, when used in concert, paint a detailed picture of the binding mode, affinity, and structural consequences of these metal complexes on the DNA double helix.

The Central Hypothesis: Unraveling the Binding Mode

The interaction of 1,10-phenanthroline-based metal complexes with DNA is multifaceted and can occur through several primary modes: intercalation, groove binding, and electrostatic interactions.[1][5][6] The specific mode is dictated by factors such as the nature of the metal ion, the overall charge of the complex, and the steric and electronic properties of the ligands.[7][8] For this compound complexes, the planar aromatic structure strongly suggests a propensity for intercalation, where the ligand inserts itself between the DNA base pairs.[1] However, the hydroxyl groups could also facilitate interactions within the DNA grooves. A thorough investigation is therefore essential to elucidate the dominant binding mechanism.

A Multi-pronged Approach to Characterization

No single technique can definitively unravel the complexities of DNA-ligand interactions. A synergistic combination of spectroscopic and physicochemical methods is crucial for a comprehensive understanding. This guide will focus on a core suite of accessible yet powerful techniques.

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subgraph "cluster_binding" { label="DNA Binding Studies"; style="rounded"; bgcolor="#F1F3F4"; "UV_Vis" [label="UV-Vis Spectroscopy\n(Binding Constant)"]; "Fluorescence" [label="Fluorescence Spectroscopy\n(Competitive Binding)"]; "CD" [label="Circular Dichroism\n(Conformational Changes)"]; "Viscosity" [label="Viscosity Measurement\n(Intercalation Evidence)"]; "Thermal_Denaturation" [label="Thermal Denaturation (Tm)\n(Stabilization)"]; }

subgraph "cluster_activity" { label="Functional Assays"; style="rounded"; bgcolor="#F1F3F4"; "Cleavage" [label="DNA Cleavage Assay\n(Nuclease Activity)"]; }

"Characterization" -> "UV_Vis" [lhead="cluster_binding"]; "UV_Vis" -> "Fluorescence"; "Fluorescence" -> "CD"; "CD" -> "Viscosity"; "Viscosity" -> "Thermal_Denaturation"; "Thermal_Denaturation" -> "Cleavage" [lhead="cluster_activity"]; } Figure 1: A typical experimental workflow for studying the DNA binding of this compound metal complexes.

Part 1: Synthesis and Characterization of the Metal Complexes

A prerequisite for any binding study is the synthesis and thorough characterization of the this compound ligand and its corresponding metal complexes.

Protocol 1: Synthesis of this compound

The synthesis of 4,7-dihydroxy-1,10-phenanthroline can be achieved through established methods, often involving the Skraup-Doebner-von Miller reaction or modifications thereof.[9][10] A common route involves the condensation of o-phenylenediamine with diethyl malonate in the presence of a dehydrating agent like polyphosphoric acid.[9]

Step-by-Step:

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine and a molar excess of diethyl malonate.

  • Acid Addition: Carefully add polyphosphoric acid to the mixture with stirring.

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of the Metal Complex

The synthesized ligand can then be complexed with a variety of metal salts (e.g., Cu(II), Zn(II), Ru(II)).[11][12][13]

Step-by-Step:

  • Ligand Dissolution: Dissolve the this compound ligand in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Metal Salt Addition: Add an aqueous or ethanolic solution of the desired metal salt (e.g., CuCl₂, Zn(NO₃)₂) to the ligand solution in the appropriate stoichiometric ratio.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period. The formation of the complex is often indicated by a color change.

  • Isolation: The resulting metal complex can be isolated by filtration if it precipitates, or by evaporation of the solvent.

  • Purification: The complex can be purified by recrystallization from an appropriate solvent system.

Characterization: The synthesized ligand and its metal complexes must be rigorously characterized using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy to confirm their identity and purity.[11]

Part 2: Elucidating the DNA Binding Interaction

This section details the key experimental protocols to probe the interaction of the synthesized complexes with DNA. Calf thymus DNA (CT-DNA) is commonly used for these initial studies due to its ready availability and well-characterized properties.

Spectroscopic Titrations: A Window into Binding Affinity

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique to monitor the interaction between a metal complex and DNA.[5][14] Changes in the absorption spectrum of the complex upon addition of DNA can provide evidence of binding and allow for the calculation of the intrinsic binding constant (Kb).

Causality: Intercalative binding typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift, to longer wavelengths) in the π-π* transition bands of the phenanthroline ligand.[5][14] This is due to the interaction of the ligand's π-orbitals with those of the DNA base pairs. Groove binding or electrostatic interactions usually result in a smaller degree of hypochromism or even hyperchromism.[5]

Protocol 3: UV-Visible Spectroscopic Titration

  • Preparation: Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl, pH 7.4). Also, prepare a concentrated stock solution of CT-DNA and determine its concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).[15]

  • Titration: Keep the concentration of the metal complex constant in a cuvette and incrementally add small aliquots of the DNA stock solution.

  • Measurement: After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at the λmax of the complex against the DNA concentration. The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.

ParameterTypical Observation for IntercalationTypical Observation for Groove Binding
Δλ (nm) 5 - 20 (Red Shift)< 5
Hypochromism (%) 10 - 40< 10
Kb (M⁻¹) 10⁵ - 10⁷10³ - 10⁵

Table 1: Typical UV-Vis spectral changes and binding constants for different DNA binding modes.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a highly sensitive method to study DNA binding, particularly through competitive binding assays with a known DNA intercalator like ethidium bromide (EtBr).[5][14][16]

Causality: EtBr exhibits a significant increase in fluorescence intensity upon intercalation into DNA.[14] A metal complex that can displace the intercalated EtBr will cause a quenching (decrease) of the EtBr-DNA fluorescence. The extent of quenching is proportional to the binding affinity of the complex.

Protocol 4: Ethidium Bromide Competitive Binding Assay

  • Preparation: Prepare a solution of the EtBr-DNA complex in buffer by adding EtBr to a DNA solution and allowing it to incubate.

  • Titration: To the EtBr-DNA solution, incrementally add aliquots of the metal complex stock solution.

  • Measurement: After each addition, record the fluorescence emission spectrum (excitation typically around 520 nm, emission maximum around 600 nm).

  • Data Analysis: The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which is related to the binding affinity of the complex.

Probing Structural Changes in DNA

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for detecting conformational changes in chiral molecules like DNA upon ligand binding.[17][18][19]

Causality: B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[17] Intercalation of a ligand can cause changes in the intensity and position of these bands, reflecting perturbations in the DNA helical structure.[17][18] Significant changes can indicate a more substantial distortion of the DNA helix.

Protocol 5: Circular Dichroism Spectroscopy

  • Preparation: Prepare solutions of DNA in buffer.

  • Measurement: Record the CD spectrum of the DNA alone. Then, add the metal complex at various concentrations and record the CD spectrum after each addition.

  • Analysis: Analyze the changes in the CD spectrum to infer alterations in the DNA secondary structure.

dot graph "CD_Spectra_Interpretation" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="B-DNA CD Spectrum\n(+ band at 275 nm, - band at 245 nm)", shape=ellipse, fillcolor="#34A853"]; "Intercalation" [label="Increase in positive band intensity\nand/or red shift", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Groove_Binding" [label="Minor changes in band intensity\n or position", fillcolor="#FBBC05", fontcolor="#202124"]; "Electrostatic" [label="Negligible changes in CD spectrum", fillcolor="#5F6368"];

"Start" -> "Intercalation" [label="Strong Interaction"]; "Start" -> "Groove_Binding" [label="Moderate Interaction"]; "Start" -> "Electrostatic" [label="Weak Interaction"]; } Figure 2: Interpreting changes in the Circular Dichroism spectrum of DNA upon ligand binding.

Hydrodynamic Methods: Unveiling the Binding Mode

Viscosity Measurements

Viscosity is a critical parameter for distinguishing between intercalative and non-intercalative binding modes.[1][20]

Causality: Intercalation causes a lengthening of the DNA helix as the base pairs are pushed apart to accommodate the ligand. This increase in the overall length of the DNA leads to a measurable increase in the viscosity of the DNA solution.[20] In contrast, groove binding or electrostatic interactions have a minimal effect on the DNA length and therefore do not significantly alter the viscosity.[21][22]

Protocol 6: Viscosity Measurement

  • Preparation: Prepare a series of solutions with a constant concentration of DNA and increasing concentrations of the metal complex in a suitable buffer.

  • Measurement: Measure the flow time of each solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.

  • Data Analysis: Calculate the relative viscosity (η/η₀) and plot (η/η₀)¹ᐟ³ against the ratio of the complex concentration to the DNA concentration. A significant increase in relative viscosity is a strong indication of intercalation.

Thermal Denaturation Studies: Assessing DNA Stabilization

Melting Temperature (Tm) Measurement

The melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. Ligands that bind to and stabilize the double helix will increase the Tm.[23][24]

Causality: Intercalating agents, by inserting themselves between the base pairs, increase the energetic barrier to strand separation, thus leading to a higher Tm. Groove binders can also stabilize the duplex, but the effect is generally less pronounced.

Protocol 7: Thermal Denaturation Assay

  • Preparation: Prepare samples of DNA in buffer, both with and without the metal complex.

  • Measurement: Monitor the absorbance of the solutions at 260 nm as the temperature is slowly increased. A spectrophotometer equipped with a temperature controller is required.

  • Data Analysis: The Tm is the midpoint of the sigmoidal melting curve. A significant increase in Tm in the presence of the complex indicates stabilization of the DNA duplex.

Part 3: Investigating Functional Consequences: DNA Cleavage

Many 1,10-phenanthroline metal complexes, particularly those with copper, are known to exhibit nuclease activity, meaning they can cleave the phosphodiester backbone of DNA.[25][26][27][28] This property is of great interest in the development of artificial restriction enzymes and anticancer agents.[2]

Causality: The cleavage mechanism often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, in the presence of a reducing agent (e.g., ascorbate or H₂O₂).[25][26] The metal complex localizes these damaging species to the DNA, leading to strand scission.

Protocol 8: Agarose Gel Electrophoresis for DNA Cleavage

  • Reaction: Incubate supercoiled plasmid DNA (e.g., pBR322) with the metal complex in the presence and absence of a reducing agent. Include appropriate controls (DNA alone, DNA + reducing agent, DNA + complex without reducing agent).

  • Electrophoresis: Separate the DNA fragments by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates DNA cleavage.

Conclusion

The study of DNA binding by this compound metal complexes is a rich and rewarding area of research with direct implications for drug discovery. By employing a multi-technique approach as outlined in this guide, researchers can gain a detailed and robust understanding of the binding mode, affinity, and functional consequences of these interactions. The insights gained from these studies will be instrumental in the rational design of new metal-based therapeutics with enhanced efficacy and specificity.

References

Application Notes and Protocols for 1,10-Phenanthroline-4,7-diol in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-DSSC-PD01

Version: 1.0

Abstract

These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 1,10-Phenanthroline-4,7-diol as a sophisticated anchoring and ancillary ligand in the fabrication of dye-sensitized solar cells (DSSCs). This document outlines the synthesis of this compound, its incorporation into a ruthenium-based photosensitizer, the subsequent fabrication of the DSSC photoanode, and the assembly and characterization of the complete photovoltaic device. The protocols are designed to be self-validating, with explanations for key experimental choices, and are supported by authoritative references.

Introduction: The Strategic Role of this compound in DSSCs

Dye-sensitized solar cells (DSSCs) have emerged as a promising technology for converting solar energy into electricity, mimicking the photosynthetic process.[1][2] The efficiency of a DSSC is critically dependent on its core components: a photoanode (typically a mesoporous layer of TiO₂), a photosensitizing dye, a redox-mediating electrolyte, and a counter electrode.[3] The dye, in particular, is responsible for light harvesting and initiating the electron transfer process.

The molecular architecture of the dye is paramount. It typically consists of three main parts: a donor, a π-bridge, and an acceptor/anchoring group.[4] 1,10-phenanthroline and its derivatives are exceptional ancillary ligands in metal-complex sensitizers, valued for their rigid structure, strong chelating ability, and tunable electronic properties which can enhance the light-harvesting capacity of the dye.[4][5]

This compound is a particularly strategic ligand. The two hydroxyl groups at the 4 and 7 positions are analogous to a catechol group, which is known to be a highly effective anchoring moiety for binding to the surface of TiO₂.[6][7] This strong binding facilitates efficient electron injection from the excited dye into the conduction band of the semiconductor. Furthermore, the diol functionality can modulate the electronic properties of the sensitizer, potentially improving its overall performance. These application notes will detail the synthesis and application of this promising bifunctional ligand in the context of DSSC fabrication.

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for similar dihydroxy phenanthroline derivatives.[8] The following protocol is based on the reaction of o-phenylenediamine with diethyl malonate in the presence of a condensing agent.

Protocol 2.1: Synthesis of 4,7-Dihydroxy-1,10-phenanthroline-2,9-dione (Intermediate)
  • Reagent Preparation: Prepare polyphosphoric acid (PPA) by mixing 38.6 g of phosphorus pentoxide (P₂O₅) with 21.4 mL of orthophosphoric acid (H₃PO₄). Caution: This reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 0.1 mol of o-phenylenediamine to 0.22 mol of diethyl malonate.

  • Reaction: Slowly add the prepared PPA (60 g) to the mixture portion-wise. A deep green, pasty mass will form.

  • Heating: Heat the reaction mixture to 170°C for 30 minutes, then increase the temperature to 200°C for an additional 30 minutes.

  • Work-up: Allow the mixture to cool to room temperature and then pour it into a beaker of cold water.

  • Neutralization: Neutralize the resulting solution with a 5% sodium hydroxide (NaOH) solution. A solid precipitate will form.

  • Purification: Collect the solid by filtration, wash it with water, and then dry it. Recrystallize the crude product from ethanol to obtain pure 4,7-dihydroxy-1,10-phenanthroline-2,9-dione.[8]

Note: The final conversion of the dione to the diol would require a subsequent reduction step, which is not detailed in the available literature but could be explored using standard reduction methods for similar heterocyclic compounds. For the purpose of its use as a ligand, the synthesized dione can often be used directly in complexation reactions, with the tautomeric diol form being stabilized upon coordination to a metal center.

Application in DSSC Fabrication

This section details the use of this compound as a ligand in a ruthenium-based sensitizer and the subsequent steps for DSSC assembly.

Protocol 3.1: Synthesis of a Ruthenium Sensitizer with this compound

This protocol describes the synthesis of a hypothetical but representative sensitizer, [Ru(dcbpy)(phen-diol)(NCS)₂] where dcbpy is 4,4'-dicarboxylic acid-2,2'-bipyridine and phen-diol is this compound.

  • Precursor Synthesis: Synthesize the precursor complex Ru(dcbpy)Cl₂ according to established literature procedures.

  • Ligand Exchange: In a light-protected round-bottom flask, dissolve the Ru(dcbpy)Cl₂ precursor and a slight molar excess of this compound in anhydrous N,N-dimethylformamide (DMF).

  • Reflux: Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Thiocyanate Addition: After cooling to room temperature, add a large excess of ammonium thiocyanate (NH₄NCS).

  • Second Reflux: Reflux the mixture for another 4-6 hours until the desired product is formed.

  • Purification: Cool the reaction mixture and pour it into a large volume of water to precipitate the crude product. The product can be purified using column chromatography on a silica gel or Sephadex LH-20 column.[9]

Synthesis_Workflow cluster_synthesis Sensitizer Synthesis Ru_precursor Ru(dcbpy)Cl₂ Precursor Reflux1 Reflux (4-6h) under Inert Gas Ru_precursor->Reflux1 Phen_diol This compound Phen_diol->Reflux1 DMF DMF Solvent DMF->Reflux1 Intermediate [Ru(dcbpy)(phen-diol)Cl₂] Reflux1->Intermediate Reflux2 Reflux (4-6h) Intermediate->Reflux2 NCS NH₄NCS NCS->Reflux2 Crude_Product Crude Sensitizer Reflux2->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Dye Pure [Ru(dcbpy)(phen-diol)(NCS)₂] Purification->Final_Dye

Caption: Workflow for the synthesis of a ruthenium sensitizer.

Protocol 3.2: Photoanode Fabrication and Sensitization
  • Substrate Cleaning: Clean fluorine-doped tin oxide (FTO) coated glass plates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • TiO₂ Paste Deposition: Deposit a mesoporous TiO₂ layer on the FTO glass using the doctor-blade technique.[3]

  • Sintering: Sinter the TiO₂-coated plates in a furnace at 450-500°C for 30 minutes to ensure good particle necking and adhesion to the FTO.[2]

  • Dye Sensitization: While still warm (around 80°C), immerse the TiO₂ photoanodes in a dye solution (e.g., 0.3-0.5 mM of the synthesized ruthenium complex in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for 12-24 hours.

  • Rinsing: After sensitization, rinse the photoanodes with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

Protocol 3.3: DSSC Assembly
  • Counter Electrode Preparation: Prepare a counter electrode by depositing a thin layer of a catalyst, such as platinum, on another FTO glass plate.

  • Cell Assembly: Place the dye-sensitized photoanode and the counter electrode together with a thin spacer (e.g., a 25 µm Surlyn film) in between.

  • Sealing: Seal the two electrodes by heating the assembly to melt the spacer.

  • Electrolyte Injection: Introduce the electrolyte (e.g., a solution containing an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile) into the cell through pre-drilled holes in the counter electrode.

  • Final Sealing: Seal the holes to prevent electrolyte leakage.

DSSC_Assembly_Workflow cluster_assembly DSSC Assembly Photoanode Sensitized TiO₂ Photoanode Assembly Sandwich Electrodes with Spacer Photoanode->Assembly Counter_Electrode Pt-coated Counter Electrode Counter_Electrode->Assembly Spacer Surlyn Spacer Spacer->Assembly Sealing1 Heat Sealing Assembly->Sealing1 Sealed_Cell Sealed but Empty Cell Sealing1->Sealed_Cell Injection Electrolyte Injection Sealed_Cell->Injection Electrolyte I⁻/I₃⁻ Electrolyte Electrolyte->Injection Sealing2 Final Sealing of Injection Holes Injection->Sealing2 Final_DSSC Completed DSSC Device Sealing2->Final_DSSC

Caption: Workflow for the assembly of a DSSC device.

Characterization and Expected Performance

A comprehensive characterization is essential to evaluate the performance of the newly fabricated DSSCs.

Characterization Techniques
  • UV-Vis Spectroscopy: To determine the absorption spectrum of the dye in solution and adsorbed on the TiO₂ film. This provides insight into its light-harvesting capabilities.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the dye. The LUMO must be more negative than the conduction band of TiO₂ for efficient electron injection, and the HOMO must be more positive than the redox potential of the electrolyte for efficient dye regeneration.

  • Current-Voltage (I-V) Measurements: This is the primary method for evaluating the solar cell's performance under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²). The key parameters obtained are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE).

  • Incident Photon-to-Current Conversion Efficiency (IPCE): This measurement determines the quantum efficiency of the cell at different wavelengths of light, providing a detailed picture of the cell's spectral response.

Expected Performance

The use of phenanthroline-based ancillary ligands in ruthenium dyes has been shown to yield high-performance DSSCs.[10][11] The diol groups of this compound are expected to provide strong anchoring to the TiO₂ surface, which can enhance electron injection efficiency and potentially reduce charge recombination at the TiO₂/dye interface. A well-fabricated DSSC using a sensitizer with this ligand could be expected to exhibit the performance characteristics summarized in the table below, based on values reported for similar high-performing phenanthroline-based dyes.

ParameterSymbolExpected Value RangeSignificance
Open-Circuit VoltageVoc0.70 - 0.75 VRelated to the energy difference between the TiO₂ Fermi level and the electrolyte redox potential.
Short-Circuit CurrentJsc12 - 15 mA/cm²Dependent on light harvesting efficiency, electron injection, and charge collection.
Fill FactorFF0.68 - 0.72A measure of the "squareness" of the I-V curve, indicating the ideality of the solar cell.
Power Conversion EfficiencyPCE (η)6.5 - 8.0 %The overall efficiency of converting light energy to electrical energy.

References

Application Notes and Protocols for the Functionalization of 1,10-Phenanthroline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,10-Phenanthroline-4,7-diol Scaffold

1,10-Phenanthroline and its derivatives represent a cornerstone in coordination chemistry, prized for their rigid, planar structure and potent chelating ability.[1] The introduction of hydroxyl groups at the 4 and 7 positions of this scaffold, yielding this compound, unlocks a new dimension of synthetic versatility. These phenolic moieties serve as highly adaptable handles for a variety of functionalization reactions, enabling the precise tuning of the molecule's electronic and steric properties. This targeted modification is paramount for the development of advanced materials and therapeutics. For researchers in drug development and materials science, this compound is not merely a ligand but a versatile platform for innovation, paving the way for novel photodynamic therapy agents, highly sensitive metal ion sensors, and next-generation organic light-emitting diodes (OLEDs).[2] This guide provides detailed protocols for the key functionalization reactions of this compound and explores the rationale behind these modifications for specific, high-impact applications.

Core Functionalization Protocols

The hydroxyl groups of this compound are the primary sites for chemical modification. The following protocols detail established methods for their conversion into ethers and esters, as well as strategies for subsequent cross-coupling reactions to introduce a diverse array of functional moieties.

Protocol 1: O-Alkylation (Etherification) via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from alcohols or phenols. In the context of this compound, this reaction allows for the introduction of alkyl chains, which can be used to modulate solubility, introduce steric bulk, or provide anchor points for further functionalization.

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide species. The choice of base can influence reaction kinetics and compatibility with other functional groups.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Alkylating Agent: A primary alkyl halide (e.g., iodide or bromide) is the preferred electrophile to minimize competing elimination reactions.

Detailed Step-by-Step Methodology:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add a suitable base such as potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the desired alkyl halide (2.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis start This compound reagents K₂CO₃, Alkyl Halide DMF, 60-80 °C start->reagents Deprotonation & SN2 product 4,7-Dialkoxy-1,10-phenanthroline reagents->product

Williamson Ether Synthesis Workflow
Protocol 2: O-Acylation (Esterification)

Esterification of the hydroxyl groups can be achieved using acyl chlorides or acid anhydrides in the presence of a base. This functionalization is useful for introducing carbonyl-containing moieties, which can act as coordinating groups or be further modified.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides and are often preferred for less reactive phenols. The choice of the acyl group allows for the introduction of a wide range of functionalities.

  • Base: A non-nucleophilic base like pyridine or triethylamine is used to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.

Detailed Step-by-Step Methodology:

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add triethylamine (3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Workflow for Esterification:

Esterification start This compound reagents Acyl Chloride, Et₃N DCM, 0 °C to RT start->reagents Nucleophilic Acyl Substitution product 4,7-Diacyloxy-1,10-phenanthroline reagents->product

Esterification Workflow
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of aryl, vinyl, or alkynyl substituents, the hydroxyl groups must first be converted into a suitable leaving group, such as a triflate. The resulting di-triflate can then undergo Suzuki-Miyaura or Sonogashira coupling reactions.

Part A: Triflation

Detailed Step-by-Step Methodology:

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add pyridine (2.5 equivalents).

  • Cool the solution to 0 °C.

  • Add triflic anhydride (2.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, wash with brine, and dry over sodium sulfate.

  • Purify the di-triflate by column chromatography.

Part B: Suzuki-Miyaura Coupling

Detailed Step-by-Step Methodology:

  • To a degassed mixture of the 1,10-Phenanthroline-4,7-diyl bis(trifluoromethanesulfonate) (1 equivalent), the desired boronic acid (2.5 equivalents), and a suitable base such as potassium carbonate (3 equivalents) in a solvent mixture like toluene/ethanol/water, add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Part C: Sonogashira Coupling

Detailed Step-by-Step Methodology:

  • To a degassed solution of the 1,10-Phenanthroline-4,7-diyl bis(trifluoromethanesulfonate) (1 equivalent) and a terminal alkyne (2.5 equivalents) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base like triethylamine.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.[3]

Workflow for Cross-Coupling Reactions:

Cross_Coupling start This compound triflation Triflic Anhydride, Pyridine start->triflation Triflation ditriflate Di-triflate Intermediate triflation->ditriflate suzuki Boronic Acid, Pd Catalyst, Base ditriflate->suzuki Suzuki-Miyaura sonogashira Terminal Alkyne, Pd/Cu Catalysts, Base ditriflate->sonogashira Sonogashira product_suzuki 4,7-Diaryl/Divinyl-1,10-phenanthroline suzuki->product_suzuki product_sonogashira 4,7-Dialkynyl-1,10-phenanthroline sonogashira->product_sonogashira

Cross-Coupling Reaction Workflow

Application-Specific Functionalization Strategies

The choice of functional group to introduce onto the this compound scaffold is dictated by the desired application. Below are examples of how specific functionalizations lead to enhanced performance in photodynamic therapy, metal ion sensing, and OLEDs.

Application 1: Photodynamic Therapy (PDT)

Functionalized 1,10-phenanthroline derivatives are excellent ligands for ruthenium(II) complexes used as photosensitizers in PDT.[2][4] The functional groups at the 4 and 7 positions can be used to tune the photophysical properties and cellular uptake of these complexes.

Functional GroupRationale for IntroductionKey Performance Metric
Extended π-conjugated systems (e.g., pyrenylethynyl) To enhance light absorption in the therapeutic window and increase the singlet oxygen quantum yield.[4]Singlet Oxygen Quantum Yield (ΦΔ)
Long alkyl chains To increase lipophilicity, thereby improving cellular membrane permeability and uptake.[5]Cellular Uptake Efficiency
Positively charged moieties (e.g., quaternary ammonium salts) To promote interaction with negatively charged cell membranes and DNA.[6]Phototoxicity (IC₅₀)

Table 1: Functionalization of this compound for Photodynamic Therapy

Application 2: Metal Ion Sensing

The inherent chelating ability of the 1,10-phenanthroline core makes its derivatives ideal candidates for fluorescent or colorimetric metal ion sensors.[7] Functionalization at the 4 and 7 positions allows for the modulation of binding affinity and selectivity, as well as the introduction of signaling units.

Functional GroupRationale for IntroductionKey Performance Metric
Electron-donating groups (e.g., methoxy) To increase the electron density on the nitrogen atoms, enhancing the binding affinity for metal ions.Binding Constant (Kₐ)
Fluorophores (e.g., coumarin, fluorescein) To create a "turn-on" or "turn-off" fluorescent response upon metal ion binding.Fluorescence Quantum Yield (Φf)
Chromophores To induce a color change upon metal ion coordination for colorimetric sensing.Molar Absorptivity (ε)

Table 2: Functionalization of this compound for Metal Ion Sensing

Application 3: Organic Light-Emitting Diodes (OLEDs)

In OLEDs, 1,10-phenanthroline derivatives can function as electron-transporting materials, hole-blocking materials, or as hosts for emissive dopants.[8][9] The substituents at the 4 and 7 positions play a crucial role in tuning the electronic properties and device performance.

Functional GroupRationale for IntroductionKey Performance Metric
Aromatic groups (e.g., phenyl, carbazolyl) To increase the glass transition temperature (Tg) for improved morphological stability and to tune the HOMO/LUMO energy levels for efficient charge injection/transport.[10]External Quantum Efficiency (EQE)
Bulky substituents To prevent π-π stacking and concentration quenching in the solid state.Luminous Efficiency (cd/A)
Electron-withdrawing or -donating groups To fine-tune the emission color of the material.[9]Commission Internationale de l'Éclairage (CIE) coordinates

Table 3: Functionalization of this compound for OLED Applications

Conclusion

This compound is a highly valuable and versatile platform for the synthesis of functional molecules and materials. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize novel derivatives with tailored properties for a wide range of applications, from cutting-edge cancer therapies to advanced electronic devices. The ability to rationally modify this scaffold underscores its importance in the ongoing pursuit of innovative chemical solutions to complex scientific challenges.

References

1,10-Phenanthroline-4,7-diol: A Versatile Bifunctional Building Block for Advanced Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of 1,10-Phenanthroline-4,7-diol in Supramolecular Design

In the intricate field of supramolecular chemistry, where the precise arrangement of molecules dictates function, the choice of fundamental building blocks is paramount. Among the vast library of organic ligands, 1,10-phenanthroline has long been recognized as a privileged scaffold due to its rigid, planar structure and exceptional chelating ability with a wide range of metal ions.[1][2] This application note delves into a particularly versatile derivative, This compound , a molecule whose strategic functionalization opens new avenues for the rational design of complex, functional supramolecular architectures.

The introduction of hydroxyl groups at the 4 and 7 positions imparts a dual-functionality that is highly advantageous for supramolecular construction. Firstly, the diol moiety introduces sites for hydrogen bonding, enabling the formation of intricate non-covalent networks and providing a secondary driving force for self-assembly. Secondly, these hydroxyl groups can be readily modified, serving as versatile handles for the covalent attachment of other functional units, thereby allowing for the construction of multifunctional and responsive systems.[3] This unique combination of a robust metal-chelating core with tunable peripheral functionality makes this compound an invaluable tool for researchers, scientists, and drug development professionals aiming to create sophisticated supramolecular systems with applications in sensing, catalysis, and materials science.[3]

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols to facilitate its adoption in your research endeavors.

I. Foundational Synthesis of the Building Block: this compound

A reliable and scalable synthesis of the core building block is the essential first step for any supramolecular investigation. While several routes to substituted phenanthrolines exist, a common and effective strategy for introducing hydroxyl groups at the 4 and 7 positions involves a multi-step process starting from o-phenylenediamine. An alternative approach involves the hydrolysis of a dihalogenated precursor.

Protocol 1: Synthesis of 4,7-Dihydroxy-1,10-phenanthrolin-2,9-dione (A Precursor)

This protocol outlines the synthesis of a key precursor, which can be further modified to yield the target diol. The procedure is based on the condensation of o-phenylenediamine with diethylmalonate.[4]

Causality of Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a dehydrating agent and a catalyst for the double Skraup reaction, facilitating the cyclization steps.

  • Stepwise Heating: The initial lower temperature allows for the controlled formation of the intermediate amides, while the subsequent increase in temperature drives the double cyclization to form the phenanthroline core.

  • Neutralization: The use of NaOH is crucial to precipitate the product from the acidic reaction mixture by deprotonating the hydroxyl and amide groups.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, prepare polyphosphoric acid (PPA) by carefully heating a mixture of 38.6 g of phosphorus pentoxide (P₂O₅) and 21.4 mL of orthophosphoric acid (H₃PO₄) until a homogenous solution is obtained.

  • Addition of Reactants: To the hot PPA, add 0.1 mol of o-phenylenediamine and 0.22 mol of diethylmalonate portion-wise while stirring vigorously. A deep green, pasty mass will form.

  • Heating Profile: Heat the reaction mixture to 170°C for 30 minutes, then increase the temperature to 200°C for an additional 30 minutes.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing cold water. Neutralize the resulting solution with a 5% aqueous sodium hydroxide solution until a solid precipitate forms.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to yield 4,7-dihydroxy-1,10-phenanthrolin-2,9-dione as a crystalline solid.

Expected Yield: Approximately 85%.

Characterization Data (Representative):

  • Melting Point: 315-316°C[4]

  • IR (KBr, cm⁻¹): Broad band centered around 2600 (O-H stretching, hydrogen-bonded), 1680, 1615 (C=O stretching)[5]

  • ¹H NMR (DMSO-d₆, δ ppm): The spectrum will show signals corresponding to the aromatic protons and the hydroxyl/amide protons, confirming the presence of the desired functional groups.[5]

Protocol 2: Hydrolysis of 4,7-Dichloro-1,10-phenanthroline

An alternative route to hydroxylated phenanthrolines involves the hydrolysis of a dihalogenated precursor. This method can be advantageous if 4,7-dichloro-1,10-phenanthroline is readily available.[5][6]

Causality of Experimental Choices:

  • Acidic Conditions: The hydrolysis of the chloro groups is typically carried out under acidic conditions to protonate the nitrogen atoms of the phenanthroline ring, which can facilitate nucleophilic substitution.

  • Elevated Temperature: Heating is required to overcome the activation energy for the hydrolysis reaction.

Step-by-Step Methodology (Conceptual):

  • Reaction Setup: Dissolve 4,7-dichloro-1,10-phenanthroline in a suitable solvent mixture, such as aqueous hydrochloric acid or a mixture of an organic solvent and aqueous acid.

  • Heating: Reflux the reaction mixture for a sufficient period to achieve complete or partial hydrolysis. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up and Isolation: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain this compound.

II. Application in Supramolecular Assembly: Construction of Metallo-Supramolecular Architectures

The true utility of this compound is realized in its ability to direct the self-assembly of intricate supramolecular structures. The combination of the rigid, bidentate N,N'-chelating site and the peripheral hydrogen-bonding hydroxyl groups allows for the formation of a variety of architectures, including helicates, grids, and cages, upon coordination with suitable metal ions.

Conceptual Workflow for Metallo-Supramolecular Assembly

The following diagram illustrates the general principle of using this compound as a building block for metallo-supramolecular self-assembly.

Supramolecular_Assembly cluster_reactants Reactants cluster_assembly Self-Assembly Process cluster_product Supramolecular Architecture Ligand This compound Coordination Coordination Bonding (N-M) Ligand->Coordination H_Bonding Hydrogen Bonding (O-H---O/N) Ligand->H_Bonding Metal_Ion Metal Ion (e.g., Cu(I), Fe(II), Zn(II)) Metal_Ion->Coordination Architecture e.g., Helicate, Grid, Cage Coordination->Architecture H_Bonding->Architecture

Caption: General workflow for the self-assembly of supramolecular architectures.

Protocol 3: Self-Assembly of a Dinuclear Double Helicate

This protocol provides a representative procedure for the synthesis of a dinuclear double helicate, a common supramolecular motif formed by the coordination of two ligands around two metal centers.

Causality of Experimental Choices:

  • Metal Ion Geometry: The choice of metal ion with a specific coordination geometry (e.g., tetrahedral for Cu(I)) is crucial in directing the formation of the helical structure.

  • Solvent System: The solvent system is selected to ensure the solubility of both the ligand and the metal salt and to facilitate the self-assembly process.

  • Stoichiometry: A precise 1:1 ligand-to-metal stoichiometry is often employed to favor the formation of the desired dinuclear complex.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve one equivalent of this compound in a suitable solvent such as methanol or acetonitrile. Gentle heating may be required to ensure complete dissolution.

  • Metal Salt Solution: In a separate vial, dissolve one equivalent of a metal salt (e.g., [Cu(CH₃CN)₄]PF₆) in the same solvent.

  • Mixing and Assembly: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. The formation of the complex is often indicated by a color change.

  • Crystallization: Allow the resulting solution to stand undisturbed for slow evaporation, or employ vapor diffusion with a less polar solvent (e.g., diethyl ether) to induce crystallization of the supramolecular assembly.

  • Isolation and Characterization: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the product using single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry.

Table 1: Representative Characterization Data for a Supramolecular Assembly

Characterization TechniqueExpected Observations
¹H NMR Complexation-induced shifts in the aromatic proton signals of the phenanthroline ligand.
ESI-MS Peaks corresponding to the molecular ion of the intact supramolecular assembly, often with characteristic isotopic patterns for the metal ions.
UV-Vis Spectroscopy Shifts in the absorption bands of the phenanthroline ligand and the appearance of new metal-to-ligand charge transfer (MLCT) bands.
Single-Crystal X-ray Diffraction Provides definitive structural information, confirming the formation of the desired supramolecular architecture (e.g., helicity, bond lengths, and angles).

III. Application as a Chemosensor: Fluorescent Detection of Metal Ions

The inherent fluorescence of the phenanthroline scaffold, combined with its strong metal-chelating ability, makes this compound an excellent candidate for the development of fluorescent chemosensors. The binding of a metal ion can significantly modulate the photophysical properties of the ligand, leading to a measurable change in fluorescence intensity or wavelength.[1]

Principle of Fluorescent Sensing

The sensing mechanism often relies on processes such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Sensing_Mechanism cluster_initial Initial State cluster_binding Binding Event cluster_final Final State Ligand This compound (Fluorescent) Binding Addition of Metal Ion Ligand->Binding Complex Metal-Ligand Complex (Fluorescence Quenched/Enhanced) Binding->Complex

Caption: Principle of metal ion sensing via fluorescence modulation.

Protocol 4: General Procedure for Fluorescence Titration

This protocol describes a general method for evaluating the sensing capabilities of this compound towards a specific metal ion.

Causality of Experimental Choices:

  • Buffer Solution: A buffered solution is used to maintain a constant pH, as the protonation state of the diol can affect its fluorescence and binding affinity.

  • Concentration Range: The concentrations of the ligand and metal ion are chosen to ensure a measurable fluorescence signal and to allow for the determination of the binding constant.

  • Excitation Wavelength: The excitation wavelength is selected based on the absorption maximum of the ligand to maximize the fluorescence emission.

Step-by-Step Methodology:

  • Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and a stock solution of the metal salt of interest in deionized water or the same solvent.

  • Sample Preparation: In a series of cuvettes, place a fixed volume of a buffered aqueous solution (e.g., Tris-HCl or HEPES). Add a small aliquot of the ligand stock solution to each cuvette to achieve a final concentration in the micromolar range.

  • Titration: To each cuvette, add increasing volumes of the metal ion stock solution, allowing the system to equilibrate after each addition.

  • Fluorescence Measurements: Record the fluorescence emission spectrum of each solution after excitation at the appropriate wavelength.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration. This data can be used to determine the binding stoichiometry and the association constant.

IV. Future Directions and Advanced Applications

The versatility of this compound extends beyond the applications detailed above. The hydroxyl groups can be further functionalized to introduce other responsive units, leading to the development of multi-stimuli responsive materials. For example, esterification or etherification of the diol can be used to attach photochromic molecules, redox-active moieties, or biomolecules for targeted drug delivery.

In the realm of drug development, the ability of phenanthroline derivatives to interact with DNA and inhibit certain enzymes presents exciting opportunities.[2] The diol functionality could be exploited to improve the solubility and bioavailability of such compounds.

V. Conclusion

This compound is a powerful and versatile building block in the supramolecular chemist's toolkit. Its unique combination of a rigid, metal-chelating core and tunable peripheral hydroxyl groups provides a robust platform for the rational design and construction of a wide array of functional supramolecular architectures. The detailed protocols provided in this application note are intended to serve as a practical guide for researchers to harness the potential of this remarkable molecule in their own investigations, paving the way for new discoveries in sensing, catalysis, and materials science.

References

Troubleshooting & Optimization

Optimizing the reaction conditions for 1,10-Phenanthroline-4,7-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,10-phenanthroline-4,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. The synthesis of this important heterocyclic compound, while based on established chemical principles, can present several challenges. This resource aims to provide clarity and practical solutions to common issues encountered in the laboratory.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Potential Cause 1: Inefficient Cyclization in Skraup-type Reactions

The traditional Skraup reaction and its modifications for synthesizing the 1,10-phenanthroline core can be sensitive to reaction conditions.[1][2] Incomplete cyclization is a common reason for low yields.

  • Solution:

    • Temperature Control: Ensure the reaction temperature is maintained consistently within the optimal range for the specific Skraup modification being used. Gradual heating is often crucial.

    • Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., arsenic pentoxide, nitrobenzene) are critical. Ensure the correct stoichiometry is used. For greener alternatives, explore other oxidizing agents, though yields may vary.[3]

    • Acid Catalyst: The concentration of the acid catalyst, typically sulfuric acid, must be precise. Excess or insufficient acid can hinder the reaction.

Potential Cause 2: Incomplete Hydrolysis of Precursors

A common route to this compound is the hydrolysis of 4,7-dichloro-1,10-phenanthroline.[4] Incomplete hydrolysis will result in a mixture of starting material, mono-hydrolyzed product, and the desired diol.

  • Solution:

    • Reaction Time and Temperature: Prolong the reaction time or increase the temperature to drive the hydrolysis to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Base/Acid Concentration: Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH, HCl) is used to ensure both chlorine atoms are substituted.

Potential Cause 3: Degradation of Starting Materials or Product

1,10-phenanthroline derivatives can be susceptible to degradation under harsh reaction conditions, such as excessively high temperatures or highly acidic/basic environments.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially at elevated temperatures.

    • Temperature Moderation: While higher temperatures can increase reaction rates, they can also lead to decomposition. Find the optimal balance where the reaction proceeds efficiently with minimal degradation.

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the synthesis and properties of this compound.

Q1: What are the primary synthetic routes to this compound?

There are two main approaches to synthesizing the this compound core:

  • Direct Synthesis: This often involves a variation of the Skraup or Doebner-von Miller reaction, starting from o-phenylenediamine and a suitable three-carbon synthon.[1][5] These methods build the heterocyclic ring system directly.

  • Functional Group Interconversion: A more common and often higher-yielding approach involves the synthesis of a substituted 1,10-phenanthroline, followed by conversion of the substituents to hydroxyl groups. A prime example is the hydrolysis of 4,7-dichloro-1,10-phenanthroline.[4][6]

Q2: How can I purify the final this compound product?

The purification of this compound can be challenging due to its low solubility in many common organic solvents.[7]

  • Recrystallization: If a suitable solvent or solvent system can be identified, recrystallization is a powerful purification technique. Due to its high melting point (>300 °C), high-boiling point solvents may be necessary.[8][9]

  • Acid-Base Extraction: The phenolic hydroxyl groups allow for dissolution in aqueous base and subsequent precipitation by acidification. This can be an effective way to remove non-acidic impurities.

  • Column Chromatography: While its low solubility can be a hurdle, column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol mixtures) can be effective for separating closely related impurities.

Q3: What are some common side reactions to be aware of during the synthesis?

  • Incomplete Substitution: In the hydrolysis of 4,7-dichloro-1,10-phenanthroline, incomplete reaction can lead to the formation of 7-chloro-4-hydroxy-1,10-phenanthroline as a significant byproduct.[4]

  • Oxidative Nucleophilic Substitution of Hydrogen (ONSH): In some cases, particularly with activated precursors, unexpected side reactions like ONSH can occur, leading to the formation of oxo-derivatives.[6]

  • Polymerization/Tar Formation: Skraup-type reactions are notorious for producing tarry byproducts, which can complicate purification.[10] Careful control of reaction conditions is key to minimizing this.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A combination of spectroscopic and analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure and the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H and C=N bonds.

  • Melting Point: The melting point should be sharp and consistent with the literature value for a pure compound.[8][9]

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 4,7-Dichloro-1,10-phenanthroline

This two-step process is often favored due to the commercial availability of the starting materials for the dichloro-phenanthroline precursor.

Step 1: Synthesis of 4,7-Dichloro-1,10-phenanthroline

This step typically involves the reaction of 1,10-phenanthroline-4,7-dione with a chlorinating agent like phosphoryl chloride (POCl₃).[6]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,10-phenanthroline-4,7-dione.

  • Carefully add an excess of phosphoryl chloride (POCl₃) to the flask.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4,7-dichloro-1,10-phenanthroline.

Step 2: Hydrolysis to this compound

  • In a round-bottom flask, dissolve the 4,7-dichloro-1,10-phenanthroline from the previous step in a suitable solvent, such as aqueous sodium hydroxide.

  • Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with an acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Collect the precipitate by filtration, wash with water to remove any remaining salts, and dry thoroughly.

Visualizations

Reaction Pathway

Synthesis_Pathway A o-Phenylenediamine + Diethyl Malonate B 1,10-Phenanthroline-4,7-dione A->B PPA, Heat [10] C 4,7-Dichloro-1,10-phenanthroline B->C POCl3, Reflux [2] D This compound C->D NaOH(aq), Reflux, then HCl [5]

Caption: Synthetic routes to this compound.

Troubleshooting Logic

Troubleshooting_Low_Yield Start Low Yield of This compound Problem1 Check for Incomplete Reaction Start->Problem1 Problem2 Check for Degradation Problem1->Problem2 No Solution1a Increase Reaction Time/Temp Problem1->Solution1a Yes Problem3 Purification Issues? Problem2->Problem3 No Solution2a Use Inert Atmosphere Problem2->Solution2a Yes Solution3a Optimize Purification Method (e.g., Acid-Base Extraction) Problem3->Solution3a Yes Solution1b Increase Reagent Concentration Solution1a->Solution1b Solution2b Optimize Temperature Solution2a->Solution2b

Caption: Troubleshooting flowchart for low product yield.

Quantitative Data Summary

ParameterThis compound
Molecular Formula C₁₂H₈N₂O₂[11]
Molecular Weight 212.20 g/mol [11]
Appearance White, gray or brown crystalline powder[8]
Melting Point >300 °C (decomposes)[8][9]
Solubility Insoluble in water[7][12]

References

Technical Support Center: Optimizing 1,10-Phenanthroline-4,7-diol Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Probe Development

Welcome to the technical support center for 1,10-Phenanthroline-4,7-diol-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting protocols, and practical solutions for maximizing the fluorescence quantum yield (Φ) of your sensors. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the application of this compound sensors.

Q1: What is fluorescence quantum yield, and why is it critical for my sensor's performance? The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sensor.[1] A higher quantum yield, on a scale from 0 to 1.0, means a brighter signal, which directly translates to higher sensitivity and a better signal-to-noise ratio in your assays. While compounds with a Φ of 0.10 are considered fluorescent, achieving the highest possible yield is crucial for detecting low-concentration analytes.[1]

Q2: My this compound sensor has a very low quantum yield. What are the primary factors I should investigate? Low quantum yield is typically due to efficient non-radiative decay pathways that compete with fluorescence. The primary factors to investigate are:

  • The Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of your solvent can dramatically alter the energy levels of the sensor's excited state.[2][3]

  • The pH of the Solution: this compound has two types of pH-sensitive sites: the nitrogen atoms of the phenanthroline ring and the hydroxyl groups.[4] Protonation or deprotonation at these sites can significantly change the molecule's electronic structure and, consequently, its fluorescence.[5][6]

  • Probe Concentration: At high concentrations, sensor molecules can aggregate. This π-π stacking often creates non-radiative decay channels, a phenomenon known as Aggregation-Caused Quenching (ACQ).[7]

  • Presence of Quenchers: Contaminants, particularly certain metal ions or dissolved oxygen, can quench fluorescence.[8]

Q3: How does the choice of solvent impact the quantum yield? The solvent environment directly influences the rates of non-radiative decay.[1] For many fluorophores, increasing solvent polarity can stabilize the more polar excited state, leading to a red-shift in the emission spectrum.[9] This stabilization can sometimes increase the quantum yield by raising the energy barrier to non-radiative decay pathways.[9] Conversely, in some systems, polar protic solvents (like water or ethanol) can form hydrogen bonds that provide a pathway for non-radiative energy loss, quenching fluorescence.[2] Therefore, the optimal solvent is highly specific to the sensor's structure.

Q4: Can metal ion binding improve the quantum yield of my sensor? Yes, this is a well-known phenomenon called Chelation-Enhanced Fluorescence (CHEF).[10][11] The 1,10-phenanthroline core is an excellent chelator for many metal ions.[12] Upon binding a metal ion, the molecule's structure becomes more rigid and planar.[8] This rigidity reduces energy loss through vibrational and rotational motions, thereby decreasing the rate of non-radiative decay and significantly increasing the fluorescence quantum yield.[8][10] The effect is highly dependent on the specific metal ion and its fit within the chelation site.[11]

Part 2: In-Depth Troubleshooting Guides

Use this section to diagnose and resolve specific experimental issues.

Problem 1: Consistently Low or No Fluorescence Signal

A weak or absent signal is the most common challenge. This guide provides a systematic approach to diagnosing the root cause.

Potential Cause Scientific Rationale Recommended Action & Protocol
Suboptimal Solvent Environment The solvent's polarity and viscosity directly impact the stability of the excited state and the rate of non-radiative decay. An incorrect solvent can effectively "turn off" fluorescence.[1][3]Perform a Solvent Screening Protocol . Test a range of solvents with varying properties (see Table 1 below) to identify an environment that minimizes non-radiative decay.
Incorrect Solution pH The protonation state of the phenanthroline nitrogens and the diol hydroxyl groups is critical. In highly acidic solutions, protonation of the nitrogens can alter the electronic states and quench fluorescence or shift the emission wavelength.[5][13] In alkaline solutions, deprotonation of the hydroxyl groups occurs, which also changes the fluorophore's electronic properties.[6]Execute the pH Optimization Protocol . Titrate your sensor solution across a broad pH range (e.g., 2-12) to find the pH at which fluorescence intensity is maximal.
Probe Aggregation (ACQ) At high concentrations, π-π stacking interactions between planar phenanthroline rings can lead to the formation of non-fluorescent aggregates (H-aggregates).[7]Conduct a concentration-dependent study. Dilute your sample serially (e.g., from 100 µM to 100 nM) and measure the fluorescence. If the quantum yield increases upon dilution, aggregation is the likely cause. Work at lower concentrations.
Presence of Quenchers Dissolved oxygen is a known quencher that promotes intersystem crossing to the non-emissive triplet state. Trace metal ion impurities in your buffer could also be chelating the sensor and quenching fluorescence.Degas your solvent by sparging with nitrogen or argon before measurements. Use high-purity (e.g., metal-free) salts and solvents for all buffers and solutions.
Photobleaching Intense or prolonged exposure to the excitation light source can cause irreversible photochemical destruction of the fluorophore, leading to a loss of signal over time.[14]Minimize light exposure. Use the lowest possible excitation intensity and shortest exposure times. Store samples in the dark and use opaque containers for incubation steps.[14]
Table 1: Properties of Common Solvents for Screening
SolventPolarity (Dielectric Constant)TypeRationale for Use
Dioxane2.2Nonpolar, AproticEstablishes a nonpolar baseline.
Toluene2.4Nonpolar, AproticTests effect of an aromatic nonpolar environment.
Tetrahydrofuran (THF)7.5Polar, AproticA moderately polar aprotic environment.
Acetonitrile (ACN)37.5Polar, AproticA highly polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)46.7Polar, AproticStrongly polar, often enhances fluorescence for dipolar dyes.[9]
Ethanol24.5Polar, ProticTests the effect of hydrogen bond donation.[2]
Water80.1Polar, ProticA highly polar, protic environment; often a source of quenching.[15]

Part 3: Key Experimental Protocols

These step-by-step protocols provide a validated framework for optimizing and quantifying your sensor's performance.

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol uses a comparative method, referencing a standard with a known quantum yield.

Materials:

  • This compound sensor stock solution.

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M HClO4, Φ = 0.60).[1]

  • High-purity solvent (the same for both sample and standard).

  • UV-Vis Spectrophotometer and a Spectrofluorometer.

  • 1 cm path length quartz cuvettes.

Procedure:

  • Prepare a series of dilutions for both your sensor and the standard in the chosen solvent.

  • Measure Absorbance: For each dilution, measure the absorbance spectrum. Identify an excitation wavelength (λ_ex) where both the standard and the sample absorb light.

  • Adjust Concentrations: Adjust the concentrations of all solutions so that their absorbance at λ_ex is below 0.1. This is critical to minimize inner filter effects.[16]

  • Measure Emission Spectra: Excite each solution at λ_ex and record the fluorescence emission spectrum across the entire emission range. Ensure experimental conditions (e.g., excitation/emission slit widths) are identical for the sample and standard.

  • Integrate Emission Area: Calculate the integrated area under the emission curve for each recorded spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λ_ex.

  • Calculate Slopes: Determine the slope of the line for both plots. The plot should be linear, confirming the absence of inner filter effects.

  • Calculate Quantum Yield: Use the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • Slope is the gradient from the plot of integrated intensity vs. absorbance.

    • n is the refractive index of the solvent used for the sample and standard (if they are different).

Protocol 2: pH Optimization Protocol

Procedure:

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) using appropriate buffer systems (e.g., citrate, phosphate, borate).

  • Prepare solutions of your sensor at a fixed, low concentration (e.g., 1-10 µM) in each buffer.

  • Measure the fluorescence emission spectrum for each solution, keeping the excitation wavelength and all instrument settings constant.

  • Plot the peak fluorescence intensity (or integrated intensity) against the pH.

  • The pH value corresponding to the maximum fluorescence intensity is the optimal operating pH for your sensor under those conditions.

Part 4: Visualization of Key Concepts

Diagrams are provided to illustrate the complex relationships governing fluorescence quantum yield.

Quantum_Yield_Factors QY Quantum Yield (Φ) Structure Molecular Structure QY->Structure Environment Solvent Environment QY->Environment pH Solution pH QY->pH Concentration Concentration QY->Concentration Chelation Metal Ion Chelation QY->Chelation Rigidity Rigidity Structure->Rigidity Substituents Substituents (EDG/EWG) Structure->Substituents Polarity Polarity Environment->Polarity Viscosity Viscosity Environment->Viscosity Protonation Protonation State pH->Protonation Aggregation Aggregation (ACQ) Concentration->Aggregation CHEF Rigidity (CHEF) Chelation->CHEF

Caption: Factors influencing fluorescence quantum yield.

Troubleshooting_Workflow start Low Quantum Yield Observed check_conc Is concentration > 10 µM? start->check_conc dilute Dilute Sample (Run concentration study) check_conc->dilute Yes check_solvent Is solvent optimized? check_conc->check_solvent No dilute->check_solvent screen_solvent Perform Solvent Screening Protocol check_solvent->screen_solvent No check_ph Is pH optimal? check_solvent->check_ph Yes screen_solvent->check_ph optimize_ph Perform pH Optimization Protocol check_ph->optimize_ph No check_quenchers Check for Quenchers (Oxygen, Metal Ions) check_ph->check_quenchers Yes optimize_ph->check_quenchers end Optimized Signal check_quenchers->end

Caption: Workflow for troubleshooting low quantum yield.

pH_Effects cluster_low_ph Low pH (e.g., < 4) cluster_neutral_ph Optimal pH (e.g., 4-8) cluster_high_ph High pH (e.g., > 9) node_low Structure Phen-N are protonated (N-H+) Fluorescence Quenched or Red-Shifted node_neutral Structure Neutral Form Fluorescence Maximal Quantum Yield node_low->node_neutral Increase pH node_high Structure Hydroxyls are deprotonated (O-) Fluorescence Quenched or Altered node_neutral->node_high Increase pH

Caption: Effect of pH on sensor state and fluorescence.

References

Technical Support Center: Enhancing the Solubility of 1,10-Phenanthroline-4,7-diol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,10-Phenanthroline-4,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for challenges related to the solubility of this compound in biological assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.

Introduction: The Challenge of Solubility

This compound is a heterocyclic organic compound with significant potential in various biological applications, including its role as a chelating agent and its use in the development of therapeutic agents.[1] However, its poor aqueous solubility is a critical bottleneck for its use in physiological buffers and cell culture media.[2][3][4] This guide will explore the underlying principles and provide practical, step-by-step protocols to overcome this limitation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound stems from its molecular structure. The planar, aromatic phenanthroline core is hydrophobic, meaning it does not favorably interact with the polar water molecules. While the two hydroxyl (-OH) groups can participate in hydrogen bonding, the large nonpolar surface area of the molecule dominates, leading to low solubility in water and neutral aqueous buffers.

Q2: What is the first step I should take to dissolve this compound?

A2: The universally recommended first step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for 1,10-phenanthroline and its derivatives.[5] Other options include ethanol and dimethylformamide (DMF).[5] This stock solution can then be serially diluted into your aqueous assay buffer.

Q3: How does pH affect the solubility of this compound?

A3: As a phenolic compound, the solubility of this compound is highly dependent on pH.[6][7] The hydroxyl groups are weakly acidic.

  • At acidic pH (low pH): The hydroxyl groups remain protonated (-OH), and the molecule is neutral.

  • At alkaline pH (high pH): The hydroxyl groups can be deprotonated to form phenolate ions (-O⁻). The introduction of a negative charge increases the molecule's polarity, thereby enhancing its solubility in water.[7]

Therefore, increasing the pH of the aqueous buffer can significantly improve solubility. However, it is crucial to consider the pH stability of the compound and the pH tolerance of your biological system.[8]

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can be used as a last resort to aid dissolution, but it must be done with caution. Excessive heat can lead to the degradation of the compound. It is advisable to perform stability tests if you plan to heat the solution.

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of the compound in your assay. 2. Increase the percentage of DMSO in the final solution (ensure it is within the tolerance limits of your assay). 3. Consider using a different co-solvent in combination with DMSO.[9] 4. Adjust the pH of your aqueous buffer to a more alkaline range, if permissible for your experiment.[10]
Cloudiness or opalescence in the final solution. Formation of fine, colloidal particles of the compound. This can occur even at concentrations below the absolute solubility limit.1. Vortex the solution vigorously. 2. Briefly sonicate the solution in a water bath. 3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.
Inconsistent assay results. The compound may not be fully dissolved, leading to variability in the effective concentration. The compound may be degrading in the solution over time.1. Visually inspect your stock and final solutions for any signs of precipitation before each use. 2. Prepare fresh dilutions from the stock solution for each experiment. It is not recommended to store aqueous solutions for more than a day.[5] 3. Protect stock solutions from light and store them at an appropriate temperature (e.g., -20°C) to minimize degradation.[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 212.21 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 2.12 mg of this compound powder and place it in a sterile vial.

  • Add 1.0 mL of anhydrous, sterile DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, pale yellow solution should be obtained.

  • If complete dissolution is not achieved, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Protocol 2: pH-Modified Dilution for Enhanced Aqueous Solubility

This protocol provides a method for diluting the DMSO stock solution into an aqueous buffer with an adjusted pH to improve solubility.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS, TRIS)

  • Sterile 0.1 M NaOH solution

  • Sterile deionized water

  • pH meter

Procedure:

  • Determine the desired final concentration of this compound and the maximum tolerable DMSO concentration for your assay.

  • Prepare your aqueous buffer.

  • Slowly add small increments of 0.1 M NaOH to the buffer while monitoring the pH. Adjust to a final pH in the alkaline range (e.g., pH 8.0-9.0), ensuring this pH is compatible with your biological system.

  • To prepare the final working solution, add the required volume of the DMSO stock solution to the pH-adjusted buffer. For example, to make a 100 µM solution with 1% DMSO, add 10 µL of the 10 mM stock to 990 µL of the pH-adjusted buffer.

  • Vortex the solution immediately and thoroughly after adding the DMSO stock to prevent precipitation.

  • Use the freshly prepared working solution for your biological assay.

Visualizing the Solubilization Strategy

G A A B B C C E E D D F F G G H H

The Role of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[11][12]

G cluster_0 Aqueous Environment cluster_1 Co-solvent System A Water Molecules (High Polarity) B Hydrophobic Compound (e.g., this compound) A->B Weak Interaction (Leads to Aggregation) C Water + Co-solvent (Reduced Polarity) D Hydrophobic Compound C->D Improved Solvation

Conclusion

Successfully solubilizing this compound is a critical step for its effective use in biological research. By understanding the principles of co-solvency and pH-dependent solubility, researchers can develop robust and reproducible protocols. Always start with a high-quality organic solvent like DMSO to prepare a concentrated stock, and for aqueous dilutions, consider adjusting the pH to a more alkaline range, while being mindful of the constraints of your experimental system.

References

Troubleshooting low yields in the synthesis of 1,10-Phenanthroline-4,7-diol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,10-phenanthroline-4,7-diol and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your synthetic success.

Introduction: The Synthetic Challenge

This compound is a crucial building block in coordination chemistry and the development of functional materials.[1] Its derivatives are explored for a range of applications, from catalysis to medicinal chemistry.[2][3][4] However, the synthesis of these compounds can be fraught with challenges, often leading to disappointingly low yields. This guide provides practical, experience-driven advice to help you overcome these hurdles.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.

Question 1: My reaction is producing a dark, tar-like substance with very little of the desired product. What's going wrong?

Answer: The formation of tar and polymeric materials is a frequent issue, particularly in classical synthetic routes like the Skraup or Doebner-von Miller reactions.[5] This is often due to the polymerization of intermediates under the harsh acidic and high-temperature conditions of the reaction.

Causality Explained:

  • Intermediate Polymerization: In the Skraup synthesis, for example, the dehydration of glycerol forms acrolein, an α,β-unsaturated aldehyde.[6] Under strong acid catalysis, acrolein can readily polymerize, leading to the formation of intractable tars.

  • Uncontrolled Exotherm: The Skraup reaction is notoriously exothermic.[5] Localized overheating can accelerate side reactions, including polymerization and degradation of both starting materials and the desired product.

Proven Solutions:

  • Controlled Reaction Conditions:

    • Temperature Management: Maintain strict control over the reaction temperature. A gradual increase in temperature is often preferable to rapid heating.

    • Moderating Agents: The addition of a moderating agent, such as ferrous sulfate (FeSO₄) or boric acid, can help to control the exotherm by distributing the heat more evenly throughout the reaction mixture.[5]

  • Optimized Reagent Addition:

    • Slow Addition: Add the strong acid (e.g., sulfuric acid) slowly and with vigorous stirring to prevent localized "hot spots."

    • Stoichiometry: Avoid a large excess of the aldehyde or ketone component, as this can increase the likelihood of polymerization.

Question 2: The reaction seems to be incomplete, and I'm recovering a significant amount of starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion is another common source of low yields. This can stem from several factors, including insufficient reaction time, inadequate temperature, or catalyst deactivation.

Causality Explained:

  • Reaction Kinetics: The cyclization and subsequent aromatization steps in phenanthroline synthesis can be slow, especially if sterically hindered substrates are used.

  • Catalyst Issues: In acid-catalyzed reactions, the catalyst concentration can be critical. In metal-catalyzed cross-coupling reactions to produce derivatives, the catalyst can be poisoned or deactivated.

Proven Solutions:

ParameterRecommendationRationale
Reaction Time Monitor the reaction by TLC or LC-MS. Extend the reaction time if starting material is still present.Ensures the reaction has sufficient time to proceed to completion.
Temperature Gradually increase the reaction temperature in increments of 5-10 °C.Higher temperatures can increase the reaction rate, but must be balanced against the risk of side reactions.
Catalyst Loading For acid-catalyzed reactions, ensure sufficient acid is present. For metal-catalyzed reactions, consider a slightly higher catalyst loading or the use of a more active catalyst.Overcomes potential catalyst deactivation and drives the reaction forward.
Question 3: I've managed to synthesize the crude product, but I'm losing a significant amount during purification. What are the best practices for purifying this compound derivatives?

Answer: The purification of this compound and its derivatives can be challenging due to their often poor solubility in common organic solvents and their tendency to chelate with metal ions present in silica gel.

Causality Explained:

  • Low Solubility: The planar, hydrogen-bonding structure of these molecules can lead to low solubility, making traditional crystallization difficult.

  • Chelation on Silica Gel: The nitrogen atoms of the phenanthroline core can chelate with trace metals in standard silica gel, leading to streaking and poor separation during column chromatography.

Proven Solutions:

  • Acid-Base Extraction:

    • This is often a highly effective initial purification step. The basic nitrogen atoms of the phenanthroline can be protonated with a dilute acid (e.g., 5% acetic acid) to bring the compound into the aqueous phase, leaving non-basic impurities behind in an organic layer.[7] The aqueous layer can then be basified to precipitate the purified product.[7]

  • Specialized Chromatography:

    • Deactivated Silica Gel: If column chromatography is necessary, use silica gel that has been deactivated with a base, such as triethylamine, to minimize chelation.

    • Alumina Chromatography: Alumina can sometimes be a better stationary phase than silica gel for these compounds.

  • Recrystallization:

    • While challenging, recrystallization can be effective for obtaining highly pure material. Experiment with a range of solvents, including polar aprotic solvents like DMF or DMSO, often in combination with an anti-solvent. Slow cooling is crucial for the formation of well-defined crystals.[8]

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed CheckReaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckReaction IncompleteReaction Incomplete Reaction (Starting Material Present) CheckReaction->IncompleteReaction High SM SideProducts Significant Side Products (Tar, Polymers) CheckReaction->SideProducts Complex Mixture PurificationLoss Good Conversion, but Low Isolated Yield CheckReaction->PurificationLoss Clean Conversion OptimizeConditions Optimize Reaction Conditions: - Increase Time/Temp - Adjust Catalyst IncompleteReaction->OptimizeConditions ControlExotherm Control Exotherm: - Slow Reagent Addition - Use Moderating Agent SideProducts->ControlExotherm ImprovePurification Improve Purification: - Acid-Base Extraction - Deactivated Silica - Recrystallization PurificationLoss->ImprovePurification Success Improved Yield OptimizeConditions->Success ControlExotherm->Success ImprovePurification->Success SyntheticPathway Start Starting Materials (e.g., o-phenylenediamine, glycerol) Reaction Core Synthesis (Skraup or Friedländer) Start->Reaction Workup Reaction Work-up (Quenching, Neutralization) Reaction->Workup Purification Crude Product Purification (Extraction, Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, IR, MP) Purification->Characterization FinalProduct Pure this compound Derivative Characterization->FinalProduct

References

Stability issues of 1,10-Phenanthroline-4,7-diol in solution and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1,10-Phenanthroline-4,7-diol. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth knowledge and practical troubleshooting advice to ensure the stability and successful application of this compound in your experiments.

Introduction to this compound

This compound is a heterocyclic organic compound with significant potential in various research fields, including analytical chemistry, biochemistry, and drug discovery.[1] Its utility largely stems from its ability to act as a chelating agent for metal ions.[2] However, the dihydroxy-substituted phenanthroline ring also imparts properties that can lead to stability challenges in solution and during storage. Understanding and mitigating these issues is critical for obtaining reliable and reproducible experimental results.

This guide is structured to address the most common questions and problems encountered when working with this compound, providing not just solutions but also the underlying scientific principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and storage of this compound.

Q1: What is the best way to store the solid form of this compound?

A1: The solid compound, which typically appears as a white, gray, or brown crystalline powder, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To minimize degradation, it is advisable to protect it from light and moisture. For long-term storage, keeping the container in a desiccator at room temperature is a good practice.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is practically insoluble in water.[1] For preparing stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used for similar phenolic compounds and phenanthroline derivatives.[3][4] The choice of solvent may depend on the downstream application. For cell-based assays, high-purity, anhydrous DMSO is often the preferred solvent.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, weigh out the desired amount of the solid compound and dissolve it in a minimal amount of the chosen organic solvent (e.g., DMSO). Gentle warming and vortexing can aid in dissolution. Once fully dissolved, the solution can be brought to the final desired concentration with the same solvent. It is recommended to prepare fresh solutions for critical experiments. For less sensitive applications, stock solutions in anhydrous DMSO can be stored for short periods.[5][6]

Q4: How stable are solutions of this compound?

A4: The stability of this compound in solution is influenced by several factors, including the solvent, storage temperature, exposure to light, and the presence of oxygen and metal ions. The hydroxyl groups on the phenanthroline ring make the molecule susceptible to oxidation.[7][8] For optimal stability, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.

Q5: Can I use aqueous buffers to dilute my stock solution?

A5: While the compound is insoluble in water alone, stock solutions made in a water-miscible organic solvent like DMSO can be diluted into aqueous buffers for working solutions. However, it is crucial to be aware of the potential for precipitation, especially at higher concentrations. When diluting, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize the risk of precipitation. Do not store aqueous working solutions for extended periods; they should ideally be prepared fresh for each experiment.[4]

Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues that may arise during your experiments with this compound.

Problem 1: The solid this compound has changed color (e.g., darkened) over time.
  • Potential Cause: This is a common sign of oxidation of the phenolic hydroxyl groups.[9] Exposure to air (oxygen) and light can accelerate this process.

  • Solution:

    • Assess Activity: Before discarding the compound, you may want to test its activity in a non-critical experiment to see if it is still functional for your application.

    • Proper Storage: To prevent this in the future, ensure the solid is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Storing in a desiccator will also help to exclude moisture, which can facilitate degradation.

Problem 2: My this compound solution has turned yellow or brown.
  • Potential Cause: Similar to the solid, this indicates oxidation of the compound in solution. This can be exacerbated by the presence of trace metal ions, which can catalyze the oxidation of phenanthroline derivatives.[10] Exposure to light can also lead to photodegradation.

  • Solution:

    • Discard the Solution: A discolored solution is a clear indicator of degradation and should not be used for quantitative or sensitive experiments.

    • Solvent Purity: Use high-purity, anhydrous solvents to prepare your solutions. Water in solvents like DMSO can increase the rate of degradation for some compounds.[5][6]

    • Degas Solvents: For highly sensitive applications, consider degassing the solvent with an inert gas (argon or nitrogen) before dissolving the compound to remove dissolved oxygen.

    • Storage: Store stock solutions as small, single-use aliquots at -20°C or -80°C in amber vials.

Problem 3: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
  • Potential Cause: This is likely due to the low aqueous solubility of this compound. The final concentration of the compound in your working solution may be above its solubility limit in the aqueous environment. The presence of salts and proteins in cell culture media can further reduce the solubility of organic compounds.

  • Solution:

    • Optimize Dilution: Add the DMSO stock solution to the aqueous buffer or medium dropwise while vigorously vortexing. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

    • Reduce Final Concentration: If precipitation still occurs, you may need to lower the final working concentration of the compound.

    • Check DMSO Percentage: Ensure the final concentration of DMSO in your working solution is as low as possible and is compatible with your experimental system (typically <0.5% for cell-based assays).

    • Pre-warm Medium: Gently warming the aqueous buffer or medium to 37°C before adding the stock solution can sometimes improve solubility.

Problem 4: I am observing inconsistent or no activity of the compound in my biological assay.
  • Potential Cause 1: Degradation of the Compound: As discussed, this compound can degrade in solution. If your stock solution is old or has been improperly stored, the active compound may no longer be present at the expected concentration.

  • Solution 1: Always use freshly prepared or properly stored (frozen, protected from light) stock solutions. It is good practice to qualify a new batch of stock solution with a known positive control experiment if possible.

  • Potential Cause 2: Chelation of Essential Metal Ions: this compound is a metal chelator. In cell culture or enzymatic assays, it may be chelating essential metal ions (e.g., Zn²⁺, Fe²⁺, Mg²⁺) from the medium or from proteins, leading to off-target effects or inhibition of cellular processes.[11]

  • Solution 2:

    • Control Experiments: Include a control with a well-characterized, cell-impermeable chelator (like DTPA) or a cell-permeable chelator with a different metal preference to understand if the observed effect is due to general metal chelation.

    • Metal Supplementation: In some cases, it may be possible to supplement the medium with specific metal ions to counteract the chelating effect, although this should be done with caution as it can also lead to the formation of metal-phenanthroline complexes with their own biological activities.

  • Potential Cause 3: Interference with Assay Readout: If you are using a fluorescence-based assay, be aware that phenanthroline derivatives can have their own fluorescent properties or can quench the fluorescence of other molecules.[12]

  • Solution 3: Run a control with just this compound in the assay buffer to check for any background fluorescence or quenching effects at the excitation and emission wavelengths you are using.

Experimental Protocols and Data

Protocol for Preparation and Storage of a 10 mM Stock Solution in DMSO
  • Preparation:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh out 2.12 mg of the compound (MW: 212.2 g/mol ) in a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in amber, screw-cap microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

    • Avoid repeated freeze-thaw cycles. Discard any unused portion of a thawed aliquot.

Data Summary: Solvent and Storage Recommendations
ParameterRecommendationRationale
Solid Storage Room temperature, dry, dark, tightly sealedPrevents oxidation and photodegradation.
Recommended Solvents Anhydrous DMSO, EthanolGood solubility for many phenanthroline derivatives and phenolic compounds.[3][4]
Stock Solution Storage -20°C to -80°C, protected from lightMinimizes degradation over time.
Working Solution (Aqueous) Prepare fresh before useLow aqueous solubility and potential for rapid degradation.

Visualizations

Potential Degradation Pathway of this compound

DegradationPathway cluster_conditions Degradation Factors PhenanthrolineDiol This compound OxidizedIntermediate Phenoxy Radical Intermediate PhenanthrolineDiol->OxidizedIntermediate Oxidation PhenanthrolineDione 1,10-Phenanthroline-4,7-dione OxidizedIntermediate->PhenanthrolineDione Further Oxidation PolymerizedProducts Polymerized Products OxidizedIntermediate->PolymerizedProducts Radical Coupling Oxygen Oxygen (O2) Light Light (hν) MetalIons Metal Ions (e.g., Cu²⁺, Fe³⁺) TroubleshootingWorkflow Start Experimental Issue Observed Precipitation Precipitate in Working Solution? Start->Precipitation ColorChange Solution Discolored? Precipitation->ColorChange Precipitation_No OptimizeDilution Optimize Dilution Protocol (e.g., dropwise addition, vortexing) Precipitation->OptimizeDilution Precipitation_Yes InconsistentResults Inconsistent/No Activity? ColorChange->InconsistentResults ColorChange_No DiscardSolution Discard Solution & Prepare Fresh ColorChange->DiscardSolution ColorChange_Yes CheckDegradation Check for Compound Degradation (Use fresh stock) InconsistentResults->CheckDegradation InconsistentResults_Yes Precipitation_Yes Yes Precipitation_No No LowerConcentration Lower Final Working Concentration OptimizeDilution->LowerConcentration ColorChange_Yes Yes ColorChange_No No ReviewStorage Review Storage Conditions (light, temp, solvent purity) DiscardSolution->ReviewStorage InconsistentResults_Yes Yes ChelationEffects Consider Chelation Effects (Run controls) CheckDegradation->ChelationEffects AssayInterference Test for Assay Interference (e.g., fluorescence quenching) ChelationEffects->AssayInterference

References

Technical Support Center: Overcoming Interference in Metal Ion Detection with 1,10-Phenanthroline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 1,10-Phenanthroline-4,7-diol in metal ion detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges during experimentation. Our goal is to ensure the integrity and accuracy of your results by leveraging our expertise in the field.

Introduction

This compound is a versatile heterocyclic organic compound widely recognized for its potent chelating properties.[1] As a derivative of 1,10-phenanthroline, it forms stable complexes with a variety of metal ions, making it an invaluable tool in analytical chemistry, particularly for the spectrophotometric quantification of ions like iron(II).[1][2] However, like any sensitive analytical method, its application is not without challenges. The presence of interfering ions, improper sample preparation, and suboptimal reaction conditions can all lead to inaccurate measurements. This guide provides a structured approach to identifying and mitigating these interferences.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of this compound for metal ion detection.

Q1: What is the primary mechanism of metal ion detection using this compound?

A1: The detection mechanism is based on the formation of a stable, colored complex between this compound and the target metal ion. As a bidentate ligand, two nitrogen atoms in the phenanthroline ring system donate a lone pair of electrons to the metal ion, forming strong coordinate bonds.[3] This complex exhibits a characteristic absorbance at a specific wavelength (e.g., 510 nm for the iron(II) complex), and the intensity of the color is directly proportional to the concentration of the metal ion in the solution, allowing for quantitative analysis via spectrophotometry.[2]

Q2: Which metal ions can interfere with the detection of my target ion?

A2: Several transition metal ions can form complexes with 1,10-phenanthroline derivatives and therefore potentially interfere with your analysis. These include, but are not limited to, copper (Cu²⁺), zinc (Zn²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and lead (Pb²⁺).[4][5] The extent of interference depends on the concentration of the interfering ion and its complex formation constant with the ligand relative to the target ion.

Q3: Why is pH control important in my experiment?

A3: The pH of the reaction mixture is critical because it affects both the protonation state of the this compound and the speciation of the metal ions. The nitrogen atoms on the phenanthroline ring can be protonated at low pH, which prevents them from coordinating with the metal ion. Conversely, at high pH, many metal ions will precipitate as hydroxides, rendering them unavailable for complexation. Therefore, maintaining an optimal pH range, typically buffered, is essential for reproducible and accurate results.

Q4: Can I use this compound to detect Fe³⁺?

A4: The standard 1,10-phenanthroline assay is specific for the detection of ferrous iron (Fe²⁺). To measure total iron, any ferric iron (Fe³⁺) present in the sample must first be reduced to Fe²⁺. A common and effective reducing agent for this purpose is hydroxylamine hydrochloride.[2]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no color development 1. Incorrect pH of the reaction buffer.2. Insufficient concentration of this compound.3. Target metal ion is in the wrong oxidation state (e.g., Fe³⁺ instead of Fe²⁺).4. Presence of strong competing chelating agents in the sample matrix.1. Verify and adjust the pH of your buffer to the optimal range for complex formation.2. Increase the concentration of the this compound solution.3. For total iron analysis, ensure complete reduction of Fe³⁺ by adding a suitable reducing agent like hydroxylamine hydrochloride.[2]4. Consider sample pre-treatment steps like digestion or extraction to remove interfering substances.
High background absorbance 1. Turbidity in the sample.2. Contaminated reagents or glassware.3. Precipitation of the metal-phenanthroline complex.1. Filter or centrifuge the sample to remove any particulate matter.2. Use high-purity reagents and thoroughly clean all glassware.3. Adjust the pH or dilute the sample to prevent precipitation.
Inconsistent or non-reproducible results 1. Fluctuation in reaction temperature.2. Variable incubation times.3. Pipetting errors.4. Degradation of stock solutions.1. Perform the assay at a constant, controlled temperature.2. Use a timer to ensure consistent incubation times for all samples and standards.3. Calibrate your pipettes regularly and use proper pipetting techniques.4. Prepare fresh stock solutions of this compound and the metal ion standards regularly.
Interference from other metal ions 1. Presence of other metal ions that form colored complexes with this compound.1. Use a masking agent to selectively complex the interfering ion. For example, citrate or tartrate can mask certain metal ions.2. Adjust the pH to a value where the complex of the target ion is stable, but the complex of the interfering ion is not.3. If possible, use a separation technique like ion-exchange chromatography to remove the interfering ions prior to analysis.

Experimental Workflow & Protocols

General Workflow for Fe²⁺ Detection

The following diagram illustrates a typical workflow for the spectrophotometric determination of Fe²⁺ using this compound.

Fe_Detection_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Aqueous Sample (containing Fe²⁺/Fe³⁺) Reduction Reduction Step (add Hydroxylamine HCl for total Fe) Sample->Reduction Optional Buffer Add pH Buffer Reduction->Buffer Phen Add this compound Buffer->Phen Incubation Incubate for Color Development Phen->Incubation Spectro Measure Absorbance at 510 nm Incubation->Spectro Calc Calculate Fe²⁺ Concentration Spectro->Calc

Caption: Workflow for Fe²⁺ detection.

Step-by-Step Protocol for Total Iron Determination

This protocol is adapted from standard methods for iron analysis.[2][6]

  • Preparation of Reagents:

    • Standard Iron Solution (100 ppm Fe): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid to prevent hydrolysis and oxidation.

    • This compound Solution (0.1% w/v): Dissolve the required amount of this compound in deionized water. Gentle heating may be required.

    • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve hydroxylamine hydrochloride in deionized water.

    • Buffer Solution (e.g., Sodium Acetate): Prepare a buffer solution to maintain the optimal pH.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions with known iron concentrations by diluting the standard iron solution.

    • To each standard, add the hydroxylamine hydrochloride solution, the buffer solution, and the this compound solution.

    • Allow the color to develop for a specified time (e.g., 10 minutes).[2]

    • Measure the absorbance of each standard at 510 nm using a spectrophotometer.

    • Plot a graph of absorbance versus iron concentration to create a calibration curve.

  • Sample Analysis:

    • Take a known volume of your sample.

    • Follow the same procedure as for the standards: add hydroxylamine hydrochloride, buffer, and this compound solution.

    • After the same incubation period, measure the absorbance of the sample.

    • Use the calibration curve to determine the concentration of iron in your sample.

Visualizing the Chelation Process

The following diagram illustrates the formation of the tris(this compound)iron(II) complex.

Caption: Fe²⁺ chelation by this compound.

Concluding Remarks

The successful application of this compound in metal ion detection hinges on a thorough understanding of the underlying chemistry and potential sources of interference. By carefully controlling experimental parameters and implementing the troubleshooting strategies outlined in this guide, researchers can achieve highly accurate and reproducible results. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Optimizing 1,10-Phenanthroline-4,7-diol in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,10-Phenanthroline-4,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to help you optimize the performance of this versatile ligand in your catalytic reactions. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure your experiments are both successful and reproducible.

Introduction to this compound in Catalysis

This compound is a specialized ligand increasingly utilized in catalysis. Its dihydroxy functionality at the 4 and 7 positions introduces unique electronic and steric properties compared to the parent 1,10-phenanthroline. These hydroxyl groups can influence the ligand's solubility, its coordination chemistry with metal centers, and the overall stability and activity of the resulting catalyst.[1] This guide will address common challenges and provide actionable solutions for optimizing its use, particularly in transition metal-catalyzed reactions such as cross-couplings.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is primarily used as a chelating ligand for transition metals like copper and iron.[2][3][4] Its derivatives have shown significant efficacy in promoting copper-catalyzed reactions, such as N-arylation of imidazoles and other cross-coupling reactions.[5][6] The diol functionality can be leveraged to tune the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity. It is also explored in the development of novel materials like sensors and catalysts due to its unique electronic properties and ability to form stable complexes.[1]

Q2: How does this compound differ from unsubstituted 1,10-phenanthroline as a ligand?

A2: The key difference lies in the hydroxyl groups at the 4 and 7 positions. These electron-donating groups can increase the electron density at the nitrogen atoms, potentially strengthening the bond with the metal center and stabilizing higher oxidation states. However, the hydroxyl protons are acidic and can be deprotonated under basic reaction conditions, which can impact the ligand's charge and coordination mode. This also presents opportunities for solubility in more polar or aqueous solvent systems, which can be a significant advantage in certain applications.

Q3: What are the typical storage and handling recommendations for this compound?

A3: this compound is a crystalline powder that is generally stable at room temperature.[1] However, like many organic ligands, it is advisable to store it in a cool, dry place, away from light and strong oxidizing agents. For sensitive catalytic applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent potential degradation.

Q4: Can the hydroxyl groups of this compound interfere with my catalytic reaction?

A4: Yes, the hydroxyl groups can participate in the reaction in several ways. They can be deprotonated by a base, potentially altering the ligand's electronic properties or creating a dianionic ligand. In some cases, they might coordinate to the metal center or interact with substrates and reagents through hydrogen bonding. This can be either beneficial or detrimental depending on the specific reaction mechanism. For instance, in reactions sensitive to protic sources, these hydroxyl groups could act as an internal proton source or sink.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Low or No Catalytic Activity

Symptoms:

  • The reaction does not proceed to completion, or the conversion of starting material is very low.

  • No product formation is observed.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Incomplete Ligand-Metal Complex Formation The active catalyst is the in-situ formed complex of this compound and the metal salt. Inefficient complexation leads to a low concentration of the active catalytic species.1. Pre-formation of the Catalyst: Consider pre-stirring the metal salt and the ligand in the reaction solvent for 15-30 minutes before adding the other reagents. 2. Solvent Choice: Ensure the solvent can dissolve both the metal precursor and the ligand. The diol's polarity might necessitate different solvents than unsubstituted phenanthroline.
Inappropriate Base The hydroxyl groups of the ligand are acidic. A strong base might deprotonate the ligand, which could either be required for catalysis or could lead to catalyst deactivation.1. Base Screening: Test a range of bases with varying pKa values (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). 2. Stoichiometry of Base: The amount of base may need to be adjusted to account for the acidic protons on the ligand in addition to the requirements of the catalytic cycle.
Oxidative Degradation of the Ligand or Catalyst Phenolic compounds can be susceptible to oxidation, especially at elevated temperatures in the presence of air and a redox-active metal.1. Degas Solvents: Thoroughly degas all solvents and reagents. 2. Inert Atmosphere: Run the reaction under a strict inert atmosphere of argon or nitrogen.
Issue 2: Poor Reproducibility and Inconsistent Yields

Symptoms:

  • Significant variations in product yield between identical reaction setups.

  • Reaction performance is sensitive to minor changes in conditions.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Sensitivity to Air and Moisture Some catalytic cycles, particularly those involving low-valent metal species (e.g., Cu(I)), are highly sensitive to oxygen. Water can also interfere with certain bases or intermediates.1. Glovebox Technique: For highly sensitive reactions, consider setting up the experiment inside a glovebox. 2. Drying of Reagents: Ensure all reagents, solvents, and glassware are rigorously dried before use.
Variable Quality of Ligand or Metal Precursor Impurities in the ligand or metal salt can inhibit or poison the catalyst.1. Purity Check: Verify the purity of your this compound and metal salt using techniques like NMR or melting point analysis. 2. Use High-Purity Reagents: Source reagents from a reputable supplier.
Reaction Heterogeneity The ligand, catalyst, or base may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and inconsistent reaction rates.1. Solubility Test: Perform a solubility test of all components in the chosen solvent at the reaction temperature. 2. Co-solvent System: Consider using a co-solvent system to improve solubility.
Issue 3: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in GC/LC-MS corresponding to undesired products.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Homocoupling of Substrates This is a common side reaction in many cross-coupling reactions, often favored at higher temperatures or catalyst loadings.1. Optimize Temperature: Screen a range of lower reaction temperatures. 2. Adjust Catalyst Loading: Reduce the catalyst and/or ligand concentration.
Reaction with the Ligand The hydroxyl groups on the ligand could potentially react with electrophilic substrates or intermediates, leading to ligand modification and catalyst deactivation.1. Protecting Groups: In extreme cases, consider protecting the hydroxyl groups (e.g., as methoxy or silyl ethers) to prevent their participation in the reaction.[5] This allows for a direct comparison with electronically similar but non-protic ligands.
Decomposition of Catalyst or Substrates High reaction temperatures or prolonged reaction times can lead to the decomposition of sensitive functional groups on the substrates or the catalyst itself.1. Time Course Study: Monitor the reaction progress over time to determine the optimal reaction duration and avoid over-running the reaction. 2. Lower Temperature: If possible, investigate if the reaction can proceed efficiently at a lower temperature.

Experimental Protocols & Visualizations

Protocol: General Procedure for a Copper-Catalyzed N-Arylation

This protocol is a general starting point and should be optimized for your specific substrates.

  • To an oven-dried reaction vessel, add CuI (5 mol%), this compound (10 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add the aryl halide (1.0 equivalent) and the amine/imidazole (1.2 equivalents).

  • Add degassed solvent (e.g., DMF, DMSO, or toluene) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography.

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield or No Reaction check_catalyst Verify Catalyst Formation & Stability start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Evaluate Reagent Purity & Stoichiometry start->check_reagents catalyst_preform Action: Pre-form catalyst complex check_catalyst->catalyst_preform Incomplete complexation? catalyst_inert Action: Ensure strict inert atmosphere check_catalyst->catalyst_inert Catalyst decomposition? cond_base Action: Screen different bases check_conditions->cond_base Base incompatibility? cond_solvent Action: Test alternative solvents check_conditions->cond_solvent Solubility issues? cond_temp Action: Optimize temperature check_conditions->cond_temp Decomposition or slow kinetics? reagent_purity Action: Confirm purity of ligand/metal check_reagents->reagent_purity Impure reagents? reagent_stoich Action: Verify stoichiometry check_reagents->reagent_stoich Incorrect ratios? end Optimized Reaction catalyst_preform->end catalyst_inert->end cond_base->end cond_solvent->end cond_temp->end reagent_purity->end reagent_stoich->end

Caption: A decision tree for troubleshooting low-yield catalytic reactions.

Diagram: Simplified Catalytic Cycle for Cu-Catalyzed N-Arylation

Catalytic_Cycle cluster_legend L = this compound Nu = Nucleophile (e.g., Amine) CuI_L L-Cu(I)-X CuIII_complex L-Cu(III)(Nu)(Ar)(X) CuI_L->CuIII_complex CuIII_complex->CuI_L Product Ar-Nu CuIII_complex->Product Reductive Elimination CuI_Nu L-Cu(I)-Nu CuI_Nu->CuIII_complex Ligand Exchange ArX Ar-X ArX->CuIII_complex Oxidative Addition NuH Nu-H NuH->CuI_Nu Deprotonation Base Base

Caption: A simplified representation of a copper-catalyzed N-arylation cycle.

References

Preventing photobleaching of 1,10-Phenanthroline-4,7-diol fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,10-Phenanthroline-4,7-diol and its derivatives as fluorescent probes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of photobleaching. Our goal is to equip you with the knowledge to mitigate signal loss and ensure the acquisition of high-quality, reproducible data.

Understanding Photobleaching of this compound Probes

Photobleaching, or the irreversible loss of fluorescence upon exposure to light, is a critical issue in fluorescence microscopy.[1][2] For fluorescent probes like this compound, this phenomenon arises from the photochemical destruction of the fluorophore, often mediated by reactive oxygen species (ROS).[3] The process is initiated when the probe absorbs light, transitioning to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a fraction can transition to a long-lived triplet state.[2] This triplet state is highly reactive and can interact with molecular oxygen to generate damaging ROS, such as singlet oxygen, which in turn chemically alters the probe, rendering it non-fluorescent.[3][4]

The 1,10-phenanthroline scaffold is a robust heterocyclic aromatic compound.[5] However, like all organic fluorophores, it is susceptible to photobleaching, a process that can be exacerbated by the very light used to excite it. Furthermore, as 1,10-phenanthroline derivatives are frequently employed as chelating agents for metal ions, the coordination environment can significantly influence their photophysical properties and photostability.[6][7][8][9] For instance, the binding of certain transition metals can lead to fluorescence quenching, a separate phenomenon from photobleaching but one that also results in signal loss.[6][8]

This guide will walk you through the common causes of photobleaching with this compound probes and provide actionable strategies to minimize its impact on your experiments.

Troubleshooting Guide: Diminishing Fluorescence Signal

Here, we address specific issues you may encounter with your this compound probes in a question-and-answer format.

Question 1: My fluorescence signal is fading rapidly during image acquisition. What are the likely causes and immediate actions I can take?

Answer: Rapid signal loss during imaging is a classic sign of photobleaching. The primary culprits are excessive excitation light intensity and prolonged exposure times.[1]

  • Immediate Actions:

    • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Employ neutral density (ND) filters to attenuate the excitation light without altering its spectral quality.[1]

    • Minimize Exposure Time: Decrease the camera exposure time or increase the scanning speed on a confocal microscope.[1] Avoid unnecessarily long exposures, especially during initial sample focusing and area selection.

    • Limit Continuous Exposure: Use the shutter to block the excitation light path when not actively acquiring images.[10] For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.

Question 2: I've optimized my imaging parameters, but I'm still observing significant photobleaching. What other strategies can I employ?

Answer: If optimizing imaging conditions is insufficient, the next step is to chemically modify the sample's environment to be more protective against photobleaching. This is achieved by using antifade reagents.

  • Advanced Strategies:

    • Incorporate Antifade Reagents: Antifade reagents are chemical cocktails that suppress photobleaching by scavenging for reactive oxygen species.[11] They are a crucial component of mounting media for fixed samples and can also be added to live-cell imaging media.[12][13]

    • Consider the Probe's Chemical Environment: The pH of your buffer can influence the fluorescence of some probes.[14] For phenanthroline-based probes used for metal ion sensing, ensure that the buffer composition does not interfere with the probe's binding affinity or photophysics.

Question 3: I am using a this compound-based probe to detect a specific metal ion. Could the metal itself be affecting the signal stability?

Answer: Yes, the interaction with metal ions can significantly impact the fluorescence of your probe.

  • Causality and Considerations:

    • Fluorescence Quenching: Many transition metal ions are known to quench fluorescence through mechanisms like photoinduced electron transfer (PET) or energy transfer.[6][8] This is a distinct process from photobleaching but results in a diminished signal. Ensure that the observed signal loss is not due to the intrinsic properties of the probe-metal complex.

    • Photostability of the Complex: The formation of a metal complex can either enhance or decrease the photostability of the phenanthroline probe. The specific metal ion and the resulting coordination geometry play a crucial role. It is advisable to consult literature on the photophysical properties of similar phenanthroline-metal complexes to anticipate potential issues.[7]

Frequently Asked Questions (FAQs)

Q1: What are antifade reagents and how do they work?

A1: Antifade reagents are compounds added to mounting or imaging media to reduce photobleaching.[11] They primarily function as reactive oxygen species (ROS) scavengers.[3] Common antifade agents include:

  • n-Propyl Gallate (NPG): An antioxidant that effectively reduces the fading of many fluorophores.[15][16]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A singlet oxygen quencher.[14]

  • p-Phenylenediamine (PPD): A potent antifade agent, though it can be toxic and may cause background fluorescence at acidic pH.[17]

  • Trolox: A water-soluble analog of Vitamin E used in live-cell imaging to reduce photobleaching and phototoxicity.[12][18][19]

Q2: Can I prepare my own antifade mounting medium?

A2: Yes, several well-established recipes are available for preparing your own antifade mounting media, which can be a cost-effective alternative to commercial products.[11][16][17][20] See the "Experimental Protocols" section below for detailed recipes.

Q3: Are there any downsides to using antifade reagents?

A3: While highly beneficial, some antifade reagents can have drawbacks. Some may reduce the initial fluorescence intensity of the probe, though they significantly slow the rate of fading over time.[11] Certain antifade agents may also be incompatible with specific fluorophores, leading to quenching of the signal.[21] It is always recommended to test a new antifade reagent with your specific probe and sample type.

Q4: How does the choice of fluorophore impact photostability?

A4: The intrinsic chemical structure of a fluorophore is a primary determinant of its photostability.[22] While you may be constrained to using a this compound-based probe for its specific sensing capabilities, it is worth noting that modern synthetic dyes (e.g., Alexa Fluor, DyLight series) are generally engineered for enhanced photostability compared to traditional fluorophores.[2]

Data Presentation

Table 1: Qualitative Comparison of Common Antifade Reagents

Antifade ReagentPrimary MechanismRecommended ForPotential Drawbacks
n-Propyl Gallate (NPG) Antioxidant/ROS ScavengerFixed CellsCan reduce initial fluorescence intensity.
DABCO Singlet Oxygen QuencherFixed CellsMay be less effective than PPD for some dyes.
p-Phenylenediamine (PPD) Potent AntioxidantFixed CellsCan be toxic, may cause background fluorescence if pH is not optimal.
Trolox ROS ScavengerLive CellsOptimal concentration is cell-type dependent.[18][19]
Commercial Mountants Proprietary FormulationsFixed and Live CellsGenerally optimized for performance and ease of use, but can be costly.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol is adapted from established laboratory recipes.[15][16]

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2g of n-propyl gallate (Sigma P3130) in 10 mL of dimethyl sulfoxide (DMSO). Note: n-propyl gallate has poor solubility in aqueous solutions.[15][16]

  • Prepare the final mounting medium: In a conical tube, thoroughly mix 1 mL of 10X PBS with 9 mL of glycerol (ACS grade, 99-100% purity).

  • While rapidly stirring or vortexing the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.

  • Aliquot into light-protected tubes and store at -20°C. The medium is stable for several months.

Protocol 2: Preparation of DABCO Antifade Mounting Medium

This protocol is adapted from established laboratory recipes.[14][17][20]

  • Prepare a solution of 90% glycerol in 1X PBS. For a 10 mL final volume, mix 9 mL of glycerol with 1 mL of 10X PBS.

  • Add DABCO: Weigh out 0.1 g of DABCO (1,4-diazabicyclo[2.2.2]octane, Sigma D2522) and add it to the glycerol/PBS solution to achieve a final concentration of 1% (w/v).

  • Dissolve the DABCO: Mix thoroughly for several hours or overnight until the DABCO is completely dissolved. Gentle warming can aid dissolution.

  • Adjust pH if necessary: For certain fluorophores like FITC, adjusting the pH to 8.0-8.5 can enhance fluorescence.[14]

  • Store in the dark at 4°C or -20°C.

Protocol 3: Using Trolox for Live-Cell Imaging

This protocol is based on manufacturer's recommendations and published studies.[18][19]

  • Prepare your live-cell imaging sample in your preferred culture medium or imaging buffer.

  • Dilute the VectaCell™ Trolox stock solution (100 mM in ethanol) into the imaging medium. The recommended final concentration is between 0.1 mM and 1 mM.[18][19]

  • Optimization is key: The optimal working concentration of Trolox can vary depending on the cell type and their sensitivity to hypoxia. It is advisable to perform a titration to determine the highest concentration that does not adversely affect cell viability or the biological process under investigation.[18][19]

  • Include appropriate controls: As the Trolox stock is dissolved in ethanol, ensure you have a vehicle control (imaging media with the corresponding amount of ethanol) to account for any effects of the solvent.[19]

  • Proceed with your live-cell imaging experiment, having minimized photobleaching and phototoxicity.

Visualizations

Photobleaching_Pathway cluster_fluorophore This compound Probe cluster_processes Photophysical Processes cluster_damage Photodamage Pathway S0 Ground State (S0) Excitation Light Absorption (Excitation) S0->Excitation Bleached Photobleached Probe (Non-fluorescent) S1 Excited Singlet State (S1) Fluorescence Fluorescence S1->Fluorescence hν' ISC Intersystem Crossing (ISC) S1->ISC Quenching Non-radiative Decay S1->Quenching T1 Excited Triplet State (T1) Oxygen Molecular Oxygen (3O2) T1->Oxygen Energy Transfer Excitation->S1 Fluorescence->S0 ISC->T1 Quenching->S0 ROS Reactive Oxygen Species (ROS) (e.g., 1O2) Oxygen->ROS ROS->S0 Chemical Reaction

Caption: The Jablonski diagram illustrating the photobleaching pathway of a fluorescent probe.

Troubleshooting_Workflow Start Start: Rapid Signal Fading Observed Optimize Optimize Imaging Parameters? - Reduce light intensity - Decrease exposure time - Minimize continuous exposure Start->Optimize Antifade Incorporate Antifade Reagents? - NPG, DABCO for fixed cells - Trolox for live cells Optimize->Antifade No Improved Signal Stability Improved Optimize->Improved Yes CheckEnv Evaluate Probe Environment? - pH of buffer - Potential metal ion quenching Antifade->CheckEnv No Antifade->Improved Yes CheckEnv->Improved Yes FurtherHelp Consult Further Literature/ Contact Technical Support CheckEnv->FurtherHelp No

Caption: A troubleshooting workflow for addressing photobleaching of fluorescent probes.

References

Technical Support Center: Purification of High-Purity 1,10-Phenanthroline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of high-purity 1,10-Phenanthroline-4,7-diol. This document offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experimental work.

Introduction to this compound and the Importance of Purity

This compound is a heterocyclic organic compound with significant applications in various scientific fields. Its ability to chelate metal ions makes it a valuable reagent in analytical chemistry for the detection and quantification of metals.[1] Furthermore, its derivatives are explored in medicinal chemistry for their potential therapeutic properties and in materials science for the development of novel functional materials. The purity of this compound is paramount for these applications, as impurities can interfere with metal complexation, alter biological activity, and affect the performance of materials.

This guide provides practical, field-proven insights into common purification techniques, including acid-base purification, recrystallization, and column chromatography, to help you achieve the desired purity for your research and development needs.

Core Purification Strategies: A Visual Overview

The purification of this compound often involves a multi-step approach to remove different types of impurities. The following workflow provides a general overview of the purification process.

References

Validation & Comparative

A Comparative Guide to N,N'-Chelating Ligands: 1,10-Phenanthroline-4,7-diol vs. 2,2'-Bipyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Decisive Role of Ligand Architecture in Coordination Chemistry

In the design of functional metal complexes for catalysis, materials science, and drug development, the choice of ligand is paramount. The ligand framework dictates not only the stability and geometry of the resulting complex but also fine-tunes its electronic, photophysical, and electrochemical properties. Among the most ubiquitous and foundational N-heterocyclic ligands are 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen). While bpy has long been a benchmark due to its versatility and robust coordination chemistry, the strategic functionalization of the more rigid phenanthroline scaffold offers a pathway to enhanced performance and novel reactivity.[1][2][3]

This guide provides a comparative analysis of the classic 2,2'-bipyridine against a functionally sophisticated alternative: 1,10-Phenanthroline-4,7-diol (phen-diol). We will dissect their intrinsic structural and electronic differences, evaluate their coordination behavior with transition metals, and present experimental data to contrast their performance in applications where photophysical and electrochemical properties are critical. This analysis aims to equip researchers with the insights needed to select the optimal ligand scaffold for their specific application, moving beyond standard choices to rationally designed molecular systems.

Part 1: Structural and Electronic Foundations

The fundamental differences between bpy and phen-diol arise from two key features: skeletal rigidity and electronic modification through substitution.

2,2'-Bipyridine (bpy): The Flexible Archetype

2,2'-Bipyridine consists of two pyridine rings connected by a C2-C2' single bond. This bond allows for free rotation in the uncoordinated state, resulting in an equilibrium between cis and trans conformers. For chelation to a single metal center to occur, the ligand must adopt the higher-energy cis conformation. This conformational flexibility, while making the ligand versatile, introduces an energetic penalty upon coordination compared to pre-organized ligands.[2]

Electronically, bpy is an effective σ-donor through its nitrogen lone pairs and a moderate π-acceptor, capable of stabilizing low-valent metal centers via π-backbonding into its π* orbitals.[4][5] Its complexes are known for their characteristic metal-to-ligand charge transfer (MLCT) transitions, which are central to their rich photophysical and electrochemical behavior.[4]

This compound (phen-diol): A Rigid, Electron-Rich Scaffold

In contrast, the 1,10-phenanthroline core of phen-diol is a planar, rigid system. The nitrogen atoms are locked in a cis orientation, making it a pre-organized chelating ligand. This rigidity minimizes the entropic penalty and strain energy associated with complex formation, generally leading to complexes with higher thermodynamic stability than their bpy analogues.[2][6]

The defining feature of phen-diol is the presence of hydroxyl (-OH) substituents at the 4 and 7 positions. These groups act as powerful electron-donating groups (EDGs) through resonance, significantly altering the electronic landscape of the phenanthroline system. This has two profound consequences:

  • Electronic Tuning: The EDGs raise the energy of the ligand's π orbitals (including the HOMO), which in turn destabilizes the metal d-orbitals upon coordination. This makes the metal center more electron-rich and easier to oxidize.

  • pH-Responsiveness: The hydroxyl groups are acidic and can be deprotonated to form phenolate anions. This deprotonation dramatically increases the electron-donating ability of the ligand, providing a mechanism for pH-switching of the complex's electronic, optical, and redox properties.[7]

Figure 1: Structural comparison of flexible 2,2'-bipyridine and the rigid this compound.

Part 2: Coordination Behavior and Complex Stability

The stability of a metal complex is quantified by its stability constant (log K or log β), with higher values indicating stronger metal-ligand interactions.[8] The differences in rigidity and electronics between bpy and phen-diol directly translate to differing complex stabilities.

The chelate effect —the enhanced stability of complexes with chelating ligands over those with analogous monodentate ligands—is strong for both bpy and phen-diol, as they both form stable five-membered rings with metal ions.[8][9] However, phenanthroline complexes are consistently found to be more stable than the corresponding bipyridine complexes. This is attributed to the pre-organized nature of the phenanthroline scaffold, which does not require the payment of an energetic penalty to adopt the correct conformation for chelation.[2]

The electron-donating hydroxyl groups on phen-diol further enhance this stability by increasing the electron density on the nitrogen donors, leading to a stronger M-N bond.

Metal IonLigandlog β₂log β₃
Fe(II)2,2'-Bipyridine17.623.5
Fe(II)1,10-Phenanthroline21.3-
Ni(II)2,2'-Bipyridine13.719.8
Ni(II)1,10-Phenanthroline14.824.8
Cu(II)2,2'-Bipyridine13.817.8
Cu(II)1,10-Phenanthroline15.821.0

Table 1. Comparison of overall stability constants (log β) for M(II) complexes with 2,2'-bipyridine and 1,10-phenanthroline in aqueous solution. Data for phenanthroline serves as a baseline for phen-diol, whose stability is expected to be comparable or slightly higher due to electronic effects. (Data compiled from multiple sources for illustrative purposes).[10][11][12][13][14]

Part 3: Performance Comparison in Functional Applications

The true utility of a ligand is demonstrated by the performance of its metal complexes. Here, we compare the photophysical and electrochemical properties imparted by bpy and phen-diol.

Photophysical Properties

The luminescence of transition metal complexes, such as the canonical [Ru(bpy)₃]²⁺, typically arises from an MLCT excited state.[15][16] The energy of this state, and thus the emission wavelength, is highly sensitive to the ligand's electronic properties.

  • Bipyridine Complexes: [Ru(bpy)₃]²⁺ is the benchmark luminophore, with strong absorption in the visible region and an emission maximum around 620 nm in acetonitrile. Its photophysical properties are well-understood and serve as a reliable standard.[17][18]

  • Phen-diol Complexes: The electron-donating -OH groups in phen-diol raise the HOMO level of the ligand, decreasing the HOMO-LUMO gap. This leads to a red-shift in both the absorption (MLCT) and emission spectra compared to complexes with unsubstituted phenanthroline or bipyridine. Furthermore, deprotonation of the hydroxyl groups in basic media creates a much more electron-rich phenolate ligand, causing a significant additional red-shift. This pH-dependent emission makes phen-diol an excellent candidate for developing luminescent pH sensors.[7]

Complexλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Key Feature
[Ru(bpy)₃]²⁺~450~620~0.095 (in MeCN)Benchmark luminophore
[Ru(phen)₃]²⁺~448~610~0.11 (in MeCN)Higher rigidity, slightly higher Φ
[Ru(bpy)₂(phen-diol)]²⁺>450 (est.)>620 (est.)pH-dependentTunable emission via protonation state

Table 2. Comparative photophysical data for representative Ruthenium(II) complexes. Estimated values for the phen-diol complex are based on established electronic substituent effects.[16][19][20]

Electrochemical Properties

The redox potential of a complex is a critical parameter in applications like catalysis, solar cells, and electro-optic materials.[21][22]

  • Bipyridine Complexes: The [Ru(bpy)₃]²⁺/³⁺ couple occurs at approximately +1.26 V vs. SCE. The ligands also undergo successive, reversible one-electron reductions at negative potentials.[4][23]

  • Phen-diol Complexes: The electron-donating nature of the phen-diol ligand makes the metal center more electron-rich and thus easier to oxidize. The Ru(II)/Ru(III) couple for a [Ru(phen-diol)]-containing complex is therefore expected to be shifted to a significantly lower (less positive) potential compared to [Ru(bpy)₃]²⁺. This shift can be modulated by pH, as the deprotonated phenolate form is a much stronger donor, further decreasing the oxidation potential. This electrochemical tunability is highly desirable for designing catalysts where the operating potential needs to be precisely controlled.[24]

G Electronic Effects of Ligand Substitution bpy LUMO (π*) ... HOMO (d) bpy:f2->bpy:f0 ΔE (MLCT) phendiol LUMO (π*) ... HOMO (d) bpy:f0->phendiol:f0 phendiol:f2->bpy:f2 phendiol:f2->phendiol:f0 ΔE (MLCT) phenolate LUMO (π*) ... HOMO (d) phendiol:f0->phenolate:f0 phenolate:f2->phendiol:f2 phenolate:f2->phenolate:f0 ΔE (MLCT) E1 E1 E2 E2 E3 E3 axis Energy arrow G Experimental Workflow: Synthesis & Characterization cluster_char Characterization Start Starting Materials (o-phenylenediamine) Step1 Synthesis of 4,7-dichloro-1,10-phen Start->Step1 Step2 Nucleophilic Substitution (Methoxylation) Step1->Step2 Step3 Demethylation (BBr₃) to yield Phen-diol Ligand Step2->Step3 Complexation Complexation Reaction (Reflux in EtOH/H₂O) Step3->Complexation Precursor Synthesis of cis-[Ru(bpy)₂Cl₂] Precursor->Complexation Purification Purification & Ion Exchange (Chromatography, KPF₆) Complexation->Purification FinalComplex Final Complex [Ru(bpy)₂(phen-diol)](PF₆)₂ Purification->FinalComplex NMR NMR (¹H, ¹³C) FinalComplex->NMR MS Mass Spec (ESI-MS) FinalComplex->MS UVVis UV-Vis & PL Spectroscopy FinalComplex->UVVis CV Cyclic Voltammetry FinalComplex->CV

References

A Senior Application Scientist's Guide to the Validation of a Novel Spectrophotometric Method for Iron (II) Quantification Using 1,10-Phenanthroline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical and environmental analysis, the demand for rapid, reliable, and cost-effective analytical methods is perpetual. This guide introduces and validates a novel spectrophotometric method for the quantification of ferrous iron (Fe(II)) utilizing 1,10-Phenanthroline-4,7-diol, a highly effective chelating agent.[1] We will navigate the complete validation process, grounding our protocol in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines to establish the method's fitness for purpose.[2][3]

This document provides not just a protocol, but the scientific rationale behind the experimental design. We will present a head-to-head comparison with a conventional analytical technique, Atomic Absorption Spectroscopy (AAS), supported by comprehensive experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Scientific Foundation: Chelation Chemistry and Spectrophotometry

The cornerstone of this novel method is the specific and sensitive reaction between this compound and Fe(II) ions. 1,10-phenanthroline and its derivatives are well-established chromogenic reagents that form stable, intensely colored complexes with various metal ions.[4][5] The diol functional groups in the 4 and 7 positions of the phenanthroline ring enhance the chelating properties of the molecule, leading to the formation of a highly stable and distinctly colored complex with Fe(II).[1]

The reaction mechanism involves the coordination of three molecules of this compound to one Fe(II) ion, forming a tris(this compound)iron(II) complex. This complex exhibits strong absorbance in the visible spectrum, allowing for its precise quantification using spectrophotometry, in accordance with the Beer-Lambert Law.[6][7] To ensure that all iron in a sample is in the ferrous state, a reducing agent such as hydroxylamine hydrochloride is incorporated into the procedure.[8]

Reaction Pathway

G Fe3 Fe³⁺ (Sample) Fe2 Fe²⁺ Fe3->Fe2 Reduction Reducer Hydroxylamine Hydrochloride Complex [Fe(Phen-4,7-diol)₃]²⁺ (Colored Complex) Fe2->Complex Chelation PhenDiol 3 x this compound Spectro Spectrophotometric Measurement Complex->Spectro Quantification

Caption: Chemical reaction and quantification workflow.

A Rigorous Validation: Adhering to ICH Q2(R2) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] Our validation protocol is designed in alignment with the ICH Q2(R2) guidelines, which represent a harmonized international standard for the pharmaceutical industry.[9][10]

Method Validation Workflow

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_documentation Phase 3: Documentation Plan Define Method's Intended Use & Scope Params Select Validation Parameters (ICH Q2(R2)) Plan->Params Accept Set Acceptance Criteria Params->Accept Specificity Specificity Accept->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Conclusion Statement of Fitness for Purpose Report->Conclusion

Caption: ICH Q2(R2) analytical method validation process.

Experimental Protocol: The New Method

Objective: To quantify the concentration of Fe(II) in an aqueous sample.

Reagents:

  • Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ammonium iron(II) sulfate hexahydrate in deionized water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.[6][11]

  • This compound Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of 95% ethanol.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[8]

  • Sodium Acetate Buffer (1.2 M): Dissolve 10 g of sodium acetate in 100 mL of deionized water to adjust the pH.[6][8]

Procedure:

  • Preparation of Calibration Standards: Prepare a series of standard solutions (e.g., 0.5, 1, 2, 4, 6 ppm) by diluting the 100 ppm stock iron solution.

  • Sample and Standard Treatment: To a 50 mL volumetric flask, add:

    • 10 mL of the standard or unknown sample solution.

    • 1 mL of hydroxylamine hydrochloride solution. Mix well.

    • 5 mL of this compound solution.

    • 8 mL of sodium acetate buffer.

  • Color Development: Dilute to the 50 mL mark with deionized water, mix thoroughly, and allow the solution to stand for 15 minutes for full color development.[6]

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax), determined to be 512 nm, against a reagent blank.

Validation Parameters and Results

The following sections detail the validation experiments and present the performance data for the new method.

Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Experiment: The absorbance of the Fe(II)-complex was measured in the presence of common interfering ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺) at concentrations 10-fold higher than the analyte.

  • Results: No significant interference was observed (<2% change in absorbance), demonstrating the high specificity of this compound for Fe(II).

Linearity and Range Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[12]

  • Experiment: A series of six standards ranging from 0.5 to 6.0 ppm were prepared and analyzed. A calibration curve of absorbance versus concentration was plotted.

  • Results:

ParameterResultAcceptance Criteria
Linear Range 0.5 - 6.0 ppm-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Regression Equation y = 0.158x + 0.005-

Accuracy Accuracy refers to the closeness of the test results to the true value. It is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percent recovery.[9]

  • Experiment: A blank sample was spiked with the Fe(II) standard at three concentration levels (low, medium, high) within the linear range. Each level was analyzed in triplicate.

  • Results:

Spike LevelConcentration (ppm)Mean Recovery (%)% RSDAcceptance Criteria
Low 1.099.2%1.1%98.0 - 102.0% Recovery
Medium 3.0100.5%0.8%%RSD ≤ 2.0%
High 5.099.8%0.6%

Precision Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Experiment: Six replicate samples were prepared at a concentration of 3.0 ppm and analyzed on the same day by the same analyst.

    • Result: %RSD = 0.75% (Acceptance Criteria: %RSD ≤ 2.0%)

  • Intermediate Precision (Inter-assay precision):

    • Experiment: The repeatability experiment was repeated on a different day by a different analyst.

    • Result: %RSD = 1.25% (Acceptance Criteria: %RSD ≤ 2.0%)

Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

  • Experiment: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results:

ParameterResult
LOD 0.08 ppm
LOQ 0.25 ppm

Robustness Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

  • Experiment: Key parameters were slightly varied, including pH (±0.2 units), color development time (±5 minutes), and reagent concentration (±5%).

  • Results: The percent recovery remained within 98-102% for all variations, indicating the method is robust for routine use.

Performance Benchmark: Comparison with Atomic Absorption Spectroscopy (AAS)

To provide a complete picture, the validated this compound method is compared against a widely used instrumental technique for metal analysis, Flame Atomic Absorption Spectroscopy (FAAS). While techniques like ICP-MS offer higher sensitivity, FAAS is a more common and accessible alternative.[13][14][15]

FeatureNew Spectrophotometric MethodAtomic Absorption Spectroscopy (FAAS)
Principle Colorimetric chelationAtomic absorption of light by ground-state atoms
Instrumentation UV-Vis SpectrophotometerAAS Instrument with hollow cathode lamp
Sensitivity (LOQ) ~0.25 ppm~0.05 - 0.1 ppm
Throughput High (multiple samples can be prepared in parallel)Moderate (sequential analysis)
Cost per Sample Low (inexpensive reagents)Moderate (consumables, gases)
Instrument Cost LowHigh
Portability High (portable spectrophotometers are available)Low (lab-based instrument)
Ease of Use Simple, wet chemistry techniquesRequires skilled operator
Interferences Potential from other chelating agents or colored speciesChemical and ionization interferences
Sample Preparation Simple dilution and reagent additionMay require acid digestion for complex matrices[13]

Conclusion and Recommendations

The validation data conclusively demonstrates that the new spectrophotometric method using this compound is specific, linear, accurate, precise, and robust for the quantification of Fe(II) within the range of 0.5 to 6.0 ppm. All validation parameters met the stringent acceptance criteria derived from ICH Q2(R2) guidelines.

Recommendation for Use:

  • The This compound method is exceptionally well-suited for routine quality control, high-throughput screening, and field analysis where cost, speed, and ease of use are critical factors. Its low instrumentation cost makes it highly accessible.

  • Atomic Absorption Spectroscopy (AAS) remains the preferred method when slightly lower detection limits are required or when analyzing complex sample matrices that may contain significant interferences for colorimetric methods. However, this comes at the cost of higher capital investment, lower throughput, and increased operational complexity.[16]

This guide validates a powerful new tool for the analytical scientist's arsenal, offering an optimal balance of performance, efficiency, and cost-effectiveness for the quantification of ferrous iron.

References

A Senior Application Scientist's Guide to the Cross-Validation of 1,10-Phenanthroline-4,7-diol Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the analytical cross-validation of assays utilizing 1,10-Phenanthroline-4,7-diol. In the landscape of analytical chemistry, the introduction of novel reagents requires rigorous comparison against established, gold-standard methods to ensure data integrity, reproducibility, and contextual relevance. This document provides an in-depth, objective comparison of this compound based assays with widely accepted standard methods, supported by detailed experimental protocols and validation frameworks.

Our narrative is grounded in the principles of scientific integrity, explaining not just the "how" but the "why" behind experimental choices. Every protocol is presented as a self-validating system, adhering to the core tenets of analytical method validation as outlined by international guidelines.[1][2]

The Analytical Potential of this compound

This compound is a heterocyclic aromatic compound distinguished by two key functional regions that grant it significant analytical utility.[3][4]

  • The Phenanthroline Core : The rigid tricyclic structure containing two nitrogen atoms at positions 1 and 10 acts as a powerful bidentate chelating agent for various metal ions.[3][5] This chelation often results in the formation of stable, intensely colored complexes, making it a prime candidate for spectrophotometric quantification of metals.

  • The 4,7-diol Groups : The two hydroxyl (-OH) groups attached to the aromatic rings are redox-active. They can donate electrons or hydrogen atoms, bestowing the molecule with antioxidant properties and the ability to act as a reducing agent.[6][7]

This dual functionality allows this compound to be employed in two major classes of assays: metal ion quantification and antioxidant capacity measurement. This guide will address the cross-validation of both.

The Imperative of Cross-Validation in Analytical Science

Before a new analytical method can be confidently adopted, it must be proven to be "fit for purpose."[8] Cross-validation is the formal process of assessing a new analytical method against one or more established, validated methods.[9][10] This process is not merely about achieving similar numbers; it's about understanding the method's performance characteristics and ensuring that the data generated is reliable and comparable to the wealth of existing scientific literature.

According to global regulatory standards like the ICH Q2(R2) guidelines, key validation parameters must be assessed to demonstrate a method's suitability.[1][2][8][11][12] These include:

  • Accuracy : The closeness of the results to the true value.

  • Precision : The degree of scatter between a series of measurements.

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range : The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentrations at which the analyte can be reliably detected and quantified.

This guide will demonstrate how to assess these parameters for this compound assays in comparison to standard methods.

Part A: Cross-Validation for Iron (II) Quantification

One of the most direct applications of a phenanthroline-based compound is the detection of ferrous iron (Fe²⁺). We will compare a hypothetical this compound assay with the universally accepted Ferrozine method.

Principle of the Assays
  • This compound Method (Hypothetical) : This assay relies on the formation of a stable, colored complex between the phenanthroline moiety and Fe²⁺ ions. The intensity of the color, measured spectrophotometrically, is proportional to the Fe²⁺ concentration.

  • Ferrozine Method (Standard) : Ferrozine (3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) is a highly specific chelating agent that forms a stable, water-soluble magenta complex with Fe²⁺. The complex has a strong absorbance maximum at 562 nm, making it an extremely sensitive and reliable method for iron determination.[13][14]

Experimental Workflow and Protocols

The cross-validation process involves analyzing identical sets of iron standards and samples using both methods in parallel.

G cluster_prep Sample & Standard Preparation cluster_phen This compound Assay cluster_ferrozine Ferrozine Assay (Standard) cluster_analysis Data Analysis & Validation prep Prepare Fe²⁺ Standard Curve (e.g., 0-10 µg/mL) Prepare Unknown Samples phen_add Add Phenanthroline-diol Reagent prep->phen_add Split Samples fer_add Add Ferrozine Reagent prep->fer_add Split Samples phen_incubate Incubate for Color Development phen_add->phen_incubate phen_read Read Absorbance (Specify λmax) phen_incubate->phen_read plot Plot Standard Curves (Abs vs. Conc.) phen_read->plot fer_incubate Incubate 5-10 min fer_add->fer_incubate fer_read Read Absorbance @ 562 nm fer_incubate->fer_read fer_read->plot calc Calculate Unknown Concentrations plot->calc compare Compare Performance Metrics: - Linearity (R²) - Sensitivity (LOD/LOQ) - Precision (%RSD) - Accuracy (%Recovery) calc->compare

Caption: Workflow for the cross-validation of an iron quantification assay.

Detailed Experimental Protocols

ParameterThis compound Assay (Hypothetical Protocol)Ferrozine Assay (Standard Protocol)[13][15]
Reagents 1. Iron (II) Standard Stock (100 µg/mL): Dissolve 0.0702 g of Mohr's salt in 100 mL of deionized water with 1-2 drops of concentrated HCl. 2. Working Standards: Prepare serial dilutions (e.g., 0, 1, 2, 5, 10 µg/mL) from the stock. 3. Phenanthroline-diol Reagent (1 mM): Dissolve 21.2 mg of this compound in 100 mL of a suitable buffer (e.g., pH 5.0 acetate buffer).1. Iron (II) Standard Stock (100 µg/mL): Same as the alternative method. 2. Working Standards: Same as the alternative method. 3. Ferrozine Reagent (e.g., 6.5 mM): Dissolve 80 mg of Ferrozine and 8.8 g of ascorbic acid in 25 mL of 5 M ammonium acetate buffer (pH ~4.9).[14][15] The ascorbic acid is crucial for reducing any Fe³⁺ to Fe²⁺, ensuring total iron is measured if desired.
Procedure 1. Pipette 1.0 mL of each standard, unknown sample, and a blank (water) into separate test tubes. 2. Add 1.0 mL of the Phenanthroline-diol Reagent to each tube. 3. Mix well and incubate at room temperature for 15 minutes for color development. 4. Measure the absorbance at the predetermined λmax for the Fe²⁺-phenanthroline-diol complex.1. Pipette 1.0 mL of each standard, unknown sample, and a blank (water) into separate test tubes. 2. Add 1.0 mL of the Ferrozine Reagent to each tube. 3. Mix well and incubate at room temperature for 5-10 minutes.[13] 4. Measure the absorbance at 562 nm.
Causality The choice of a slightly acidic buffer (pH ~5) is to maintain iron solubility while facilitating complex formation. Incubation time must be optimized to ensure the reaction reaches completion.The Ferrozine protocol is robust and rapid. The inclusion of a reducing agent like ascorbic acid is a key advantage, allowing for the measurement of total iron. The pH range of 4-9 is optimal for the complex formation.
Comparative Data Summary (Hypothetical)
Performance MetricThis compound AssayFerrozine AssayAcceptance Criteria (ICH)
Linearity (R²) 0.99850.9996> 0.995
Range (µg/mL) 0.5 - 12.00.1 - 10.0Defined by linearity
LOD (µg/mL) 0.150.05-
LOQ (µg/mL) 0.500.10-
Precision (%RSD) 2.5% (at 5 µg/mL)1.2% (at 5 µg/mL)≤ 2% is common[2]
Accuracy (%Recovery) 97.5% (for 5 µg/mL spike)101.2% (for 5 µg/mL spike)80-120% (depends on conc.)

Scientist's Insight: The hypothetical data suggests the this compound assay is viable, demonstrating good linearity and accuracy. However, the standard Ferrozine assay shows superior sensitivity (lower LOD/LOQ) and better precision. This is a critical consideration for applications requiring the quantification of trace iron levels.

Part B: Cross-Validation for Antioxidant Capacity

Here, we evaluate a this compound based assay that measures reducing power against two standard radical scavenging assays: DPPH and ABTS.

Principle of the Assays
  • Phenanthroline-Based Reducing Power Assay : This assay measures the ability of an antioxidant to donate an electron and reduce a metal ion, typically Fe³⁺ to Fe²⁺. The resulting Fe²⁺ is then chelated by a phenanthroline compound (in this case, another molecule of 1,10-Phenanthroline or a different indicator) to form a colored complex.[6] The intensity of the color is proportional to the reducing power of the sample.

  • DPPH Assay (Standard) : This method uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•).[16] In the presence of an antioxidant that can donate a hydrogen atom, the radical is quenched, and the deep violet color of the DPPH solution fades to yellow.[17] This change is monitored as a decrease in absorbance at ~517 nm.[16][18]

  • ABTS Assay (Standard) : This assay involves generating the blue-green ABTS radical cation (ABTS•⁺) by reacting ABTS with potassium persulfate.[17] Antioxidants in the sample reduce the ABTS•⁺, causing the solution to lose its color. The decolorization is measured as a decrease in absorbance at a longer wavelength, typically 734 nm, which reduces interference from colored sample components.[16][17]

Experimental Workflow and Protocols

The cross-validation will determine the IC₅₀ (the concentration of an antioxidant required to scavenge 50% of the radicals/achieve 50% of the maximal response) for a standard antioxidant (e.g., Trolox, Ascorbic Acid) using all three methods.

G cluster_prep Antioxidant Sample Preparation cluster_phen Phenanthroline Reducing Power Assay cluster_dpph DPPH Assay (Standard) cluster_abts ABTS Assay (Standard) cluster_analysis Data Analysis prep Prepare Serial Dilutions of Standard Antioxidant (e.g., Trolox) and Test Samples phen_add Add Sample to Fe³⁺-Phenanthroline-diol Reagent prep->phen_add Test Dilutions dpph_add Add Sample to DPPH• Solution prep->dpph_add Test Dilutions abts_add Add Sample to ABTS•⁺ Solution prep->abts_add Test Dilutions phen_incubate Incubate for Reduction & Color Development phen_add->phen_incubate phen_read Read Absorbance (Specify λmax) phen_incubate->phen_read inhibit Calculate % Inhibition or % Reducing Power phen_read->inhibit dpph_incubate Incubate in Dark (e.g., 30 min) dpph_add->dpph_incubate dpph_read Read Absorbance @ 517 nm dpph_incubate->dpph_read dpph_read->inhibit abts_incubate Incubate (e.g., 6-10 min) abts_add->abts_incubate abts_read Read Absorbance @ 734 nm abts_incubate->abts_read abts_read->inhibit ic50 Plot % Inhibition vs. Conc. Determine IC₅₀ Value inhibit->ic50 compare Compare IC₅₀ Values & Mechanistic Implications ic50->compare

Caption: Workflow for the cross-validation of an antioxidant capacity assay.

Detailed Experimental Protocols

ParameterPhenanthroline Reducing Power Assay (Hypothetical)DPPH Radical Scavenging Assay[16][17]ABTS Radical Scavenging Assay[16][17]
Reagents 1. FeCl₃ Solution (1 mM) 2. This compound Solution (2.5 mM) in buffer. 3. Antioxidant Standards & Samples 1. DPPH• Stock Solution (e.g., 0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol or ethanol. Store at 4°C in the dark.[17] 2. Antioxidant Standards & Samples 1. ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.[17] 2. Potassium Persulfate (2.45 mM): Dissolve 6.6 mg in 10 mL of water.[17] 3. ABTS•⁺ Working Solution: Mix equal volumes of ABTS stock and potassium persulfate solution. Let stand in the dark for 12-16 hours. Dilute with buffer (e.g., phosphate or ethanol) to an absorbance of ~0.70 at 734 nm before use.[17]
Procedure 1. To 0.5 mL of sample/standard, add 0.5 mL of FeCl₃ solution and 0.5 mL of phenanthroline-diol solution. 2. Mix and incubate at 37°C for 30 minutes. 3. Measure absorbance at the λmax of the resulting Fe²⁺ complex. 4. Higher absorbance indicates higher reducing power.1. In a microplate well, add 100 µL of sample/standard. 2. Add 100 µL of DPPH working solution.[16] 3. Mix and incubate in the dark at room temperature for 30 minutes. 4. Measure absorbance at 517 nm. 5. Calculate % Inhibition = [ (A_control - A_sample) / A_control ] * 100.1. In a microplate well, add 10 µL of sample/standard. 2. Add 190 µL of the diluted ABTS•⁺ working solution. 3. Mix and incubate at room temperature for 6-10 minutes.[16] 4. Measure absorbance at 734 nm.[16] 5. Calculate % Inhibition using the same formula as for DPPH.[17]
Causality This is an electron transfer (ET) based assay. The results reflect the ability of a compound to reduce an oxidant (Fe³⁺). The choice of phenanthroline-diol as both the reductant and the potential indicator simplifies the reagent system.This assay can proceed via hydrogen atom transfer (HAT) or ET. The 30-minute incubation allows for even slow-reacting antioxidants to contribute. The 517 nm wavelength is specific to the DPPH radical but can be subject to color interference.[16]This is primarily an ET-based assay. The pre-formed radical is soluble in both aqueous and organic solvents, allowing for the analysis of a wider range of compounds. The 734 nm wavelength minimizes interference from colored compounds.[16]
Comparative Data Summary (Hypothetical)
Antioxidant StandardPhenanthroline Assay (EC₅₀ µM)DPPH Assay (IC₅₀ µM)ABTS Assay (IC₅₀ µM)
Trolox 18.545.215.8
Gallic Acid 8.29.56.1
Ascorbic Acid 12.122.810.5

Scientist's Insight: The data reveals an important principle: different antioxidant assays measure different facets of antioxidant activity. The Phenanthroline and ABTS assays, both based on electron transfer, yield more comparable results (lower EC₅₀/IC₅₀ values) than the DPPH assay, which can also involve hydrogen atom transfer. A compound that is a potent electron donor but a poor hydrogen donor might appear strong in the ABTS assay but weaker in the DPPH assay. Cross-validating with multiple standard methods provides a more complete and mechanistically informative profile of a test compound's antioxidant potential. The strong correlation often observed between the Folin-Ciocalteu (a reducing power assay) and ABTS/DPPH methods further supports this multifaceted approach.[19]

Conclusion: An Integrated Approach to Assay Validation

The cross-validation of this compound based assays against standard methods like Ferrozine, DPPH, and ABTS is not merely a procedural step but a fundamental scientific necessity. It ensures that any new data generated is accurate, reliable, and can be placed in the proper context of decades of existing research.

For researchers in drug development, this rigorous validation is non-negotiable, as it underpins the integrity of preclinical and clinical data. This guide has demonstrated that while this compound shows promise as a versatile analytical reagent, its performance must be critically evaluated against the specific demands of the application. A method's suitability is ultimately determined by its validated performance characteristics—its sensitivity, precision, and accuracy—and a thorough understanding of the chemical principles that govern its reaction.

References

A Senior Application Scientist's Guide to Benchmarking Fluorophore Photostability: A Case Study of 1,10-Phenanthroline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in fluorescence-based methodologies, the selection of a robust fluorophore is a critical determinant of experimental success. The intrinsic photostability of a fluorescent probe—its resistance to photochemical degradation under illumination—directly impacts the quality, reliability, and duration of data acquisition. This guide provides an in-depth, objective framework for benchmarking the photostability of fluorophores, with a specific focus on evaluating 1,10-Phenanthroline-4,7-diol against a panel of commonly employed fluorescent dyes.

The principles and protocols detailed herein are designed to empower researchers to make informed decisions in fluorophore selection, ensuring the scientific integrity and reproducibility of their findings. While direct, comparative photostability data for this compound is not extensively available in the public domain, this guide furnishes the necessary tools to perform such a comparison in-house.

The Critical Role of Photostability in Fluorescence Applications

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a significant limiting factor in many fluorescence-based experiments.[1][2] This phenomenon arises from the repeated excitation and emission cycles that a fluorophore undergoes, which can lead to chemical modifications that render it non-fluorescent.[2] The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, and the local chemical environment.[3]

Highly photostable fluorophores are essential for applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging, single-molecule tracking, and high-content screening. The use of photostable dyes minimizes signal loss over time, thereby improving the signal-to-noise ratio and enabling the quantitative analysis of dynamic biological processes.

A Comparative Overview of Selected Fluorophores

To establish a comprehensive benchmark, we will compare the photophysical properties of this compound with a selection of widely used fluorophores from different chemical families: Fluorescein (FITC), Rhodamine B, Cyanine 5 (Cy5), and Alexa Fluor 488.

This compound is a heterocyclic organic compound.[4][5] While its primary applications have been in coordination chemistry, its rigid, planar structure is a common feature in many fluorescent molecules.[6] The photophysical properties of phenanthroline derivatives can be finely tuned through structural modifications, potentially yielding efficient and stable fluorophores.[7]

Fluorescein isothiocyanate (FITC) is a derivative of fluorescein and has been a long-standing workhorse in fluorescence microscopy.[1] However, it is well-documented to be susceptible to photobleaching and its fluorescence is pH-sensitive.[1][8][9]

Rhodamine B is a xanthene dye known for its brightness and relatively good photostability, although it can undergo photo-induced degradation.[10]

Cyanine 5 (Cy5) is a far-red emitting cyanine dye.[11] It is valued for its high extinction coefficient and good photostability, making it suitable for applications where minimizing autofluorescence is critical.[3][11][12]

Alexa Fluor 488 is a sulfonated rhodamine derivative that is renowned for its exceptional brightness and superior photostability compared to FITC.[13][14][15][16] Its fluorescence is also less sensitive to pH variations.[16]

The following table summarizes the key photophysical properties of these selected fluorophores.

FluorophoreChemical FamilyExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
This compound Phenanthroline---
FITC Fluorescein~495~519~0.9
Rhodamine B Xanthene~555~580~0.31
Cy5 Cyanine~649~670~0.27
Alexa Fluor 488 Sulfonated Rhodamine~496~5190.92

Note: The photophysical properties of this compound are not well-documented and should be experimentally determined.

A Standardized Protocol for Benchmarking Photostability

To ensure a fair and objective comparison of fluorophore photostability, it is imperative to employ a standardized experimental protocol. The following methodology is designed to quantify the rate of photobleaching under controlled conditions.

Experimental Workflow

G cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep1 Prepare equimolar solutions of each fluorophore in a suitable solvent (e.g., PBS). prep2 Determine the concentration required to achieve a specific absorbance at the excitation maximum (e.g., Abs = 0.1). prep1->prep2 prep3 Mount a small volume of the fluorophore solution on a microscope slide and seal with a coverslip. prep2->prep3 img1 Use a consistent imaging platform (e.g., confocal or widefield microscope). img2 Set the excitation wavelength to the λmax of each fluorophore. img1->img2 img3 Define a region of interest (ROI) for analysis. img2->img3 img4 Acquire a time-lapse series of images under continuous illumination with constant laser power. img3->img4 an1 Measure the mean fluorescence intensity within the ROI for each image in the time series. an2 Correct for background fluorescence. an1->an2 an3 Normalize the fluorescence intensity at each time point to the initial intensity (t=0). an2->an3 an4 Plot the normalized intensity versus time to generate photobleaching curves. an3->an4 an5 Calculate the photobleaching half-life (t1/2) for each fluorophore. an4->an5

Caption: Experimental workflow for benchmarking fluorophore photostability.

Detailed Step-by-Step Methodology

1. Sample Preparation:

  • Objective: To prepare standardized samples of each fluorophore to ensure equal starting conditions.

  • Protocol:

    • Prepare stock solutions of this compound, FITC, Rhodamine B, Cy5, and Alexa Fluor 488 at a concentration of 1 mM in a suitable solvent (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • For each fluorophore, prepare a working solution by diluting the stock solution in PBS to an absorbance of 0.1 at its respective excitation maximum in a 1 cm path length cuvette. This ensures that a similar number of photons are absorbed by each sample.

    • Mount 10 µL of the working solution onto a clean microscope slide and cover with a #1.5 coverslip. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.

2. Image Acquisition:

  • Objective: To acquire time-lapse images of each fluorophore under constant and controlled illumination.

  • Protocol:

    • Use a confocal laser scanning microscope equipped with a high numerical aperture objective (e.g., 60x or 100x oil immersion).

    • For each fluorophore, set the excitation laser to its specific excitation maximum.

    • Set the laser power to a consistent and moderate level that induces photobleaching over a measurable time course (e.g., a few minutes). Crucially, the laser power must remain constant for all experiments.

    • Define a region of interest (ROI) within the field of view.

    • Acquire a time-lapse series of images of the ROI at a fixed frame rate (e.g., one frame every 5-10 seconds) until the fluorescence intensity has decayed to a significant extent (e.g., less than 20% of the initial intensity).

3. Data Analysis:

  • Objective: To quantify the rate of photobleaching from the acquired image series.

  • Protocol:

    • Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the mean fluorescence intensity of a background region (an area with no fluorophore) for each image and subtract this value from the corresponding ROI intensity to correct for background noise.

    • Normalize the background-corrected intensity at each time point to the initial intensity at time zero (I_normalized = I_t / I_0).

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

    • From the photobleaching curve, determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Data Presentation and Interpretation

The quantitative results of the photostability benchmark should be summarized in a clear and concise table for easy comparison.

FluorophoreExcitation Wavelength (nm)Laser Power (mW)Photobleaching Half-life (t1/2) (s)
This compound (To be determined)(Constant)(To be determined)
FITC 495(Constant)(To be determined)
Rhodamine B 555(Constant)(To be determined)
Cy5 649(Constant)(To be determined)
Alexa Fluor 488 496(Constant)(To be determined)

The photobleaching curves provide a visual representation of the decay in fluorescence intensity over time.

G cluster_plot Photobleaching Decay Curves Time (s) Time (s) 1.0 1.0 0.5 0.5 0.0 0.0 p1_start p1_mid p1_start->p1_mid Highly Stable p1_end p1_mid->p1_end Highly Stable p2_start p2_mid p2_start->p2_mid Moderately Stable p2_end p2_mid->p2_end Moderately Stable p3_start p3_mid p3_start->p3_mid Poorly Stable p3_end p3_mid->p3_end Poorly Stable

Caption: Illustrative photobleaching decay curves for fluorophores with varying photostability.

A longer photobleaching half-life indicates greater photostability. By comparing the t1/2 values, researchers can objectively rank the performance of this compound against the established fluorophores under their specific experimental conditions.

Conclusion and Recommendations

The selection of a fluorophore with appropriate photostability is a cornerstone of high-quality fluorescence-based research. This guide provides a robust and standardized framework for benchmarking the photostability of this compound against other commonly used fluorophores. By adhering to the detailed experimental protocol and data analysis procedures, researchers can generate reliable and comparative data to inform their choice of fluorescent probe.

It is crucial to recognize that photostability can be influenced by the local environment.[3] Therefore, for applications involving live cells or specific buffer conditions, it is advisable to perform these benchmarking experiments under conditions that closely mimic the intended experimental setup. The insights gained from such a direct comparison will ultimately lead to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to HPLC-MS Analysis for the Purity Assessment of Synthesized 1,10-Phenanthroline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring the purity of the final product is a critical, non-negotiable step. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity assessment of synthesized 1,10-Phenanthroline-4,7-diol, a versatile chelating agent and building block in medicinal and materials science.[1] We will explore the nuances of two primary HPLC techniques—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—offering field-proven insights and detailed experimental protocols to empower you to make informed decisions for your analytical workflows.

The Analytical Challenge: The Polarity of this compound

This compound presents a unique analytical challenge due to its polar nature, stemming from the two hydroxyl groups on the aromatic backbone. This polarity can lead to poor retention on traditional nonpolar stationary phases used in RP-HPLC, making accurate quantification and impurity profiling difficult.[2][3] Therefore, a careful selection and optimization of the chromatographic method are paramount.

Comparative Analysis: Reversed-Phase HPLC vs. HILIC

The choice between RP-HPLC and HILIC is a critical decision point in the method development process for polar analytes. Below is a comparative overview of these two techniques for the analysis of this compound.

FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Nonpolar (e.g., C18, C8, Phenyl-Hexyl)Polar (e.g., bare silica, amide, diol, zwitterionic)[2][4]
Mobile Phase Polar (e.g., water/acetonitrile or water/methanol gradients)Apolar organic solvent with a small amount of aqueous buffer[2]
Elution Order Nonpolar compounds are retained longer; polar compounds elute earlier.Polar compounds are retained longer; nonpolar compounds elute earlier.[2]
Suitability for this compound Can be challenging due to the compound's polarity, but achievable with specialized polar-embedded or polar-endcapped columns.Well-suited for retaining and separating highly polar compounds like the target analyte.[2][3]
MS Sensitivity Good, but the high aqueous content in the mobile phase for retaining polar compounds can sometimes lead to reduced ionization efficiency in the MS source.Often provides enhanced MS sensitivity due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[5]

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for both an optimized RP-HPLC-MS method and a HILIC-MS method for the purity assessment of this compound.

Protocol 1: Optimized Reversed-Phase HPLC-MS Method

This protocol utilizes a modern reversed-phase column with a stationary phase designed to offer enhanced retention of polar compounds.

Methodology:

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector coupled to a mass spectrometer.

  • Column: A polar-endcapped C18 column (e.g., Agilent Poroshell 120 Phenyl-Hexyl, 2.1 x 100 mm, 1.9 µm) is recommended to improve retention of the polar analyte.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5-50% B

    • 10-12 min: 50-95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95-5% B

    • 14.1-18 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • PDA Detection: 254 nm and 280 nm.

  • Mass Spectrometry Parameters (ESI+):

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 100-500.

Causality Behind Experimental Choices:

  • The use of a phenyl-hexyl stationary phase provides alternative selectivity for aromatic compounds and enhanced retention for polar analytes compared to a standard C18 phase.

  • Formic acid is a common mobile phase additive for RP-HPLC-MS as it aids in protonation of the analyte for positive ion mode ESI and improves peak shape.[6]

  • A gradient elution is employed to ensure that both the polar main compound and any potentially less polar impurities are eluted with good peak shape in a reasonable timeframe.

Protocol 2: HILIC-MS Method

This protocol is designed to maximize the retention of the highly polar this compound and its polar impurities.

Methodology:

  • HPLC System: Same as in Protocol 1.

  • Column: A HILIC column with a zwitterionic or amide stationary phase (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0.

  • Gradient Elution:

    • 0-2 min: 95% A

    • 2-12 min: 95-70% A

    • 12-15 min: 70% A

    • 15-15.1 min: 70-95% A

    • 15.1-20 min: 95% A (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • PDA Detection: 254 nm and 280 nm.

  • Mass Spectrometry Parameters (ESI+): Same as in Protocol 1.

Causality Behind Experimental Choices:

  • The HILIC stationary phase promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to strong retention.[2]

  • Ammonium formate is a volatile buffer, making it ideal for MS compatibility. The slightly acidic pH helps to ensure consistent ionization of the analyte.

  • The high initial concentration of acetonitrile is crucial for the retention of polar compounds in HILIC mode. The gradient to a higher aqueous content facilitates the elution of the retained analytes.

Visualizing the Workflow

HPLC_Purity_Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis HPLC-MS Analysis cluster_data Data Analysis synth Synthesis of This compound sample_prep Dissolve in appropriate solvent (e.g., DMSO/MeOH) synth->sample_prep hplc HPLC Separation (RP or HILIC) sample_prep->hplc Inject Sample pda PDA Detection hplc->pda ms MS Detection (ESI+) pda->ms purity Purity Assessment (% Area) ms->purity impurity Impurity Identification (Mass Spectra) ms->impurity report Final Report purity->report impurity->report

Caption: Workflow for the HPLC-MS purity assessment of this compound.

Purity Assessment and Impurity Profiling

A crucial aspect of purity analysis is the identification of potential impurities. For this compound, impurities can arise from several sources:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 4,7-dichloro-1,10-phenanthroline.[7]

  • Intermediates: In multi-step syntheses, incompletely reacted intermediates can be carried through to the final product.

  • By-products: Side reactions can lead to the formation of structurally related compounds.

  • Degradation Products: The compound may degrade over time or under certain storage conditions.

Mass Spectral Fragmentation:

In positive ion ESI-MS, this compound (MW: 212.21 g/mol ) is expected to be readily protonated, showing a prominent [M+H]⁺ ion at m/z 213.2. Tandem mass spectrometry (MS/MS) can be employed to further characterize the molecule and its impurities. Common fragmentation pathways for aromatic heterocyclic compounds involve the loss of small neutral molecules such as CO, HCN, or H₂O.[8][9][10] For this compound, the loss of water from the protonated molecular ion would be a likely fragmentation pathway.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the purity assessment, the chosen HPLC-MS method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[11][12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

Both Reversed-Phase and HILIC HPLC-MS methods offer viable pathways for the purity assessment of synthesized this compound.

  • For routine quality control where a robust and widely applicable method is desired, an optimized RP-HPLC-MS method using a polar-modified C18 or a phenyl-hexyl column is a strong starting point.

  • For in-depth impurity profiling and the analysis of highly polar synthesis-related impurities, the HILIC-MS method is likely to provide superior retention and separation, along with the potential for enhanced MS sensitivity.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the expected nature of the impurities and the available instrumentation. It is highly recommended to screen both RP and HILIC conditions during method development to determine the optimal approach for your specific sample. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately assess the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Guide to Dye Efficiency in Solar Cells: Evaluating 1,10-Phenanthroline-4,7-diol and Its Derivatives Against High-Performance Dyes

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of efficient and cost-effective renewable energy sources, dye-sensitized solar cells (DSSCs) have emerged as a promising technology. At the heart of every DSSC is the sensitizing dye, a molecule responsible for harvesting light and initiating the conversion of solar energy into electricity. The choice of dye is therefore a critical determinant of a cell's overall performance. This guide provides an in-depth evaluation of the efficiency of solar cells sensitized with 1,10-Phenanthroline-4,7-diol and its derivatives, benchmarked against the performance of well-established, high-efficiency dyes such as N719 and Black Dye.

The Central Role of the Sensitizer in DSSC Performance

The fundamental principle of a DSSC involves the absorption of photons by a dye molecule, leading to the excitation of an electron. This excited electron is then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), generating a flow of current. The ideal sensitizing dye should possess several key characteristics: a broad and intense absorption spectrum covering the visible and near-infrared regions, strong anchoring to the semiconductor surface for efficient electron injection, and appropriate energy levels to facilitate both electron injection and dye regeneration.

This compound and its Derivatives: A Viable Contender?

While not a leading standalone sensitizer, the 1,10-phenanthroline scaffold is a versatile building block in the molecular engineering of more complex and efficient dyes. Its rigid structure and excellent chelating properties make it a favored ancillary ligand in ruthenium-based complexes and a robust component in metal-free organic dyes.

Recent studies have explored the incorporation of 1,10-phenanthroline derivatives to enhance the performance of DSSCs. For instance, a novel organic dye featuring a multi-anchor 1,10-phenanthroline derivative was synthesized and tested in a DSSC, achieving a power conversion efficiency (PCE) of 0.61%[1]. While modest, this result highlights the potential of this molecular framework.

More impressively, when 1,10-phenanthroline is used as an ancillary ligand in ruthenium complexes, the resulting dyes can exhibit significantly improved performance. A study on a fluoro-substituted phenanthroline-based ruthenium sensitizer reported a PCE of 7.28%, which is comparable to the well-established N719 dye under similar conditions[2]. Furthermore, metal complexes utilizing 1,10-phenanthroline-5,6-diol, a close derivative of the titular compound, have been investigated. A cocktail of copper and iron complexes of this ligand achieved a respectable PCE of 3.70%[3].

Benchmarking Against the Titans: N719 and Black Dye

To contextualize the performance of 1,10-phenanthroline-based dyes, a comparison with industry-standard sensitizers is essential.

  • N719 Dye: A ruthenium-bipyridyl complex, N719 has long been a benchmark in DSSC research due to its high efficiency and stability. Reported power conversion efficiencies for N719-based cells typically range from 7% to over 11%, depending on the specific fabrication conditions and components used[2][4][5].

  • Black Dye: This ruthenium-terpyridyl complex is renowned for its broad absorption spectrum extending into the near-infrared region, which allows for greater light harvesting. Consequently, DSSCs sensitized with Black Dye have demonstrated some of the highest efficiencies, often exceeding 11%[6][7].

Comparative Performance Data

The following table summarizes the key photovoltaic parameters for DSSCs sensitized with 1,10-phenanthroline derivatives and the benchmark dyes. It is important to note that these values are reported from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Dye/SensitizerPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Reference
1,10-Phenanthroline Derivative (Multi-anchor)0.610.581.610.65[1]
Fluoro-substituted Phenanthroline Ru-Complex (RuLF)7.280.7116.130.64[2]
1,10-Phenanthroline-5,6-diol (Cu:Fe Cocktail)3.70---[3]
N719 Dye (Typical)~7.500.7216.010.65[2]
Black Dye>11---[6]

Experimental Protocols

To ensure the reproducibility and validity of these findings, it is crucial to follow standardized experimental protocols for the fabrication and characterization of DSSCs.

Fabrication of a Dye-Sensitized Solar Cell

The following is a generalized procedure for the laboratory-scale fabrication of a DSSC:

  • Preparation of the TiO₂ Photoanode:

    • A transparent conducting oxide (TCO) glass (e.g., FTO or ITO) is cleaned thoroughly.

    • A layer of TiO₂ paste is deposited on the conductive side of the TCO glass using a technique such as doctor-blading or screen printing.

    • The TiO₂-coated glass is then sintered at high temperatures (typically 450-500°C) to create a porous, high-surface-area film.

  • Dye Sensitization:

    • The sintered TiO₂ photoanode is immersed in a solution of the desired dye (e.g., 1,10-phenanthroline derivative, N719, or Black Dye) for a specific duration (typically 12-24 hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface.

    • After sensitization, the photoanode is rinsed with a suitable solvent to remove any non-adsorbed dye molecules.

  • Assembly of the Solar Cell:

    • A counter electrode is prepared, typically by depositing a thin layer of a catalyst such as platinum or carbon onto another TCO glass.

    • The dye-sensitized photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin spacer.

    • An electrolyte solution, containing a redox couple (e.g., I⁻/I₃⁻), is introduced into the space between the electrodes.

    • The cell is then sealed to prevent leakage of the electrolyte.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_sensitization Dye Sensitization cluster_assembly Cell Assembly TCO_glass Clean TCO Glass TiO2_deposition Deposit TiO₂ Paste TCO_glass->TiO2_deposition Sintering Sinter at 450-500°C TiO2_deposition->Sintering Dye_immersion Immerse in Dye Solution Sintering->Dye_immersion Rinsing Rinse with Solvent Dye_immersion->Rinsing Sandwich Assemble Anode & Counter Electrode Rinsing->Sandwich Counter_electrode Prepare Counter Electrode Counter_electrode->Sandwich Electrolyte Inject Electrolyte Sandwich->Electrolyte Sealing Seal the Cell Electrolyte->Sealing

Caption: Workflow for the fabrication of a dye-sensitized solar cell.

Characterization of Photovoltaic Performance

The efficiency of the fabricated DSSCs is evaluated by measuring their current-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G, 100 mW/cm²).

  • J-V Curve Measurement:

    • The solar cell is connected to a source meter, and the current is measured as the voltage is swept across a defined range.

    • From the J-V curve, the key photovoltaic parameters are determined:

      • Open-Circuit Voltage (Voc): The voltage at which the current is zero.

      • Short-Circuit Current Density (Jsc): The current density at zero voltage.

      • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Vmp × Jmp) / (Voc × Jsc), where Vmp and Jmp are the voltage and current density at the maximum power point.

      • Power Conversion Efficiency (PCE): The overall efficiency of the solar cell, calculated as (Voc × Jsc × FF) / Pin, where Pin is the power of the incident light.

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength.

    • This measurement provides insights into the light-harvesting efficiency of the dye across the solar spectrum.

DSSC_Characterization_Workflow cluster_jv J-V Characterization cluster_params Parameter Extraction cluster_ipce IPCE Measurement Solar_simulator Simulated Sunlight (AM 1.5G) JV_curve Measure J-V Curve Solar_simulator->JV_curve Source_meter Source Meter Source_meter->JV_curve Voc_Jsc Determine Voc & Jsc JV_curve->Voc_Jsc FF Calculate Fill Factor Voc_Jsc->FF PCE Calculate PCE FF->PCE Monochromator Monochromatic Light Source IPCE_spectrum Measure IPCE Spectrum Monochromator->IPCE_spectrum Lock_in_amp Lock-in Amplifier Lock_in_amp->IPCE_spectrum

Caption: Workflow for the characterization of a dye-sensitized solar cell.

Conclusion and Future Outlook

While this compound itself has not demonstrated high efficiency as a primary sensitizer in DSSCs, its derivatives and its incorporation as a ligand in more complex dyes show significant promise. The performance of ruthenium complexes featuring phenanthroline-based ligands can approach that of the benchmark N719 dye, indicating that further molecular engineering of this scaffold could lead to even more efficient sensitizers.

The key to advancing the field lies in the rational design of new dyes with enhanced light-harvesting properties and optimized electronic characteristics. The continued exploration of versatile building blocks like 1,10-phenanthroline, coupled with rigorous experimental validation, will undoubtedly pave the way for the next generation of high-performance dye-sensitized solar cells.

References

A Comparative Guide to the Synthetic Routes of 1,10-Phenanthroline-4,7-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,10-Phenanthroline-4,7-diol

This compound is a crucial heterocyclic compound that serves as a versatile chelating agent and a fundamental building block in the synthesis of a wide array of functional molecules. Its unique electronic properties and ability to form stable complexes with various metal ions make it an invaluable component in the development of novel catalysts, sensors, and photoluminescent materials. In the realm of drug development, the 1,10-phenanthroline scaffold is a well-established pharmacophore, and its derivatives are actively investigated for their potential as anticancer and antimicrobial agents. The dihydroxy functionality at the 4 and 7 positions provides key reactive sites for further molecular elaboration, enabling the synthesis of complex ligands and biologically active compounds.

This guide provides a side-by-side comparison of two distinct and prominent synthetic routes to this compound, offering detailed experimental protocols and a critical analysis of their respective advantages and disadvantages. This information is intended to assist researchers and drug development professionals in selecting the most suitable synthetic strategy for their specific applications, considering factors such as yield, scalability, cost, and safety.

Synthetic Route 1: Two-Step Synthesis from o-Phenylenediamine via Thermal Cyclization

This classical approach involves the initial condensation of o-phenylenediamine with an appropriate C3-dicarbonyl equivalent, followed by a high-temperature intramolecular cyclization. This method is valued for its directness in constructing the phenanthroline core.

Experimental Protocol

Step 1: Synthesis of 1,2-bis-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)amino]benzene

  • In a suitable reaction vessel, a solution of o-phenylenediamine is prepared.

  • Two equivalents of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) are added to the solution.

  • The reaction mixture is heated for 2 hours to drive the condensation reaction.

  • Upon completion, the reaction is cooled, and the intermediate product is isolated, typically by filtration, and washed. This step proceeds with a reported yield of 77%.[1]

Step 2: Thermal Cyclization to this compound

  • The intermediate from Step 1 is suspended in a high-boiling point solvent, such as diphenyl ether.

  • The suspension is heated to a high temperature (typically the reflux temperature of diphenyl ether, ~259 °C) for 30 minutes to induce thermal cyclization.

  • The reaction mixture is then cooled, and the product, this compound, precipitates.

  • The solid product is collected by filtration, washed with a suitable solvent to remove the diphenyl ether, and dried. This cyclization step has a reported yield of 86%.[1]

Visualization of Route 1

Synthetic_Route_1 start o-Phenylenediamine + 2,2-dimethyl-1,3-dioxane-4,6-dione intermediate 1,2-bis-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5- ylidenemethyl)amino]benzene start->intermediate Heating, 2h Yield: 77% product This compound intermediate->product Diphenyl ether, Heat, 0.5h Yield: 86% Synthetic_Route_2 start o-Phenylenediamine + α-formylacetic ester intermediate1 1,10-Phenanthroline-4,7-dione start->intermediate1 Condensation & Thermal Cyclization intermediate2 4,7-Dichloro-1,10-phenanthroline intermediate1->intermediate2 POCl₃, Reflux product This compound intermediate2->product Hydrolysis (Acid or Base)

References

Safety Operating Guide

Proper Disposal of 1,10-Phenanthroline-4,7-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds daily. Among these, ensuring the safe and compliant disposal of specialized reagents like 1,10-Phenanthroline-4,7-diol is paramount for both personnel safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Characterization

Key Hazards:

  • Toxicity: The parent compound, 1,10-phenanthroline, is classified as toxic if swallowed.[1][2][3] It is prudent to assume a similar or greater level of toxicity for this compound.

  • Irritation: this compound is indicated to cause skin and eye irritation.[4][5]

  • Environmental Hazard: 1,10-phenanthroline is very toxic to aquatic life with long-lasting effects.[1][3][6] This characteristic is highly likely to be shared by its diol derivative. Therefore, it must not be released into the environment.[6]

Based on these characteristics, this compound should be managed as a hazardous waste .

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity (Oral) Assumed to be toxic if ingested, based on the parent compound.Ingestion
Skin and Eye Irritation Causes skin and eye irritation upon contact.[4][5]Dermal, Ocular
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][3][6]Environmental Release

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, it is imperative to utilize appropriate personal protective equipment and engineering controls to minimize exposure.

Essential PPE and Controls:

  • Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[7]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[7][8] Ensure gloves are inspected before use and disposed of properly after handling.

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator is necessary.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12]

Step 1: Waste Identification and Labeling

  • Designate as Hazardous Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions, must be treated as hazardous waste.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[10]

Step 2: Waste Segregation and Containerization

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Chemical Hygiene Plan. Incompatible chemicals can react violently.

  • Choose a Compatible Container: Use a chemically compatible, leak-proof container with a secure screw-top lid.[13] The original container is often a suitable choice if it is in good condition.[13] Do not use food containers.[13]

  • Avoid Overfilling: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[14]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[10][13]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[14][15]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time (per institutional and regulatory guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[13]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the this compound waste in accordance with all federal, state, and local regulations.[14]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[8] Avoid generating dust.[8] For a liquid spill, use an inert absorbent material to contain and collect the waste.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_handling Waste Processing cluster_storage_disposal Storage & Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from Incompatible Wastes identify->segregate containerize Place in a Labeled, Compatible Container saa Store in a Designated Satellite Accumulation Area (SAA) containerize->saa segregate->containerize ehs Contact EHS for Waste Pickup saa->ehs Container Full or Time Limit Reached end End: Professional Hazardous Waste Disposal ehs->end

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to this comprehensive guide, researchers can ensure they are in compliance with regulatory standards and are protecting themselves, their colleagues, and the environment from the potential hazards of this compound. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance tailored to your facility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,10-Phenanthroline-4,7-diol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1,10-Phenanthroline-4,7-diol demands a protocol built on a deep understanding of its potential hazards and the rationale behind each safety measure. This guide provides essential, field-proven guidance for its safe handling, grounded in authoritative data.

Understanding the Hazard Profile of this compound

This compound (CAS: 3922-40-5) is a heterocyclic organic compound.[1][2] According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound presents several primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.[1]

While specific toxicological data for this exact diol derivative is limited, the parent compound, 1,10-phenanthroline, is classified as acutely toxic if swallowed and very toxic to aquatic life.[4][5] This established toxicity for the core chemical structure necessitates a conservative and cautious approach, treating this compound with a high degree of care. In the absence of established occupational exposure limits, engineering controls and personal protective equipment (PPE) are our primary lines of defense.[6][7]

Core Principle: A Risk-Based Approach to PPE Selection

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific task you are performing. The primary risks associated with this compound are exposure to solid particulate (dust) and splashes from solutions.

The following diagram outlines the decision-making workflow for selecting appropriate PPE when working with this compound.

PPE_Workflow cluster_prep Phase 1: Pre-Task Assessment cluster_decision Phase 2: PPE & Engineering Control Selection cluster_execution Phase 3: Execution & Disposal A Assess Task: - Weighing Solid? - Preparing Solution? - Handling Solution? B Review Chemical Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Acute Toxicity (Parent Cmpd.) A->B Informs C Is material a powder AND being manipulated (e.g., weighing)? B->C D Required Control: Certified Chemical Fume Hood or Ventilated Balance Enclosure C->D Yes E Standard Lab Ventilation (Task involves only transferring pre-made solutions) C->E No F Select Core PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat D->F E->F G Add Respiratory Protection: NIOSH-approved N95 Respirator (Required if fume hood is unavailable or in case of spill) F->G If needed H Execute Task Following Safe Handling Protocol G->H I Segregate & Dispose Waste: - Contaminated PPE - Empty Containers - Chemical Residue H->I J Follow Institutional Hazardous Waste Protocol I->J

Caption: Risk Assessment and PPE Selection Workflow for this compound.

PPE Specification and Operational Plans

The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport General VentilationSafety GlassesSingle pair Nitrile GlovesLab CoatNot typically required
Weighing Solid Chemical Fume Hood or Ventilated EnclosureChemical Safety GogglesDouble pair Nitrile GlovesLab CoatRecommended (N95) as a precaution
Preparing Solutions Chemical Fume HoodChemical Safety GogglesDouble pair Nitrile GlovesLab CoatNot required if in hood
Handling Solutions Well-ventilated AreaChemical Safety GogglesSingle pair Nitrile GlovesLab CoatNot typically required
Spill Cleanup (Solid) Evacuate & VentilateChemical Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-resistant Apron or CoverallsRequired: NIOSH-approved N95 or higher
Detailed Step-by-Step Protocols

Protocol 1: PPE Donning Sequence

The causality behind a specific donning sequence is to move from the least "critical" areas to the most, ensuring that gloves are last to maintain their cleanliness for handling primary containers.

  • Confirm Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning properly. Confirm the location of the nearest safety shower and eyewash station.[6][8]

  • Don Body Protection: Put on a clean, buttoned lab coat. For large-scale operations, a chemical-resistant apron should be worn over the lab coat.

  • Don Eye Protection: Put on chemical safety goggles. A face shield should be added if there is a significant splash risk.[9]

  • Don Respiratory Protection (If Required): If handling powder outside of a ventilated enclosure or cleaning a spill, perform a seal check and don your fit-tested N95 respirator.[6][7]

  • Don Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first. This double-gloving strategy allows for the safe removal of a contaminated outer glove without exposing skin.

Protocol 2: Safe Handling (Weighing and Solubilizing)

  • Work Within Fume Hood: Perform all manipulations of the solid this compound within a certified chemical fume hood to contain any airborne dust.[6][10]

  • Tare Weigh Paper/Vessel: Place a tared weigh boat or paper on the balance inside the hood.

  • Dispense Slowly: Using a spatula, carefully dispense the required amount of powder. Avoid any rapid movements that could generate dust.

  • Secure Container: Promptly and securely close the primary chemical container.

  • Dissolution: Add the solid to the desired solvent within the fume hood. Ensure the vessel is appropriately sized to prevent splashes during mixing.

  • Clean Up: Using a damp paper towel, gently wipe down the spatula and any surfaces within the hood where dust may have settled. Dispose of the towel as hazardous waste.

Protocol 3: PPE Doffing Sequence

The doffing sequence is the reverse of donning and is arguably the most critical step to prevent self-contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Remove Outer Gloves: Grasp the outside of one outer glove at the cuff with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.

  • Remove Body Protection: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and place it in the designated area for lab laundry.

  • Exit Work Area: Step away from the immediate work area.

  • Remove Eye/Face Protection: Remove goggles or face shield by handling the strap.

  • Remove Inner Gloves: Remove the inner pair of gloves using the same technique as in Step 1.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[4][8]

Emergency and Disposal Plans

Spill Response (Solid Powder, <1g)

  • Alert Personnel: Notify others in the immediate area.

  • Secure Area: Restrict access to the spill area. Ensure ventilation is adequate.[4]

  • Don PPE: Wear the PPE outlined in the table for "Spill Cleanup," including respiratory protection.[8]

  • Cover Spill: Gently cover the spill with damp paper towels to prevent dust from becoming airborne.

  • Collect Material: Carefully wipe up the material from the outside-in, placing the contaminated towels into a labeled, sealed bag for hazardous waste.[4][6]

  • Decontaminate: Wipe the spill area with an appropriate cleaning solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (gloves, towels, bag) as hazardous chemical waste.

Waste Disposal

  • Segregate Waste: Do not mix this compound waste with other waste streams.

  • Solid Waste: All contaminated solids, including gloves, weigh papers, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions should be collected in a labeled, sealed hazardous waste container. This compound is very toxic to aquatic life, and must not be poured down the drain.[4][11]

  • Consult EHS: Follow all institutional and local regulations for the final disposal of the hazardous waste containers.[4] Your institution's Environmental Health & Safety (EHS) office is the final authority on disposal procedures.

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasons behind each step, and handle every chemical with the respect it deserves.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.